molecular formula C8H4F3IO3 B1380003 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid CAS No. 1445995-72-1

2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid

Cat. No.: B1380003
CAS No.: 1445995-72-1
M. Wt: 332.01 g/mol
InChI Key: XWXRHLBKFJIEAM-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid (CAS 1445995-72-1) is a high-purity benzoic acid derivative supplied with a minimum purity of ≥98% . This compound is characterized by its molecular formula of C₈H₄F₃IO₃ and a molecular weight of 332.02 g/mol . Its structure incorporates multiple functional groups, including a carboxylic acid, a phenolic hydroxyl group, an iodine atom, and a trifluoromethyl group, making it a valuable and versatile building block in synthetic and medicinal chemistry research . The iodine substituent provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures. The presence of the trifluoromethyl group, which is known to enhance metabolic stability, membrane permeability, and bioavailability, makes this compound particularly interesting for the synthesis and development of novel active compounds . As a salicylic acid derivative, it may also serve as a key precursor in developing small molecule inhibitors or probes. For research and further manufacturing use only, not for human use. The product should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO3/c9-8(10,11)5-2-3(12)1-4(6(5)13)7(14)15/h1-2,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXRHLBKFJIEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of this compound (CAS No. 1445995-72-1), a highly functionalized aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This guide elucidates its core physicochemical properties, proposes a logical synthetic pathway, details its expected spectroscopic signature, and explores its potential applications as a strategic building block in drug discovery. The synergistic effects of its three key functional moieties—the salicylic acid core, the iodine atom, and the trifluoromethyl group—are analyzed to underscore its value in developing novel therapeutic agents. Safety protocols and handling guidelines are also provided for laboratory use.

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery, the rational design of molecular scaffolds is paramount. The strategic incorporation of specific functional groups can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This compound is a prime example of a molecule designed for purpose, integrating three distinct chemical features that are highly valued in medicinal chemistry.

  • The Salicylic Acid Scaffold: As the foundational structure of aspirin, the salicylic acid core is a well-established pharmacophore known for its role in developing anti-inflammatory agents, analgesics, and a wide array of enzyme inhibitors.[1][2][3] Its ortho-hydroxyl and carboxylic acid groups are capable of critical hydrogen bonding interactions with biological targets.[1]

  • The Trifluoromethyl Group (-CF₃): The introduction of a -CF₃ group is a cornerstone strategy in drug design.[4] This group significantly enhances metabolic stability by blocking sites of oxidative metabolism, increases lipophilicity to improve membrane permeability, and can modulate the acidity of nearby functional groups, thereby improving oral bioavailability and binding affinity.[4][5][6]

  • The Iodine Atom (-I): Far from being a simple bulky substituent, the iodine atom serves a dual purpose. Firstly, it is a powerful halogen bond donor, capable of forming specific, stabilizing interactions with protein targets, which can lead to enhanced binding affinity and selectivity.[1][7] Secondly, it acts as a versatile synthetic handle, enabling further molecular elaboration through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), thus providing a gateway to a diverse library of more complex derivatives.

This guide serves as a technical resource for professionals leveraging this potent chemical entity in their research and development endeavors.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers are critical for accurate sourcing, cataloging, and regulatory compliance.

PropertyValueSource(s)
CAS Number 1445995-72-1[8][9][10][11]
IUPAC Name This compound[8]
Molecular Formula C₈H₄F₃IO₃N/A
Molecular Weight 348.02 g/mol N/A
PubChem CID 75412012[8]
SMILES String O=C(O)c1c(O)c(C(F)(F)F)cc(I)c1[8]
GHS Symbol GHS07 (Harmful/Irritant)[8]

Synthesis and Mechanistic Considerations

The most direct approach involves the regioselective iodination of the precursor, 2-hydroxy-3-(trifluoromethyl)benzoic acid .

Proposed Synthetic Workflow

The reaction proceeds via electrophilic aromatic substitution. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are ortho-, para-directing. However, the hydroxyl group is a much stronger activating group. The position para to the hydroxyl group (C5) is sterically accessible and electronically enriched, making it the most favorable site for iodination.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol (Hypothetical)
  • Dissolution: Dissolve 1.0 equivalent of 2-hydroxy-3-(trifluoromethyl)benzoic acid in a suitable solvent such as glacial acetic acid or acetonitrile in a round-bottom flask.[12]

  • Reagent Addition: Slowly add 1.05 to 1.2 equivalents of an iodinating agent (e.g., N-Iodosuccinimide or Iodine Monochloride) to the solution at room temperature with stirring.[12]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction may require gentle heating to proceed to completion.

  • Quenching: Upon completion, cool the reaction mixture and pour it into cold water. If iodine coloration persists, add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.

  • Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the final, pure product.

Spectroscopic and Analytical Characterization

While full spectral data requires direct acquisition, the structure of the molecule allows for a confident prediction of its key spectroscopic features. Chemical suppliers confirm that analytical data from methods like NMR, LC-MS, and IR are available upon request.[8][11]

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show two distinct signals in the aromatic region (approx. 7.5-8.5 ppm). Both signals should appear as doublets (d) with a small meta-coupling constant (J ≈ 2-3 Hz), corresponding to the protons at the C4 and C6 positions. The phenolic hydroxyl and carboxylic acid protons will appear as broad singlets at lower field.

  • ¹³C NMR: The spectrum will show 8 distinct carbon signals. A key feature will be the signal for the trifluoromethyl carbon, which will appear as a quartet due to one-bond C-F coupling (¹JCF). The carboxylic acid carbonyl carbon will be observed at the downfield end of the spectrum (~170 ppm).

  • ¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for:

    • O-H stretch (phenolic and carboxylic acid): Broad band, ~3300-2500 cm⁻¹

    • C=O stretch (carboxylic acid): Strong, sharp band, ~1700-1680 cm⁻¹

    • C=C stretch (aromatic): ~1600-1450 cm⁻¹

    • C-F stretch (trifluoromethyl): Strong, complex bands, ~1350-1100 cm⁻¹

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be readily identifiable, confirming the molecular weight.

Applications in Research and Drug Development

This compound is not an end-product therapeutic but rather a high-value intermediate or building block for the synthesis of pharmacologically active molecules.[8] Its utility stems from the combination of its functional groups.

Caption: Functional group contributions to drug discovery potential.

Key Application Areas:
  • Enzyme Inhibitor Development: The salicylic acid framework is a known scaffold for inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[2][3] The addition of the -CF₃ and -I groups can be used to fine-tune potency and selectivity for specific enzyme isoforms, including novel targets like sirtuins.[13]

  • Protein-Ligand Interaction Studies: The iodine atom's ability to form halogen bonds makes this molecule an excellent tool for probing binding pockets in proteins where such interactions can be exploited for higher affinity.[7] This is particularly relevant in targeting proteins like transthyretin, which has halogen binding pockets.[7]

  • Fragment-Based Drug Discovery (FBDD): As a highly functionalized fragment, this compound can be used in FBDD screens to identify initial hits, which can then be elaborated into more potent leads using the iodine atom as a vector for chemical modification.

  • Development of Anticancer and Antiviral Agents: The trifluoromethyl group is a common feature in many successful anticancer and antiviral drugs.[4][14] This building block provides a direct route to incorporate the -CF₃ moiety into novel therapeutic candidates designed to inhibit proliferation or viral replication.[4]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • GHS Classification: The compound is classified under GHS07, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][15]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: A lab coat should be worn. Ensure exposed skin is covered.

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.[15]

    • If on Skin: Wash off immediately with plenty of soap and water.[15]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is more than a mere chemical reagent; it is a strategically designed molecular tool. The convergence of a bioactive scaffold (salicylic acid), a pharmacokinetic modulator (trifluoromethyl), and a versatile synthetic handle capable of specific biomolecular interactions (iodine) makes it an exceptionally valuable asset for medicinal chemists and drug development professionals. Its application as a building block provides a rational and efficient pathway to novel compounds with enhanced therapeutic potential, particularly in the fields of enzyme inhibition and targeted protein modulation. Proper adherence to safety protocols is essential to ensure its effective and safe utilization in the laboratory.

References

  • Iodinated Salicylhydrazone Derivatives as Potent α-Glucosidase Inhibitors: Synthesis, Enzymatic Activity, Molecular Modeling, and ADMET Profiling. MDPI. [Link]

  • Iodination of salicylic acid improves its binding to transthyretin. PubMed. [Link]

  • This compound | 1445995-72-1. Chemsrc. [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Institutes of Health (NIH). [Link]

  • Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]

  • Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate. [Link]

  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]

  • Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. National Institutes of Health (NIH). [Link]

  • Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Publications. [Link]

  • New salicylic acid derivatives, double inhibitors of glycolate oxidase and lactate dehydrogenase, as effective agents decreasing oxalate production. ResearchGate. [Link]

  • Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. PubMed. [Link]

  • Synthesis of 2-hydroxy-3-nitro-5-trifluoromethylbenzoic acid. PrepChem.com. [Link]

  • Salicylic acid, 3,5-diiodo-. Organic Syntheses. [Link]

  • Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

Sources

physical and chemical properties of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. The molecule at the heart of this guide, 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid, represents a fascinating convergence of functionalities. The salicylic acid core provides a well-established pharmacophore, while the trifluoromethyl and iodo substituents introduce unique electronic and steric properties that can profoundly influence molecular interactions, metabolic stability, and synthetic versatility.

This document is crafted not as a rigid data sheet, for which experimental data on this specific molecule is nascent, but as a technical guide rooted in first principles and analogous evidence. We will dissect the predicted physical and chemical properties of this compound, propose logical synthetic pathways, and explore its potential reactivity and applications. Our aim is to provide you, the researcher, with a comprehensive understanding that empowers you to strategically incorporate this promising building block into your research and development endeavors. Every assertion is grounded in established chemical principles and supported by references to pertinent literature, ensuring a self-validating and trustworthy resource.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a salicylic acid backbone, is further functionalized with an iodine atom at the 5-position and a trifluoromethyl group at the 3-position.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationRationale and Comparative Insights
IUPAC Name This compound-
CAS Number 1445995-72-1[1]
Molecular Formula C₈H₄F₃IO₃-
Molecular Weight 348.02 g/mol Calculated from the atomic weights of its constituent elements.
Melting Point Not experimentally determined. Predicted to be a solid at room temperature with a relatively high melting point, likely in the range of 150-200 °C.Halogenated and trifluoromethylated benzoic acids are typically crystalline solids with melting points influenced by crystal packing and intermolecular forces. For comparison, 2-hydroxy-5-(trifluoromethyl)benzoic acid has a reported melting point.[2]
Boiling Point Not experimentally determined. Expected to decompose before boiling at atmospheric pressure.High molecular weight and polar functional groups suggest a very high boiling point, likely leading to decomposition.
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, acetone, and DMSO.The carboxylic acid and hydroxyl groups can participate in hydrogen bonding with water, but the bulky and hydrophobic iodophenyl and trifluoromethyl groups will limit aqueous solubility. Halogenated benzoic acids generally exhibit poor water solubility.[3][4][5][6][7]
pKa Not experimentally determined. Predicted to be a stronger acid than benzoic acid (pKa ≈ 4.2) and salicylic acid (pKa ≈ 2.97).[8]The electron-withdrawing effects of both the iodine and trifluoromethyl groups will increase the acidity of the carboxylic acid proton. The trifluoromethyl group, in particular, is a strong electron-withdrawing group.[9] The pKa of salicylic acid is already lower than benzoic acid due to intramolecular hydrogen bonding that stabilizes the carboxylate anion.[10]

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic strategy could commence with 3-(trifluoromethyl)salicylic acid, which can be synthesized from commercially available starting materials. The subsequent iodination would be a key step.

Synthetic Pathway start 3-(Trifluoromethyl)salicylic acid product This compound start->product Electrophilic Aromatic Substitution intermediate Iodination Reagent (e.g., I₂, HIO₃/H₂SO₄) intermediate->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Iodination of 3-(Trifluoromethyl)salicylic acid

  • To a solution of 3-(trifluoromethyl)salicylic acid in a suitable solvent (e.g., glacial acetic acid), add a source of electrophilic iodine. A common method for the iodination of activated aromatic rings is the use of iodine in the presence of an oxidizing agent such as nitric acid or a combination of potassium iodide and an oxidant. A method for the synthesis of 2-hydroxy-3,5-diiodobenzoic acid from salicylic acid uses potassium persulfate and sulfuric acid.[11]

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) to facilitate the electrophilic aromatic substitution. The hydroxyl group is a strong activating group and directs ortho and para. The para position to the hydroxyl group (the 5-position) is sterically accessible.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction is quenched, for instance, by pouring the mixture into ice water.

  • The crude product is collected by filtration.

Step 2: Purification

  • The crude this compound is purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or acetic acid/water).

  • The purified crystals are collected by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum.

Spectral Characterization (Predicted)

The structural features of this compound will give rise to a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The two aromatic protons will likely appear as doublets in the downfield region (around 7-8 ppm), with their coupling constant indicating their ortho relationship. The chemical shifts will be influenced by the electronic effects of the substituents. The carboxylic acid and phenolic hydroxyl protons will appear as broad singlets at a more downfield chemical shift, and their signals may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The carbons attached to the fluorine atoms will show coupling (C-F coupling).

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • A broad O-H stretching band from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[12]

  • A sharp C=O stretching band from the carboxylic acid carbonyl group, expected around 1700-1680 cm⁻¹.[12]

  • C-O stretching vibrations from the carboxylic acid and phenol groups in the 1320-1210 cm⁻¹ region.[12]

  • Strong C-F stretching bands characteristic of the trifluoromethyl group, typically in the 1350-1100 cm⁻¹ region.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 348. The fragmentation pattern would likely involve the loss of small molecules or radicals. Common fragmentation pathways for benzoic acids include the loss of OH (M-17) and COOH (M-45).[13] The presence of iodine would also lead to a characteristic isotopic pattern.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups.

Reactivity and Applications cluster_reactivity Chemical Reactivity cluster_applications Potential Applications COOH Carboxylic Acid (Esterification, Amidation) DrugDiscovery Drug Discovery (Scaffold for bioactive molecules) COOH->DrugDiscovery OH Phenolic Hydroxyl (Etherification, Esterification) OH->DrugDiscovery AromaticRing Aromatic Ring (Further Substitution - difficult) Agrochemicals Agrochemicals (Herbicides, Fungicides) AromaticRing->Agrochemicals Iodine Iodo Group (Cross-coupling reactions) Iodine->DrugDiscovery Materials Materials Science (Functional polymers, liquid crystals) Iodine->Materials

Sources

A Comprehensive Technical Guide to 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical overview of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid, a halogenated and fluorinated derivative of salicylic acid. We will explore its molecular structure, definitive IUPAC nomenclature, and key chemical identifiers. This guide delves into a theoretical framework for its spectroscopic characterization, proposes a logical synthetic pathway, and discusses its potential applications as a versatile chemical building block in medicinal chemistry and advanced materials science. The content is tailored for researchers, chemists, and professionals in drug development who require a detailed understanding of this specialized reagent.

Core Molecular Identity and Structure

The unique reactivity and potential utility of this compound stem from the specific arrangement of its functional groups on the benzene ring. Understanding its formal nomenclature and structural attributes is the first step in leveraging its chemical potential.

IUPAC Nomenclature

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is This compound .[1][2] This name precisely describes the substituent pattern on the parent benzoic acid scaffold.

Chemical and Physical Properties

A summary of the key identifiers and physical properties for this compound is provided below. These data are essential for laboratory handling, reaction stoichiometry, and analytical characterization.

IdentifierValueSource
CAS Number 1445995-72-1[1][2][3]
Molecular Formula C₈H₄F₃IO₃[3]
Molecular Weight 332.02 g/mol [3]
SMILES O=C(O)c1c(O)c(C(F)(F)F)cc(I)c1[1]
Physical Form Solid (Predicted)[4]
Purity Typically ≥95%[1][5]
Molecular Structure Analysis

The structure of this compound is a highly substituted aromatic ring. The core is a benzoic acid, with the carboxylic acid (-COOH) defining the first carbon position. The hydroxyl group (-OH) at position 2 makes it a salicylic acid derivative. The electronic properties of the ring are significantly modulated by the presence of a strongly electron-withdrawing trifluoromethyl group (-CF₃) at position 3 and an electronegative, yet bulky, iodine atom at position 5.

The ortho-positioning of the hydroxyl and carboxyl groups allows for intramolecular hydrogen bonding, a characteristic feature of salicylic acids that influences their acidity and reactivity. The trifluoromethyl group enhances the acidity of both the carboxylic acid and the phenolic proton through a powerful negative inductive effect (-I). The iodine atom serves as a key functional handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for further molecular elaboration.

Caption: 2D structure of this compound.

Spectroscopic Characterization Framework

While specific spectral data is often proprietary to suppliers, a robust understanding of the expected spectroscopic signatures is critical for verifying the structure and purity of the compound in a laboratory setting.[1] The following sections outline the theoretical NMR, IR, and MS characteristics derived from the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show four distinct signals in deuterated solvent (e.g., DMSO-d₆):

    • A broad singlet above 13 ppm for the highly acidic carboxylic acid proton .

    • A broad singlet around 10-11 ppm for the phenolic hydroxyl proton .

    • Two doublets in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the two non-equivalent aromatic protons at positions 4 and 6. They would appear as doublets due to coupling with each other (a small J-coupling constant of ~2-3 Hz is expected for meta-coupling).

  • ¹³C{¹H} NMR: Eight unique carbon signals are anticipated:

    • The carboxylic carbon (~170 ppm).

    • Six distinct aromatic carbons, with chemical shifts influenced by their attached substituents. The carbon bearing the iodine (C-I) would be shifted upfield (~90-100 ppm), while the carbon attached to the hydroxyl group (C-OH) would be downfield (~155-160 ppm). The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

    • The trifluoromethyl carbon will appear as a prominent quartet around 123 ppm with a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 270-280 Hz).[6]

  • ¹⁹F NMR: This is a definitive technique for this compound. A single, sharp singlet is expected, as the three fluorine atoms of the CF₃ group are chemically equivalent.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present:

  • A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid.

  • A sharp, strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

  • A distinct O-H stretching band for the phenolic hydroxyl group around 3300-3500 cm⁻¹.

  • Strong, sharp absorption bands in the 1100-1350 cm⁻¹ region, indicative of C-F stretching vibrations of the trifluoromethyl group.

  • C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a clear molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. For C₈H₄F₃IO₃, the exact mass is 331.9158 Da. The presence of iodine (¹²⁷I), which is monoisotopic, would give a clean molecular ion peak without a complex isotopic pattern, simplifying spectral interpretation.

Proposed Synthetic Strategy

Retrosynthetic Analysis

The most logical disconnection is the C-I bond. The iodine can be installed on an activated aromatic ring via electrophilic aromatic substitution. This suggests a readily available precursor: 2-Hydroxy-3-(trifluoromethyl)benzoic acid . This precursor simplifies the synthesis to a single, regioselective iodination step.

retrosynthesis target This compound precursor 2-Hydroxy-3-(trifluoromethyl)benzoic acid target->precursor C-I Disconnection (Electrophilic Iodination) reagent + Iodinating Agent

Caption: Retrosynthetic analysis for the target molecule.

Hypothetical Forward Synthesis Protocol

This protocol describes the electrophilic iodination of 2-Hydroxy-3-(trifluoromethyl)benzoic acid. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. Since the ortho position (position 3) is blocked by the CF₃ group, the iodination is expected to proceed with high regioselectivity at the para position (position 5).

Objective: To synthesize this compound.

Materials:

  • 2-Hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (solvent)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 2-Hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in dry acetonitrile.

    • Rationale: Acetonitrile is a suitable polar aprotic solvent that can dissolve the starting material and reagent without participating in the reaction. Light protection is a standard precaution for reactions involving iodine reagents.

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS, 1.1 eq) to the solution in one portion.

    • Rationale: NIS is a mild and efficient source of an electrophilic iodine (I⁺). It is preferred over molecular iodine (I₂) as it does not require an additional oxidizing agent and often leads to cleaner reactions with higher yields. A slight excess ensures complete consumption of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Add ethyl acetate to dissolve the residue and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS or iodine.

    • Rationale: Sodium thiosulfate reduces iodine species to colorless iodide (I⁻), which is water-soluble and easily removed.

  • Extraction and Isolation: Wash the organic layer sequentially with 1M HCl, water, and finally with brine.

    • Rationale: The acid wash ensures the product remains in its protonated, less water-soluble form. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the final product, this compound.

Applications and Research Significance

This compound is primarily utilized as a specialized building block in synthetic organic chemistry.[1] Its value lies in the combination of three key features:

  • The Salicylic Acid Core: This motif is a well-known pharmacophore present in numerous therapeutic agents, most famously aspirin. It is often used to target enzymes like cyclooxygenase (COX).

  • The Trifluoromethyl Group: The incorporation of a -CF₃ group is a common strategy in drug design to enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modify binding affinity.

  • The Iodo Group: The iodine atom is not merely a bulky substituent; it is a versatile synthetic handle. It readily participates in transition-metal-catalyzed cross-coupling reactions, allowing for the covalent linkage of this scaffold to other complex molecular fragments. This is a cornerstone of modern drug discovery and materials science for building libraries of novel compounds.

This compound is therefore an ideal starting material for creating novel non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, or other biologically active molecules where the combination of these structural features is desired. Related iodo-benzoic acids are known intermediates in the synthesis of anticancer agents and antimicrobials.[7]

Safety and Handling

As with any laboratory chemical, this compound should be handled with care. While a specific safety data sheet (SDS) should always be consulted, general precautions for substituted aromatic carboxylic acids include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

References

  • 2-hydroxy-5-(trifluoromethyl)benzoic Acid | C8H5F3O3 | CID 11117203. PubChem.[Link]

  • This compound | 1445995-72-1. Chemsrc.[Link]

  • US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • Synthesis of 2-hydroxy-3-nitro-5-trifluoromethylbenzoic acid. PrepChem.com.[Link]

  • Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI.[Link]

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Solubility Profile of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Research Professional

Abstract

The determination of a compound's solubility is a cornerstone of early-phase drug development and chemical process design. This guide provides a comprehensive analysis of the solubility characteristics of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid (CAS Number: 1445995-72-1). In the absence of publicly available experimental data, this document establishes a robust theoretical framework to predict its solubility in common organic solvents based on a detailed analysis of its molecular structure and constituent functional groups. Furthermore, it delivers a field-proven, step-by-step experimental protocol for determining its thermodynamic solubility via the gold-standard shake-flask method, empowering researchers to generate precise and reliable data. This guide is intended for researchers, medicinal chemists, and formulation scientists who require a deep, practical understanding of this compound's physicochemical behavior.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic carboxylic acid. Its structure, derived from salicylic acid, is adorned with substituents that significantly modulate its physicochemical properties, making it a potentially valuable building block in medicinal chemistry and materials science. The trifluoromethyl (-CF₃) group is a well-known feature in modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and membrane permeability.[1] The iodo-substituent provides a site for further chemical modification (e.g., cross-coupling reactions) and also significantly impacts lipophilicity.

Understanding the solubility of this Active Pharmaceutical Ingredient (API) or intermediate is not merely an academic exercise; it is a critical prerequisite for:

  • Reaction Condition Optimization: Selecting appropriate solvents for synthesis and purification.

  • Formulation Development: Designing effective delivery systems requires knowing the API's dissolution profile.[2]

  • In Vitro Assay Design: Ensuring the compound is fully dissolved in biological media to produce reliable screening results.

  • Process Scale-Up: Preventing precipitation issues during manufacturing and crystallization steps.[3]

This guide will first deconstruct the molecule to predict its solubility behavior and then provide the means to empirically validate this prediction.

Physicochemical Profile and Theoretical Solubility Prediction

Direct experimental solubility data for this compound is not available in the public domain[4]. However, a reliable prediction can be formulated by dissecting the molecule into its core components and analyzing the contribution of each functional group to its overall polarity and lipophilicity. The guiding principle is the adage "like dissolves like," which states that solutes dissolve best in solvents of similar polarity.[5]

Molecular Structure Analysis

The molecule can be analyzed as a salicylic acid backbone modified with two key lipophilic groups.

G cluster_0 This compound A Salicylic Acid Backbone (Polar Core) B Carboxylic Acid (-COOH) pKa ~3-4 H-Bond Donor & Acceptor A->B Polar Features C Hydroxyl (-OH) pKa ~13 H-Bond Donor & Acceptor A->C Polar Features D Iodo (-I) Highly Lipophilic (π ≈ +1.12) A->D Lipophilic Features E Trifluoromethyl (-CF3) Highly Lipophilic (π ≈ +0.88) A->E Lipophilic Features

Figure 1: Key functional groups influencing the solubility of the target molecule.

  • Salicylic Acid Backbone: This core structure provides polarity. The carboxylic acid and hydroxyl groups are capable of forming strong hydrogen bonds with polar solvents.[6] Salicylic acid itself is poorly soluble in water (~2.2 g/L at 25°C) but shows high solubility in polar organic solvents like ethanol and acetone.[5]

  • Carboxylic Acid (-COOH): As an acidic group, its ionization state is pH-dependent. In non-aqueous organic solvents, it primarily acts as a potent hydrogen bond donor and acceptor.

  • Hydroxyl (-OH): This group also contributes to polarity and hydrogen bonding capabilities.

  • Iodo (-I) and Trifluoromethyl (-CF₃) Groups: These are the dominant lipophilic drivers. The Hansch-Fujita substituent constant (π) quantifies the contribution of a substituent to a molecule's lipophilicity. A positive π value indicates an increase in lipophilicity compared to hydrogen.[7]

    • The π value for an aromatic iodo substituent is approximately +1.12 .[8]

    • The π value for a trifluoromethyl group is approximately +0.88 .[1][8]

The combined effect of these two powerful lipophilic groups will substantially decrease the molecule's affinity for polar protic solvents (like water and, to a lesser extent, methanol/ethanol) and significantly increase its affinity for non-polar and polar aprotic solvents compared to the parent salicylic acid.

Predicted Solubility Profile

Based on the structural analysis, the following solubility profile is predicted:

  • High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and Tetrahydrofuran (THF) . These solvents can effectively solvate the polar core via dipole-dipole interactions without being disrupted by the large lipophilic groups.

  • Good to Moderate Solubility: In alcohols like Methanol and Ethanol , and ketones like Acetone . The hydrogen bonding capability of these solvents will interact favorably with the -COOH and -OH groups, but the overall solubility will be limited by the large, non-polar iodo and -CF₃ moieties.

  • Low to Poor Solubility: In non-polar solvents such as Hexanes , Toluene , and Carbon Tetrachloride . The energy required to break the solute-solute interactions (from its crystal lattice) will not be compensated by the weak solute-solvent interactions.

  • Very Low to Insoluble: In aqueous media . The strong lipophilic character will dominate, leading to poor hydration.

This qualitative prediction provides a strong basis for solvent selection but must be confirmed by quantitative experimental measurement.

Quantitative Solubility Data (Template)

As a service to the research community, the following table is provided as a template to be populated with experimental data. The protocol outlined in Section 4 should be used to generate these values.

SolventClassificationPredicted SolubilityExperimental Value (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO)Polar AproticHighData to be determined
N,N-Dimethylformamide (DMF)Polar AproticHighData to be determined
Tetrahydrofuran (THF)Polar AproticHighData to be determined
AcetonePolar AproticGoodData to be determined
MethanolPolar ProticModerateData to be determined
EthanolPolar ProticModerateData to be determined
AcetonitrilePolar AproticModerate-LowData to be determined
Ethyl AcetateModerately PolarLowData to be determined
Dichloromethane (DCM)Non-PolarLowData to be determined
TolueneNon-PolarPoorData to be determined
HexanesNon-PolarPoor / InsolubleData to be determined
Water (pH 7.4 Buffer)Polar ProticVery LowData to be determined

Experimental Protocol: Thermodynamic Solubility Determination

To ensure accuracy and reproducibility, the Saturation Shake-Flask Method is the recommended gold standard for determining thermodynamic equilibrium solubility.[9][10] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[11]

Principle

An excess amount of the solid compound is suspended in the solvent of interest and agitated at a constant temperature until equilibrium is reached. At this point, the rate of dissolution equals the rate of precipitation. The suspension is then filtered or centrifuged to remove undissolved solid, and the concentration of the solute in the clear supernatant is quantified.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Experimental Workflow

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to a glass vial. The exact amount should be recorded, and it must be sufficient to ensure solid remains at the end of the experiment.

    • Causality Insight: Using a significant excess ensures that equilibrium is established with the solid phase, which is the definition of thermodynamic solubility.[10]

  • Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate vigorously enough to maintain a suspension for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

  • Phase Separation: Remove the vial from the shaker and let it stand undisturbed for at least 1 hour to allow larger particles to settle. Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the remaining undissolved solid.

    • Self-Validating System: Centrifugation is a critical step to prevent fine particles from clogging the subsequent filter and artificially inflating the measured concentration.

  • Sampling and Filtration: Carefully draw the clear supernatant using a pipette, taking care not to disturb the solid pellet. Immediately filter the supernatant through a 0.22 µm solvent-compatible syringe filter into a clean analysis vial.

    • Causality Insight: Filtration is the final, crucial step to remove all particulate matter. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.

    • Create a calibration curve by preparing a series of standards of known concentrations from the stock solution.

    • Accurately dilute the filtered sample solution so that its concentration falls within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample using a validated HPLC-UV or UV-Vis method.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to obtain the solubility of the compound in the original solvent. The experiment should be performed in triplicate for statistical validity.

Conclusion

While direct experimental data for the solubility of This compound is not currently published, a robust theoretical analysis based on its functional groups strongly predicts high solubility in polar aprotic solvents like DMSO and THF, moderate solubility in alcohols, and poor solubility in non-polar and aqueous media. The presence of both the iodo- and trifluoromethyl- groups significantly increases its lipophilicity relative to its salicylic acid core. For all practical applications in research and development, this theoretical prediction should be confirmed using the provided gold-standard shake-flask protocol. This guide provides both the predictive framework and the practical methodology required to fully characterize the solubility profile of this compound.

References

  • Mullard, A. (2018). 2017 FDA drug approvals. Nature Reviews Drug Discovery, 17(3), 155-155. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 67-70. [Link]

  • United States Pharmacopeia (USP). (2021). General Chapter <1092> The Dissolution Procedure: Development and Validation. USP-NF. [Link]

  • Avdeef, A. (2012). Absorption and drug development: solubility, permeability, and charge state. John Wiley & Sons. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • United States Pharmacopeia (USP). (2016). General Chapter <1236> Solubility Measurements. USP-NF. [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11. [Link]

  • Palmer, A. M. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5738. [Link]

  • Delaney, J. S. (2004). ESOL: Estimating aqueous solubility directly from molecular structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • PubChem. (n.d.). Salicylic Acid. National Center for Biotechnology Information. [Link]

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  • J. Med. Chem. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. [Link]

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synthesis pathway for 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic Acid

This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this compound, a valuable building block in pharmaceutical and materials science research. The proposed synthesis is grounded in established chemical principles and supported by authoritative literature. We will delve into the strategic considerations for each synthetic step, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Overview of the Synthesis

The synthesis of this compound presents an interesting challenge in regioselective functionalization of an aromatic ring. The target molecule bears three distinct substituents on the benzene ring: a hydroxyl group, an iodine atom, and a trifluoromethyl group, in addition to the carboxylic acid moiety. The order of introduction of these groups is critical to achieving the desired substitution pattern and maximizing yield.

Our proposed synthetic strategy begins with a commercially available starting material, 2-hydroxy-3-(trifluoromethyl)benzoic acid, and introduces the iodo group in the final step. This approach leverages the directing effects of the existing substituents to achieve the desired regioselectivity.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of the Starting Material: 2-Hydroxy-3-(trifluoromethyl)benzoic Acid

While 2-hydroxy-3-(trifluoromethyl)benzoic acid can be sourced commercially, understanding its synthesis provides valuable context. A common approach involves the trifluoromethylation of a suitable precursor followed by carboxylation. One potential route could start from 2-aminophenol, which can be converted to 2-amino-6-(trifluoromethyl)phenol. Subsequent Sandmeyer-type reaction could introduce the carboxylic acid group. The Sandmeyer reaction is a versatile method for converting aryl amines to a variety of functional groups via their diazonium salts.[1][2] Trifluoromethylation of aromatic amines through a Sandmeyer-type reaction is a well-documented process.[3][4][5]

Alternatively, direct C-H trifluoromethylation of salicylic acid derivatives can be achieved using electrophilic trifluoromethylating agents like Togni's reagents.[6] However, this can sometimes lead to mixtures of isomers.

For the purpose of this guide, we will assume the availability of 2-hydroxy-3-(trifluoromethyl)benzoic acid as the starting material.

Part 2: Iodination of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid

The final and key step in our proposed synthesis is the regioselective iodination of 2-hydroxy-3-(trifluoromethyl)benzoic acid. The hydroxyl and carboxylic acid groups are ortho, para-directing, while the trifluoromethyl group is meta-directing. The interplay of these directing effects will guide the incoming electrophile (iodine) to the desired position.

The hydroxyl group is a strongly activating, ortho, para-directing group. The carboxylic acid is a deactivating, meta-directing group. The trifluoromethyl group is a strongly deactivating, meta-directing group. The position para to the hydroxyl group (position 5) is activated and sterically accessible, making it the most likely site for electrophilic substitution.

Experimental Protocol: Iodination

This protocol is a representative procedure based on established methods for the iodination of phenolic compounds.

Materials:

  • 2-Hydroxy-3-(trifluoromethyl)benzoic acid

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-3-(trifluoromethyl)benzoic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • In a separate beaker, prepare a solution of iodine (1.1 equivalents) and potassium iodide (2.2 equivalents) in water. The potassium iodide is used to increase the solubility of iodine in the aqueous solution through the formation of the triiodide ion (I₃⁻).

  • Slowly add the iodine solution to the solution of the benzoic acid derivative with stirring at room temperature.

  • Add a solution of sodium bicarbonate (2-3 equivalents) to neutralize the hydroiodic acid (HI) formed during the reaction and to maintain a slightly basic pH, which can facilitate the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color of iodine disappears.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices:

  • Choice of Iodinating Agent: The use of I₂/KI is a classic and effective method for the iodination of activated aromatic rings.

  • Role of Potassium Iodide: KI enhances the solubility of iodine in the reaction medium.

  • Use of Sodium Bicarbonate: Neutralizing the HI byproduct drives the reaction to completion.

  • Quenching with Sodium Thiosulfate: This step removes unreacted iodine, simplifying purification.

  • Acidification: The product is a carboxylic acid, which is soluble in its salt form under basic conditions. Acidification is necessary to precipitate the free acid for extraction.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
2-Hydroxy-3-(trifluoromethyl)benzoic acidC₈H₅F₃O₃206.12320-32-1[7]
This compoundC₈H₄F₃IO₃332.021445995-72-1[8][9]

Visualization of the Synthetic Pathway

Synthesis_Pathway start 2-Hydroxy-3-(trifluoromethyl)benzoic acid reagents Iodine (I₂) Potassium Iodide (KI) Sodium Bicarbonate (NaHCO₃) start->reagents product This compound reagents->product caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for this compound. By starting with 2-hydroxy-3-(trifluoromethyl)benzoic acid and performing a regioselective iodination, the target molecule can be obtained in a controlled manner. The provided experimental protocol, along with the mechanistic rationale, serves as a valuable resource for researchers in the field. The principles discussed herein can be adapted for the synthesis of other polysubstituted aromatic compounds.

References

  • Zhou, M., Ni, C., He, Z., & Hu, J. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3742–3745. [Link]

  • Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2018). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 83(15), 8239–8247. [Link]

  • Zhou, M., Ni, C., He, Z., & Hu, J. (2016). Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. Angewandte Chemie International Edition, 55(36), 10830-10834. [Link]

  • Hartwig Group. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • PrepChem.com. Synthesis of 2-hydroxy-3-nitro-5-trifluoromethylbenzoic acid. [Link]

  • Gaertzen, O., & Gouverneur, V. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C–N into C–CF3. Angewandte Chemie International Edition, 53(6), 1482-1484. [Link]

  • Shafiq, Z., & Rasool, N. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3121-3151. [Link]

  • Wang, X., Xu, Y., Niu, H., & Qu, G. (2013). Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Journal of the American Chemical Society, 135(28), 10330–10333. [Link]

  • Dalton Transactions. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes. [Link]

  • ResearchGate. Sandmeyer Trifluoromethylation. [Link]

  • Farinholt, L. H., Stuart, A. P., & Twiss, D. (1940). The Halogenation of Salicylic Acid. Journal of the American Chemical Society, 62(5), 1237-1241. [Link]

  • Chen, T., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. [Link]

  • Organic Chemistry – Specific Name Reactions. [Link]

  • Farinholt, L. H., Stuart, A. P., & Twiss, D. (1940). The Halogenation of Salicylic Acid. Journal of the American Chemical Society, 62(5), 1237-1241. [Link]

  • US Patent US8022247B2. Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • Google Patents. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Chemistry Workshop Jr. Named Reactions Of Haloalkanes and haloarenes. [Link]

  • ACS Catalysis. (2018). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. [Link]

  • Google Patents. CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid.
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A Technical Guide to Investigating the Potential Biological Activities of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid is a halogenated and trifluoromethylated derivative of salicylic acid. While its direct biological activities are not extensively documented in publicly available literature, its structural motifs suggest significant therapeutic potential. The salicylic acid backbone is a well-established pharmacophore for anti-inflammatory action, the trifluoromethyl group can enhance metabolic stability and receptor binding, and the iodine atom may confer unique properties relevant to anticancer and antimicrobial applications. This guide presents a hypothesis-driven framework for the systematic investigation of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, providing a logical, multi-tiered screening cascade with detailed, self-validating experimental protocols to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Introduction and Rationale for Investigation

The exploration of novel small molecules is a cornerstone of modern drug discovery. The compound this compound presents a compelling case for investigation based on a structural analysis of its constituent moieties.

Chemical Profile
  • IUPAC Name: this compound[1]

  • CAS Number: 1445995-72-1[1][2]

  • Molecular Formula: C₈H₄F₃IO₃

  • Molecular Weight: 348.02 g/mol

  • Structure:

    
    
    
Structural Analysis and Hypothesis Generation

The rationale for investigating this molecule is rooted in the principle of structure-activity relationships (SAR):

  • Salicylic Acid Scaffold: The core 2-hydroxybenzoic acid structure is famously associated with non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin. Its primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain.[3] This forms the basis of our primary hypothesis: the compound possesses anti-inflammatory activity .

  • Trifluoromethyl (-CF₃) Group: This group is a common feature in modern pharmaceuticals. Its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Its presence suggests the potential for improved potency and pharmacokinetic properties compared to simpler salicylates.

  • Iodine (-I) Atom: As a heavy halogen, iodine can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity and specificity. Furthermore, iodinated aromatic compounds have been explored as intermediates for anticancer and antimicrobial agents, suggesting these as secondary areas for investigation.[4]

Proposed Investigational Workflow

This guide proposes a phased approach to systematically evaluate the compound's potential. The workflow is designed to maximize data generation while conserving resources, moving from broad, high-throughput in vitro screens to more complex and targeted in vivo models.

G cluster_0 Phase 1: Foundational Screening (In Vitro) cluster_1 Phase 2: Mechanistic Elucidation & In Vivo Validation cluster_2 Phase 3: Lead Optimization H Hypothesis Generation (Anti-inflammatory, Anticancer, Antimicrobial) A1 Anti-Inflammatory Assays (COX-1/2 Inhibition, NP-κB Reporter) H->A1 Primary Investigation A2 Anticancer Assays (NCI-60 Panel Screen, Apoptosis Assay) H->A2 Primary Investigation A3 Antimicrobial Assays (MIC/MBC Panel) H->A3 Primary Investigation B1 In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema) A1->B1 If IC50 < 10 µM B2 In Vivo Anticancer Model (Xenograft Tumor Growth) A2->B2 If GI50 < 10 µM C1 ADME/Tox Profiling B1->C1 If significant in vivo efficacy B2->C1 If significant in vivo efficacy C2 SAR Studies C1->C2

Caption: High-level investigational workflow for the compound.

Investigation of Anti-Inflammatory Potential

The salicylic acid core strongly suggests that the primary biological activity may be anti-inflammatory. Our investigation will begin by testing the hypothesis that the compound is a COX inhibitor.

Mechanistic Hypothesis: Modulation of Inflammatory Pathways

Inflammation is mediated by complex signaling networks. Key targets for anti-inflammatory drugs include the COX enzymes (prostaglandin synthesis) and the NF-κB transcription factor, a master regulator of pro-inflammatory gene expression.[3] We hypothesize that this compound may inhibit one or both of these pathways.

G cluster_n Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (COX-2, IL-6, TNF-α) Nucleus->Genes activates transcription CompoundX Compound X CompoundX->IKK Potential Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

In Vitro Screening Protocols
  • Rationale: To directly and rapidly determine if the compound inhibits COX enzymes and to assess its selectivity (COX-2 selectivity is desirable for reduced gastrointestinal side effects).

  • Methodology:

    • Utilize a commercial COX inhibitor screening kit (e.g., from Cayman Chemical).

    • Prepare a stock solution of the test compound in DMSO (10 mM).

    • Perform serial dilutions to create a concentration range from 100 µM to 1 nM.

    • In a 96-well plate, add reaction buffer, heme, purified human recombinant COX-1 or COX-2 enzyme, and the test compound (or vehicle/positive control).

    • Controls: Use Celecoxib as a COX-2 selective positive control, Ibuprofen as a non-selective positive control, and DMSO as a negative (vehicle) control.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid solution.

    • Incubate for an additional 2 minutes at 37°C.

    • Add a saturated stannous chloride solution to stop the reaction and reduce prostaglandin G₂ (PGG₂) to prostaglandin F₂α (PGF₂α).

    • Quantify the product (prostaglandin) using a colorimetric or fluorescent method as per the kit instructions (e.g., ELISA).

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

  • Rationale: Protein denaturation is a well-documented cause of inflammation.[5] This simple assay provides an early indication of broad anti-inflammatory potential.[6][7]

  • Methodology:

    • Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL in phosphate-buffered saline) and 0.5 mL of 1% aqueous bovine serum albumin (BSA).

    • Controls: Diclofenac sodium serves as the positive control; a reaction mixture without the test compound is the negative control.

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 70°C for 5 minutes.

    • After cooling, measure the turbidity (absorbance) of the samples at 660 nm using a spectrophotometer.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = 100 * (1 - (Abs_sample / Abs_control))

In Vivo Validation Protocol
  • Rationale: This is a classic and widely accepted model for evaluating the acute anti-inflammatory activity of novel compounds.[8]

  • Methodology:

    • Animals: Use male Wistar rats (180-200 g). Acclimatize animals for one week.

    • Grouping: Divide animals into four groups (n=6 per group):

      • Group I (Control): Vehicle only (e.g., 0.5% carboxymethyl cellulose, p.o.).

      • Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).

      • Group III (Test Compound): Low dose (e.g., 25 mg/kg, p.o.).

      • Group IV (Test Compound): High dose (e.g., 50 mg/kg, p.o.).

    • Procedure:

      • Administer the respective treatments orally.

      • One hour after administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

      • Measure the paw volume immediately (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

    • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the control group. % Inhibition = 100 * (1 - (ΔV_treated / ΔV_control)) where ΔV is the change in paw volume from the 0 hr reading.

Investigation of Anticancer Potential

The presence of the trifluoromethyl group and iodine, both found in various approved anticancer drugs, justifies screening for cytotoxic activity against cancer cells.

In Vitro Screening Protocols
  • Rationale: As a first-pass screen, submitting the compound to the National Cancer Institute's 60-cell line panel provides a broad, unbiased assessment of its cytotoxic and/or growth-inhibitory activity across a diverse range of human cancers. This is a cost-effective way to identify potentially sensitive cancer types.

  • Methodology: This is typically performed as a service. The compound is submitted to the NCI's Developmental Therapeutics Program (DTP). It will be tested at a minimum of five concentrations against the 60 cell lines, and the data (GI₅₀, TGI, LC₅₀) will be returned.

  • Rationale: To independently validate hits from the NCI-60 screen or to test against specific cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer). This assay measures mitochondrial reductase activity, a proxy for cell viability.

  • Methodology:

    • Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with the test compound over a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Controls: Use Doxorubicin as a positive control and DMSO-treated cells as a negative control.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Validation Protocol
  • Rationale: If a compound shows potent in vitro activity (GI₅₀ < 1 µM) against a specific cell line, this model is essential to determine if that activity translates to tumor growth inhibition in a living organism.[9][10][11]

  • Methodology:

    • Animals: Use immunodeficient mice (e.g., athymic Nude or NSG mice).

    • Tumor Implantation: Subcutaneously inject 2-5 million cancer cells (e.g., A549) into the flank of each mouse.

    • Tumor Growth & Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

      • Group I (Control): Vehicle only (e.g., saline + 5% DMSO, i.p.).

      • Group II (Positive Control): Standard-of-care drug for that cancer type (e.g., Paclitaxel, i.p.).

      • Group III (Test Compound): Low dose (e.g., 20 mg/kg, i.p.).

      • Group IV (Test Compound): High dose (e.g., 40 mg/kg, i.p.).

    • Treatment & Monitoring: Administer treatment daily or on a specified schedule for 21-28 days. Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 * Length * Width²). Monitor animal body weight as a measure of toxicity.

    • Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them.

    • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage.

Data Presentation for Anticancer Screening

Table 1: Hypothetical In Vitro Cytotoxicity Data (GI₅₀ in µM)

Cell Line Cancer Type This compound Doxorubicin (Control)
A549 Lung 0.85 0.05
MCF-7 Breast 1.21 0.09
HCT116 Colon > 50 0.15

| U87-MG | Glioblastoma | 25.6 | 0.40 |

Investigation of Antimicrobial Potential

Halogenated aromatic compounds can exhibit antimicrobial properties. A basic screen for antibacterial and antifungal activity is warranted.

In Vitro Screening Protocol
  • Rationale: This is the gold-standard method to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12][13][14][15]

  • Methodology:

    • Microorganisms: Use a panel of clinically relevant bacteria and fungi, including:

      • Gram-positive: Staphylococcus aureus (ATCC 25923)

      • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

      • Yeast: Candida albicans (ATCC 1023)

    • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute it to a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

    • Plate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to achieve a concentration range of 256 µg/mL down to 0.5 µg/mL.

    • Controls: Include a positive control (microbe + broth, no drug), a negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Inoculation & Incubation: Add the prepared inoculum to each well. Incubate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

    • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • (Optional) Determining MBC: To determine the Minimum Bactericidal Concentration (MBC), plate a small aliquot from the clear wells onto agar plates. The MBC is the lowest concentration that results in no colony growth after incubation.

References

  • PubChem. (n.d.). 3-Iodo-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-5-(trifluoromethyl)benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Retrieved from [Link]

  • Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. PubMed. Retrieved from [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Preprints.org. Retrieved from [Link]

  • El-Haddad, A. E., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]

  • Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. ResearchGate. Retrieved from [Link]

  • protocols.io. (2019). Assessment of antimicrobial activity. Retrieved from [Link]

  • Cordes, N. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research. Retrieved from [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Sebastian, R., & Mathew, B. (2018). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. Retrieved from [Link]

  • Farooq, U., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Retrieved from [Link]

  • Fumarola, C., et al. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Pharmaceutical Design. Retrieved from [Link]

  • Chakou, K., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. MDPI. Retrieved from [Link]

  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. Retrieved from [Link]

  • Ünaldı, N., & Demir, D. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. Retrieved from [Link]

  • Danyliuk, I., et al. (2025). Antioxidant activity, DFT-calculation, and docking of 5-amino-N-(3-di(per)fluoroalkyl-2-iodo-n-propyl)-1,2,3-triazole-4-carboxamides. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

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An In-Depth Technical Guide to 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid: A Trifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry and materials science, the design of novel molecular entities hinges on the availability of versatile, highly functionalized building blocks. 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid (CAS 1445995-72-1) represents a premier example of such a scaffold, offering a unique convergence of three strategically positioned functional groups, each imparting distinct and valuable chemical properties.

This technical guide provides a senior application scientist's perspective on the synthesis and utility of this compound. We will delve into the causality behind its synthetic strategy and explore its vast potential in state-of-the-art cross-coupling reactions, which are foundational to contemporary drug discovery. The trifluoromethyl (-CF3) group, a bioisostere of the methyl group, is renowned for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity through favorable electronic interactions.[1] The aryl iodide provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[2] Finally, the salicylic acid moiety (a 2-hydroxybenzoic acid) is a well-known pharmacophore present in numerous therapeutic agents and provides a key site for further derivatization or for modulating the physicochemical properties of the final molecule.

This guide is structured to provide not just protocols, but a deep understanding of the chemical logic that makes this compound an authoritative choice for complex molecular design.

Physicochemical Properties
PropertyValue
CAS Number 1445995-72-1
Molecular Formula C₈H₄F₃IO₃
Molecular Weight 332.02 g/mol
Appearance Off-white to white solid
IUPAC Name This compound

Part 1: Synthesis of the Building Block

The synthesis of this compound is not commonly detailed in a single publication. However, a robust and logical two-step synthetic pathway can be devised based on well-established, fundamental reactions in organic chemistry. The strategy involves the initial synthesis of a trifluoromethyl-substituted salicylic acid precursor, followed by a highly regioselective iodination.

Workflow for Synthesis

Synthesis_Workflow Start 2-(Trifluoromethyl)phenol Step1 Step 1: Carboxylation (Kolbe-Schmitt Reaction) Start->Step1 Precursor 2-Hydroxy-3-(trifluoromethyl)benzoic acid Step1->Precursor Step2 Step 2: Iodination (Electrophilic Aromatic Substitution) Precursor->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Proposed two-step synthesis of the target building block.

Step 1: Synthesis of 2-Hydroxy-3-(trifluoromethyl)benzoic acid via Modified Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic industrial method for the synthesis of salicylic acids from phenols.[3] It involves the nucleophilic addition of a phenoxide to carbon dioxide.[4] For our precursor, we begin with 2-(trifluoromethyl)phenol. The electron-withdrawing trifluoromethyl group at the 2-position deactivates the ring slightly but, more importantly, provides steric hindrance that favors carboxylation at the less hindered 6-position (ortho to the hydroxyl group).

Experimental Protocol (Proposed)
  • Preparation of Sodium Phenoxide: In a high-pressure, stainless-steel autoclave equipped with a mechanical stirrer, add dry 2-(trifluoromethyl)phenol (1.0 equiv). Under an inert nitrogen atmosphere, add dry sodium hydroxide (1.1 equiv) and a high-boiling point aprotic solvent (e.g., toluene) to form a slurry.

  • Solvent Removal: Heat the mixture under vacuum to remove any residual water and the solvent, yielding the dry sodium 2-(trifluoromethyl)phenoxide salt. This step is critical as water can competitively react with CO₂ and reduce yields.[5]

  • Carboxylation: Seal the autoclave and pressurize with dry carbon dioxide to 100-120 atm. Heat the vessel to 125-150 °C with vigorous stirring for 6-12 hours. The phenoxide will act as the nucleophile, attacking the carbon dioxide electrophile.

  • Work-up and Isolation: After cooling the reactor to room temperature, vent the excess CO₂ pressure. Dissolve the solid product in water and transfer to a separate vessel. Acidify the aqueous solution with cold 2M sulfuric acid until the pH is ~2. The desired product, 2-hydroxy-3-(trifluoromethyl)benzoic acid, will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to achieve high purity.

Step 2: Regioselective Iodination

With the precursor in hand, the next step is a regioselective electrophilic aromatic substitution to install the iodine atom. The substituents on the aromatic ring dictate the position of the incoming electrophile. The hydroxyl group is a powerful activating, ortho-, para- directing group, while the carboxylic acid and trifluoromethyl groups are deactivating, meta- directing groups. The directing power of the hydroxyl group dominates, making the position para to it (the C5 position) the most electron-rich and sterically accessible site for electrophilic attack.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask protected from light, dissolve 2-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 equiv) in a suitable solvent such as glacial acetic acid or methanol.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 equiv) to the solution.[6] To facilitate the generation of a more potent electrophilic iodine species, a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid) can be added.[7]

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine. The product will often precipitate.

  • Isolation and Purification: Collect the crude solid by vacuum filtration. Wash the solid sequentially with water and a minimal amount of cold hexane to remove succinimide. The final product, this compound, can be further purified by recrystallization to yield a high-purity solid.

Part 2: Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized when it is employed in cross-coupling reactions. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition to a Palladium(0) center, which is the rate-determining step in many cross-coupling cycles.[8] This high reactivity allows for milder reaction conditions compared to analogous aryl bromides or chlorides.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used reaction for the formation of biaryl structures, a common motif in pharmaceuticals.[9] The reaction couples an organoboron species with an organic halide. Our building block is an ideal substrate for this transformation.

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product ArI Ar-I ArI->OxAdd Boronic R-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Illustrative Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DMF, and water.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the biaryl product.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides, providing access to substituted alkynes that are key intermediates in the synthesis of natural products and pharmaceuticals.[10] This reaction typically employs a dual catalytic system of palladium and copper(I).[10]

Catalytic Cycle: Sonogashira Reaction

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition OxAdd->Pd0 Reductive Elimination Product Ar-C≡C-R OxAdd->Product CuI Cu(I)I CuAlkyne Cu-C≡C-R CuI->CuAlkyne Deprotonation CuAlkyne->OxAdd CuAlkyne->CuI Transmetalation ArI Ar-I Alkyne H-C≡C-R Alkyne->CuI Base Base Base->Alkyne

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Illustrative Protocol: Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas. Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by flash chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[2] The reaction directly couples an amine with an aryl halide, offering a more versatile and milder alternative to classical methods like nucleophilic aromatic substitution.[11]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(I)L Pd0->OxAdd Oxidative Addition AmineComplex [(Ar)(Amine)Pd(II)L]⁺I⁻ OxAdd->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)(NR₂)L AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ AmidoComplex->Product ArI Ar-I ArI->OxAdd Amine HNR₂ Amine->AmineComplex Base Base Base->AmineComplex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Illustrative Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a specialized phosphine ligand (e.g., XPhos or BrettPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Solvent and Conditions: Add a dry, degassed aprotic solvent such as toluene or dioxane. Seal the tube and heat the mixture to 80-110 °C with stirring for the required time (typically 4-24 hours).

  • Work-up and Purification: After cooling, quench the reaction with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting arylamine by column chromatography.

Summary of Cross-Coupling Parameters
Reaction TypeTypical Palladium CatalystTypical LigandTypical BaseTypical Solvent(s)
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂PPh₃, SPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, i-Pr₂NHTHF, DMF
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, BrettPhosNaOt-Bu, LHMDSToluene, Dioxane

Conclusion

This compound is more than a mere chemical intermediate; it is a meticulously designed building block that offers synthetic chemists a powerful tool for molecular innovation. Its trifunctional nature—a reactive aryl iodide for cross-coupling, a property-enhancing trifluoromethyl group, and a versatile salicylic acid core—provides a robust platform for the efficient construction of complex molecules. By understanding the fundamental principles behind its synthesis and the mechanisms of its application in cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, researchers can unlock its full potential. This guide serves as a testament to the power of strategic molecular design, empowering scientists in drug discovery and materials science to build the molecules of tomorrow with greater precision and efficiency.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 18, 2026, from [Link]

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  • Beilstein Journals. (2018). Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). 4-trifluoromethyl salicylic acids and their preparation.
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  • ResearchGate. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Retrieved January 18, 2026, from [Link]

  • The University of Groningen Research Portal. (2020). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]

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  • PubMed. (2015). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. Retrieved January 18, 2026, from [Link]

  • L.S. College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2014). Cu-free Sonogashira cross-coupling reactions of aryl-iodides over the Pd-LHMS-3 catalyst in water. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2011). Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). Retrieved January 18, 2026, from [Link]

  • MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (2017). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved January 18, 2026, from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 18, 2026, from [Link]

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  • Google Patents. (n.d.). Process for the chlorination and iodination of compounds using n-hydroxyphthalimide.
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A Technical Guide to 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid, a specialized chemical intermediate with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its commercial availability, chemical properties, handling, and applications.

Introduction and Chemical Identity

This compound, with the CAS Number 1445995-72-1, is a polysubstituted aromatic carboxylic acid.[1][2][3] Its structure is characterized by a benzoic acid core functionalized with a hydroxyl group, an iodine atom, and a trifluoromethyl group. This unique combination of substituents imparts specific physicochemical properties that make it a valuable building block in organic synthesis.

The trifluoromethyl group, a common feature in many modern pharmaceuticals, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[4] The presence of an iodine atom provides a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures. The hydroxyl and carboxylic acid groups offer additional handles for chemical modification and can participate in hydrogen bonding interactions, which is crucial for molecular recognition in biological systems.

Chemical Structure:

Caption: Chemical structure of this compound.

Commercial Availability and Procurement

This compound is available from a number of specialized chemical suppliers. When sourcing this material, it is critical to verify the purity and obtain a certificate of analysis (CoA) to ensure the material is suitable for its intended research application.

Table 1: Commercial Suppliers of this compound (CAS 1445995-72-1)

SupplierPurityAvailable QuantitiesContact Information
SynHet>99% (pharma grade available)Bulk and pre-packaged
BLDpharmResearch Use OnlyInquire for sizes
Key OrganicsInquireInquire
Apollo ScientificInquireInquireAvailable through distributors like Sigma-Aldrich

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safety considerations is paramount for the handling and use of this compound in a laboratory setting.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1445995-72-1[1][2][3]
Molecular Formula C₈H₄F₃IO₃[1]
Molecular Weight 332.02 g/mol [1]
IUPAC Name This compound[1]
Appearance Inquire with supplier-
Melting Point Inquire with supplier[5]
Boiling Point Inquire with supplier[5]
Solubility Inquire with supplier-

Safety and Handling:

A Safety Data Sheet (SDS) for this compound is available from suppliers such as Key Organics.[6] While specific handling protocols should always be guided by the supplier's SDS, general precautions for handling substituted benzoic acids should be followed. These typically include:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, lab coat, and safety glasses.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Synthesis and Synthetic Applications

As a synthetic intermediate, this molecule offers multiple avenues for further chemical transformations:

  • Cross-Coupling Reactions: The iodine substituent is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 5-position of the benzene ring.

  • Esterification and Amidation: The carboxylic acid group can be readily converted to esters or amides, enabling the connection of this core structure to other molecules of interest.

  • Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to further modify the molecule's properties.

G Start This compound Suzuki Suzuki Coupling (Aryl or Alkyl Boronic Acid) Start->Suzuki Pd catalyst, Base Heck Heck Reaction (Alkene) Start->Heck Pd catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkyne) Start->Sonogashira Pd/Cu catalyst, Base Ester Esterification (Alcohol) Start->Ester Acid catalyst Amide Amidation (Amine) Start->Amide Coupling agent Ether Williamson Ether Synthesis (Alkyl Halide) Start->Ether Base

Caption: Potential synthetic transformations of this compound.

Applications in Research and Drug Development

The structural motifs present in this compound are of significant interest in medicinal chemistry and drug discovery.

  • Scaffold for Bioactive Molecules: This compound can serve as a starting point for the synthesis of novel bioactive molecules. For instance, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a member of the sirtuin family of proteins implicated in various diseases.[8] The trifluoromethyl group can enhance the potency and pharmacokinetic properties of such inhibitors.[8]

  • Fragment-Based Drug Discovery: Due to its relatively small size and multiple functional groups, it can be used as a fragment in fragment-based drug discovery campaigns to identify new binding motifs for therapeutic targets.

  • Intermediate for Complex Syntheses: Its utility as a building block extends to the synthesis of more complex molecules, including agrochemicals and materials with specific electronic or optical properties.

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to improve metabolic stability and reduce the rate of drug metabolism.[4] This can lead to an increased half-life and a lower required dosage of the final drug compound.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is crucial for the reproducibility of experimental results. Several analytical techniques can be employed for its characterization.

Table 3: Recommended Analytical Methods for Quality Control

Analytical MethodPurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation and confirmation.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of identity.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.

Suppliers like SynHet offer analysis by a range of these methods upon request, providing researchers with the necessary data to validate the quality of their starting materials.[1]

Experimental Protocol: Example HPLC Method for Purity Determination of Substituted Benzoic Acids

This is a general protocol and should be optimized for the specific compound and instrumentation.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a sample solution of the material to be tested at a similar concentration to the standard solutions.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a suitable wavelength (determined by UV-Vis scan).

    • Column Temperature: 25 °C.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the retention time of the main peak and calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

Conclusion

This compound is a highly functionalized building block with significant potential for innovation in the fields of medicinal chemistry, drug discovery, and materials science. Its unique combination of reactive sites and property-modifying substituents makes it a valuable tool for the synthesis of novel and complex molecules. Researchers and drug development professionals can leverage the commercial availability of this compound to accelerate their research and development efforts. A thorough understanding of its chemical properties, handling requirements, and synthetic utility, as outlined in this guide, is essential for its effective and safe use in the laboratory.

References

  • Chemsrc. This compound. [Link]

  • Song, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. RSC Medicinal Chemistry, 13(8), 1015-1023. [Link]

  • Kitamura, T. (2014). Organic Iodides. In Science of Synthesis. [Link]

  • Google Patents. Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • ResearchGate. Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. [Link]

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • PubChem. 2-hydroxy-5-(trifluoromethyl)benzoic Acid. [Link]

  • J. C. F. F. de Castro, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3809. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Research. [Link]

  • Parenteral Drug Association. Validation of Analytical Methods for Biopharmaceuticals: A Guide to Risk-Based Validation and Implementation Strategies. [Link]

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Methodological & Application

experimental protocol for using 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed experimental protocol for the Suzuki coupling of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid, a substrate of interest in medicinal chemistry and materials science due to its unique electronic and structural features. The presence of a phenolic hydroxyl group, a carboxylic acid, and an electron-withdrawing trifluoromethyl group presents specific challenges that require careful consideration of reaction conditions to achieve optimal results. This guide offers a comprehensive, step-by-step protocol, explains the rationale behind the chosen conditions, and provides troubleshooting advice.

Challenges and Considerations

The successful Suzuki coupling of this compound requires addressing several key challenges:

  • Acidic Protons: The phenolic hydroxyl and carboxylic acid moieties can be deprotonated by the base required for the Suzuki coupling, potentially leading to side reactions or catalyst deactivation.[2]

  • Steric Hindrance: The ortho-position of the iodine atom is substituted with a trifluoromethyl group, which can sterically hinder the oxidative addition step of the catalytic cycle.[3][4]

  • Electronic Effects: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl iodide.[5]

To overcome these challenges, the selection of an appropriate catalyst system, base, and solvent is critical. While protection of the acidic functional groups is an option, this protocol focuses on a direct coupling approach to maintain atom and step economy.[6]

Materials and Methods

Reagents and Equipment
  • This compound (CAS: 1445995-72-1)[7][8]

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system with a bulky phosphine ligand)[9][10]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)[11]

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Safety Precautions
  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Bases: Strong bases are corrosive. Handle with appropriate care and PPE.

  • Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific arylboronic acid used.

Reaction Setup

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Weigh Reagents: - Aryl Iodide - Boronic Acid - Base - Catalyst/Ligand Mixing Combine Reagents in Solvent Reagents->Mixing Solvent Prepare Anhydrous Solvent Solvent->Mixing Glassware Dry Glassware Glassware->Mixing Inert Purge with Inert Gas Inert->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product Purify->Characterize

Caption: Experimental workflow for the Suzuki coupling reaction.

  • Preparation:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).

    • Add the desired arylboronic acid (1.2 - 1.5 equiv).

    • Add the base (e.g., K₂CO₃, 2.0 - 3.0 equiv). The use of a carbonate base is often a good starting point for substrates with acidic protons.[16]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equiv). For sterically hindered substrates, a catalyst system with a bulky, electron-rich phosphine ligand such as SPhos or XPhos may be beneficial.[17]

    • Seal the flask with a septum.

  • Reaction Execution:

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.

    • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by adding water.

    • Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to protonate the carboxylic acid and phenolic groups.

    • Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)(Ar')L2 Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Oxidative Addition l1 Base, H2O l1->Ar-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting

Issue Potential Cause Suggested Solution
No or low conversion Inactive catalystUse a fresh batch of catalyst or a different palladium source and ligand. Consider using a pre-catalyst.
Insufficiently degassed solventEnsure the solvent is thoroughly degassed before use.
Inappropriate baseTry a stronger or weaker base (e.g., K₃PO₄, Cs₂CO₃). The choice of base can be critical.[18]
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Side product formation (e.g., homocoupling) Presence of oxygenEnsure the reaction is performed under a strict inert atmosphere.
Catalyst decompositionUse a more stable catalyst or ligand system.
Decomposition of starting material Reaction temperature too highLower the reaction temperature.
Incompatible baseUse a milder base such as KF.[18]

Conclusion

This application note provides a robust starting point for the Suzuki-Miyaura coupling of the sterically hindered and functionally rich substrate, this compound. By carefully selecting the catalyst, base, and solvent, and by maintaining an inert atmosphere, researchers can successfully synthesize a variety of biaryl compounds derived from this versatile building block. Optimization of the reaction conditions for each specific arylboronic acid partner may be necessary to achieve the highest yields.

References

  • Chemsrc. This compound. ([Link])

  • PubMed. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. ([Link])

  • National Institute of Standards and Technology. Safety Data Sheet - Benzoic Acid (Acidimetric Standard). ([Link])

  • ResearchGate. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. ([Link])

  • Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. ([Link])

  • Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. ([Link])

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ([Link])

  • Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. ([Link])

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. ([Link])

  • Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ([Link])

  • Reddit. Carboxylic acid and Cross Coupling reactions. ([Link])

  • Reddit. Do carboxylic acids interfere with Suzukis?. ([Link])

  • Organic Chemistry Portal. Suzuki Coupling. ([Link])

  • MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. ([Link])

  • PMC. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. ([Link])

  • Myers Research Group, Harvard University. The Suzuki Reaction. ([Link])

  • Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. ([Link])

  • PMC. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ([Link])

  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ([Link])

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. ([Link])

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. ([Link])

  • ResearchGate. Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid under C. necator bio-Pd(0) catalysis. ([Link])

  • Journal of the American Chemical Society. A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. ([Link])

  • PMC. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ([Link])

  • Semantic Scholar. Highly active catalysts for the Suzuki coupling of aryl chlorides. ([Link])

  • ResearchGate. Can i get some help with a particular Suzuki coupling reaction please?. ([Link])

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The Strategic Application of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen and trifluoromethyl groups into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] When combined with a reactive handle like an iodine atom, the synthetic utility of a scaffold is significantly amplified, providing a versatile platform for the construction of complex molecular architectures.

This guide details the synthesis and application of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid , a key intermediate for the development of novel therapeutic agents. Its unique trifunctional nature—a carboxylic acid for amide coupling, an iodine atom for cross-coupling reactions, and a trifluoromethyl group for pharmacological enhancement—makes it a valuable tool for researchers and drug development professionals. We will explore its synthesis and demonstrate its application in the construction of potential kinase inhibitors and anti-inflammatory agents, complete with detailed, field-proven protocols.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1445995-72-1[2][3]
Molecular Formula C₈H₄F₃IO₃PubChem
Molecular Weight 332.02 g/mol PubChem
Appearance Expected to be a solidGeneral Knowledge
Solubility Soluble in organic solvents like DMF, DMSO, and alcoholsGeneral Knowledge

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway start 2-Hydroxy-3-(trifluoromethyl)benzoic acid reagents Iodinating Agent (e.g., I₂, NIS) Activating Agent (e.g., H₂SO₄) start->reagents Iodination product This compound reagents->product

Caption: Proposed synthesis of the title compound.

Protocol: Iodination of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid

This protocol is adapted from general procedures for the iodination of activated aromatic rings. The hydroxyl group in the starting material is an ortho-, para-director, and the iodine is expected to add at the para position (position 5) due to steric hindrance from the adjacent trifluoromethyl and carboxylic acid groups.

Materials:

  • 2-Hydroxy-3-(trifluoromethyl)benzoic acid

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Acetonitrile or Dichloromethane (anhydrous)

  • Sodium thiosulfate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous acetonitrile.

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies in oncology and immunology.[4] The scaffold of this compound is well-suited for the synthesis of kinase inhibitors, where the iodine atom can be functionalized via Suzuki coupling to introduce various aryl or heteroaryl moieties that can interact with the kinase active site.[5]

Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis start This compound amide_coupling Amide Coupling (Amine, Coupling Agents) start->amide_coupling intermediate Amide Intermediate amide_coupling->intermediate suzuki_coupling Suzuki Coupling (Boronic Acid, Pd Catalyst) intermediate->suzuki_coupling product Kinase Inhibitor Candidate suzuki_coupling->product

Caption: Synthetic workflow for a kinase inhibitor.

Protocol: Amide Coupling

This protocol describes the formation of an amide bond using standard coupling reagents.

Materials:

  • This compound

  • Amine of choice (e.g., aniline or a heterocyclic amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Activation: In a round-bottom flask, dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed coupling of the iodinated intermediate with a boronic acid.

Materials:

  • Iodinated amide intermediate

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the iodinated amide intermediate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Application in Medicinal Chemistry: Building Blocks for Anti-inflammatory Agents

Derivatives of hydroxybenzoic acid have shown promise as anti-inflammatory agents.[6][7] The title compound can serve as a starting point for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) or inhibitors of inflammatory pathways.

Logic for Anti-inflammatory Drug Design

Anti_Inflammatory_Design start This compound modification Chemical Modification start->modification coupling Coupling to Bioactive Moieties (e.g., via Suzuki or Amide formation) modification->coupling screening Screening for Anti-inflammatory Activity (e.g., COX inhibition, cytokine release assays) coupling->screening lead Lead Compound for Anti-inflammatory Drug screening->lead

Caption: Design strategy for anti-inflammatory agents.

The synthetic protocols for amide coupling and Suzuki coupling described above are directly applicable to the synthesis of potential anti-inflammatory agents. By coupling this compound with known anti-inflammatory pharmacophores or novel chemical entities, libraries of compounds can be generated for biological screening.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the facile synthesis of a diverse range of complex molecules. The protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery programs, particularly in the pursuit of novel kinase inhibitors and anti-inflammatory agents. The continued exploration of derivatives of this scaffold is likely to yield promising new therapeutic candidates.

References

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  • PubMed. (2019). Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents.
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  • PubMed Central. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.
  • PubChem. (n.d.). 3-Iodo-5-(trifluoromethyl)benzoic acid.
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  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
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  • PubMed Central. (n.d.). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues.
  • Royal Society of Chemistry. (n.d.). The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening.
  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-3-nitro-5-trifluoromethylbenzoic acid.
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  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
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  • PubMed. (n.d.). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis.

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Application Note: A Guide to the Synthetic Derivatization of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a hydroxyl group for hydrogen bonding, a carboxylic acid for amide or ester formation, an iodine atom as a versatile handle for cross-coupling reactions, and an electron-withdrawing trifluoromethyl group to enhance metabolic stability and binding affinity, makes it an invaluable building block.[2][3] This application note provides a comprehensive guide with detailed, field-tested protocols for the synthesis of key derivatives from this platform chemical. We will explore three primary synthetic pathways: esterification of the carboxylic acid, amide bond formation, and palladium-catalyzed C-C bond formation via Suzuki and Sonogashira cross-coupling reactions at the iodo position. The causality behind experimental choices, characterization data, and troubleshooting insights are provided to ensure reproducible and efficient synthesis for researchers in drug discovery and chemical development.

Introduction: The Strategic Value of a Multifunctional Scaffold

The design of novel therapeutic agents and functional materials often relies on the use of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with a wide range of biological targets or to tune material properties. This compound embodies this concept. The salicylic acid core is a well-known pharmacophore, while the trifluoromethyl group can significantly alter a molecule's pharmacokinetic profile.[2][3] The true synthetic power of this molecule, however, lies in the orthogonal reactivity of its functional groups. The carboxylic acid can be readily converted into esters or amides, while the aryl iodide provides a reactive site for the construction of complex biaryl or alkynyl systems through robust palladium-catalyzed cross-coupling reactions.[4][5] This guide presents validated protocols to exploit this reactivity, enabling the rapid generation of diverse chemical libraries from a single, high-value starting material.

General Synthetic Workflow

The derivatization of this compound can be approached through several distinct, high-yielding pathways. The choice of reaction depends on the desired final structure and the specific properties being targeted. The following diagram illustrates the primary synthetic avenues discussed in this guide.

G cluster_0 Carboxylic Acid Derivatization cluster_1 Palladium Cross-Coupling A 2-Hydroxy-5-iodo-3- (trifluoromethyl)benzoic Acid B Protocol 1: Fischer Esterification A->B R-OH, H+ cat. C Protocol 2: EDC/HOBt Amidation A->C R-NH2, Coupling Agents D Protocol 3: Suzuki Coupling A->D Ar-B(OH)2, Pd cat., Base E Protocol 4: Sonogashira Coupling A->E Alkyne, Pd/Cu cat., Base P1 Ester Derivatives B->P1 P2 Amide Derivatives C->P2 P3 Biaryl Derivatives D->P3 P4 Alkynyl Derivatives E->P4

Caption: General workflow for the derivatization of the target benzoic acid.

Experimental Protocols

Protocol 1: Fischer Esterification for the Synthesis of Alkyl Esters

Fischer esterification is a classic, acid-catalyzed reaction that converts a carboxylic acid and an alcohol into an ester.[6] It is a cost-effective and scalable method, particularly suitable for simple primary and secondary alcohols. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, or by removing the water byproduct.[7]

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in the desired anhydrous alcohol (e.g., methanol, ethanol; ~0.2 M), cautiously add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.1 equiv.).

  • Reaction Execution: Heat the mixture to reflux (the temperature will depend on the boiling point of the alcohol used) for 2-4 hours.[7] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic phase sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester can be further purified by flash column chromatography on silica gel if necessary.[2]

Protocol 2: Amide Synthesis via EDC/HOBt Coupling

Amide bond formation is fundamental in drug discovery.[8] Carbodiimide-mediated coupling, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a mild and highly efficient method.[9] The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it suppresses side reactions and minimizes potential racemization by forming a more reactive, stable active ester intermediate.[8][9]

Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equiv.), the desired primary or secondary amine (1.1 equiv.), and HOBt (1.2 equiv.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (~0.1 M).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a base such as N,N-diisopropylethylamine (DIPEA) (2.5 equiv.) to the stirred solution, followed by the portion-wise addition of EDC hydrochloride (1.2 equiv.).[9]

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.[8]

Protocol 3: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between aryl halides and organoboron compounds.[10] It is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of diverse boronic acids.[4][11] The choice of base is critical for activating the boronic acid for the transmetalation step.[4]

Methodology:

  • Reaction Setup: To a flask, add this compound (or its ester/amide derivative) (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), and an inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).[4][10]

  • Solvent and Degassing: Add a solvent mixture, typically toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd R-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition Product R-R' Trans R-Pd(II)-R' Ln OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Trans->Product ArX Ar-I ArBOH Ar'-B(OH)2 + Base in1 in1->OxAdd Ar-I in2 in2->Trans [Ar'B(OH)3]⁻

Sources

Application Notes and Protocols for 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-HBTA-20260119

Abstract

This document provides a comprehensive technical guide on the synthetic utility of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid (CAS 1445995-72-1), a highly functionalized aromatic building block. This reagent is of significant interest to researchers in medicinal chemistry and drug discovery due to its unique combination of reactive functional groups: a phenolic hydroxyl, a carboxylic acid, an aryl iodide, and an electron-withdrawing trifluoromethyl group. The strategic placement of these moieties allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. While this reagent is commercially available, its specific applications in the synthesis of novel compounds are not yet extensively documented in peer-reviewed literature. Therefore, the protocols presented herein are predictive, based on well-established, authoritative methodologies for analogous structures. This guide is intended to serve as a foundational resource for researchers seeking to leverage the synthetic potential of this versatile reagent.

Introduction: A Multifunctional Scaffold for Drug Discovery

This compound is a salicylic acid derivative distinguished by two key substituents that impart significant synthetic versatility and potential for modulating pharmacological properties.

  • The Trifluoromethyl (-CF₃) Group: The presence of a -CF₃ group is a widely employed strategy in medicinal chemistry.[1] It is known to enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase lipophilicity to improve membrane permeability, and alter the acidity of nearby functional groups, which can influence binding affinity to biological targets.[2]

  • The Iodo (-I) Group: The iodine atom at the 5-position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive partners in reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively. These bonds are fundamental to the construction of biaryl and aryl-amine scaffolds prevalent in many pharmaceutical agents.[3]

The combination of these features on a salicylic acid framework makes this compound a compelling starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other biologically active compounds. The following sections provide detailed application notes and predictive protocols for key synthetic transformations.

Application I: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

Application Note

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[3] The aryl iodide moiety of this compound is an excellent substrate for this transformation, enabling the synthesis of a wide array of biaryl compounds. The electron-withdrawing nature of the trifluoromethyl and carboxyl groups can influence the electronic properties of the palladium catalyst, potentially facilitating the reductive elimination step of the catalytic cycle. The ortho-hydroxyl group may act as a directing group or require protection depending on the reaction conditions and the specific boronic acid used.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with a phosphine ligand, is essential. For this electron-deficient aryl iodide, a ligand such as SPhos or XPhos may enhance catalytic activity.

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation. The choice of base can be critical and may need to be optimized for specific substrates.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Predictive Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • SPhos (0.10 equivalents)

  • Potassium Carbonate (K₂CO₃, 3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.05 eq.), SPhos (0.10 eq.), and K₂CO₃ (3.0 eq.).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Illustrative Data Table:

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O10085-95
24-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/H₂O9080-90
33-Pyridinylboronic acidPd(dppf)Cl₂K₃PO₄DMF/H₂O10075-85

Note: Yields are hypothetical and will depend on the specific substrate and optimization of reaction conditions.

Workflow Diagram:

Suzuki_Miyaura_Workflow reagents Combine Reactants: - Aryl Iodide - Boronic Acid - Catalyst & Ligand - Base setup Inert Atmosphere (Ar or N₂) reagents->setup solvent Add Degassed Solvent (e.g., Dioxane/H₂O) setup->solvent reaction Heat & Stir (90-100°C, 4-12h) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Isolated Biaryl Product purify->product Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Pd(0)L₂->Ar-Pd(II)-I(L₂) Oxidative Addition (Ar-I) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-I(L₂)->Ar-Pd(II)-NHR'R''(L) Amine Binding & Deprotonation (+ HNR'R'', Base) Ar-Pd(II)-NHR'R''(L)->Pd(0)L₂ Catalyst Regeneration Product (Ar-NR'R'') Product (Ar-NR'R'') Ar-Pd(II)-NHR'R''(L)->Product (Ar-NR'R'') Reductive Elimination Derivatization_Workflow cluster_amide Amide Synthesis cluster_ester Ester Synthesis start This compound amide_reagents Amine, EDC, HOBt, DIPEA in DCM start->amide_reagents ester_reagents Alcohol (Solvent), cat. H₂SO₄ start->ester_reagents amide_product Amide Derivative amide_reagents->amide_product Stir at RT (12-24h) ester_product Ester Derivative ester_reagents->ester_product Reflux (4-16h)

Sources

Application Note: High-Performance Analytical Strategies for the Quantification of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the quantitative analysis of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring robust and validated analytical techniques. This document presents two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method is detailed with a step-by-step protocol, from sample preparation to data analysis, and is grounded in established scientific principles and regulatory standards. The causality behind experimental choices is elucidated to provide a deeper understanding of the method development process. All protocols are designed as self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for this compound

This compound is a halogenated and trifluoromethylated derivative of salicylic acid. Its unique structural motifs make it a valuable building block in the synthesis of novel pharmaceutical agents and other specialty chemicals. Accurate and precise quantification of this compound is paramount throughout the drug development lifecycle, from process development and quality control of the active pharmaceutical ingredient (API) to pharmacokinetic and metabolic studies.

The presence of a carboxylic acid, a hydroxyl group, an iodine atom, and a trifluoromethyl group presents specific analytical challenges, including potential for thermal degradation, chelation with metallic components, and the need for sensitive detection methods. This application note addresses these challenges by providing two orthogonal and robust analytical methods.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₈H₄F₃IO₃[1]
Molecular Weight 332.02 g/mol [1]
IUPAC Name This compound[2]
CAS Number 1445995-72-1[1]

High-Performance Liquid Chromatography (HPLC-UV) Method

Reverse-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For this compound, a C18 column is proposed to provide the necessary hydrophobic retention, while a photodiode array (PDA) detector will allow for sensitive detection and peak purity analysis.

Rationale for Method Selection

The polarity of the analyte, conferred by the carboxylic acid and hydroxyl groups, makes it well-suited for reverse-phase chromatography. The trifluoromethyl and iodo substituents increase its hydrophobicity, allowing for good retention on a C18 stationary phase. An acidic mobile phase is necessary to suppress the ionization of the carboxylic acid, leading to a sharper peak shape and more reproducible retention times.

Experimental Protocol

3.2.1. Instrumentation and Consumables

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (≥99%).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

3.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm (or optimal wavelength determined by UV scan)
Run Time 20 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.02080
17.07030
20.07030
Method Validation

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4]

3.3.1. Specificity: Inject the diluent, a placebo (if applicable), and the standard solution to demonstrate that there are no interfering peaks at the retention time of the analyte.

3.3.2. Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

3.3.3. Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

3.3.4. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate injections of the 100% concentration standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

3.3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique. Due to the low volatility and polar nature of the carboxylic acid and hydroxyl groups, derivatization is required to improve the chromatographic properties of this compound.

Rationale for Method Selection and Derivatization

Direct analysis of the analyte by GC is challenging due to its polarity and potential for thermal degradation in the hot injector. Silylation is a common and effective derivatization technique for compounds containing active hydrogens (such as in carboxylic acids and phenols). N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a powerful silylating agent that will convert the analyte into its more volatile and thermally stable trimethylsilyl (TMS) derivative.

Experimental Protocol

4.2.1. Instrumentation and Consumables

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium gas.

  • BSTFA with 1% TMCS.

  • Pyridine (anhydrous).

  • Ethyl acetate (HPLC grade).

  • Heating block or oven.

4.2.2. Sample Preparation and Derivatization

  • Sample Preparation: Prepare a stock solution of the analyte in ethyl acetate (e.g., 1 mg/mL).

  • Derivatization:

    • Pipette 100 µL of the sample or standard solution into a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

4.2.3. GC-MS Conditions

ParameterCondition
Injector Temperature 280 °C
Injection Mode Splitless (1 minute)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550
Data Analysis and Quantification

Quantification can be performed using either an external or internal standard method. For selected ion monitoring (SIM), characteristic ions of the derivatized analyte should be chosen to enhance sensitivity and selectivity.

Sample Preparation for Biological Matrices

The analysis of this compound in biological matrices such as plasma or urine requires an effective sample preparation strategy to remove interfering substances.[6]

Protein Precipitation (for Plasma/Serum)

This is a simple and rapid method for removing proteins.

  • To 100 µL of plasma, add 300 µL of cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant for analysis.

Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that can provide a cleaner extract.

  • To 500 µL of plasma or urine, add a suitable internal standard.

  • Acidify the sample with 50 µL of 1M HCl.

  • Add 2 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for HPLC analysis or proceed with derivatization for GC-MS.

Solid-Phase Extraction (SPE)

SPE can offer the highest degree of sample cleanup and concentration. A mixed-mode anion exchange sorbent is recommended to retain the acidic analyte.

Workflow for SPE:

SPE_Workflow start Sample Loading wash1 Wash with Acidic Solution (e.g., 0.1M Acetic Acid) start->wash1 Condition & Equilibrate Column wash2 Wash with Organic Solvent (e.g., Methanol) wash1->wash2 Remove Polar Interferences elute Elution with Basic Organic Solvent (e.g., 5% Ammonium Hydroxide in Methanol) wash2->elute Remove Non-polar Interferences end Analysis elute->end Collect Analyte

Sources

Application Notes and Protocols for the Regioselective Iodination of 2-hydroxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the reaction conditions for the electrophilic iodination of 2-hydroxy-3-(trifluoromethyl)benzoic acid. This compound is a valuable building block in medicinal chemistry and materials science, and the introduction of an iodine atom offers a versatile handle for further synthetic transformations. This document elucidates the underlying principles of electrophilic aromatic substitution, details various methodologies for iodination, and presents a standardized protocol for achieving high-yield, regioselective synthesis of 2-hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid. The content is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Iodinated Salicylic Acid Derivatives

Iodinated aromatic compounds, particularly iodo-salicylic acid derivatives, are pivotal intermediates in organic synthesis. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the facile introduction of diverse functionalities, enabling the construction of complex molecular architectures. The target molecule, this compound[1][2], combines the structural features of salicylic acid with a trifluoromethyl group and an iodine substituent. These moieties are often sought after in drug discovery due to their ability to modulate pharmacokinetic and pharmacodynamic properties. For instance, iodinated salicylates have been investigated for their binding affinity to proteins like transthyretin, which is implicated in amyloid diseases[3][4].

Mechanistic Insights: Electrophilic Aromatic Substitution

The iodination of 2-hydroxy-3-(trifluoromethyl)benzoic acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism. This reaction class involves the attack of an electrophile on the electron-rich aromatic ring, followed by the restoration of aromaticity through the loss of a proton.[5][6]

The key steps are:

  • Generation of a potent electrophile: Molecular iodine (I₂) itself is a weak electrophile and requires activation to react with aromatic rings, especially those bearing deactivating groups.[7][8] This is typically achieved by using an oxidizing agent or a Lewis acid catalyst.[5][7]

  • Formation of the sigma complex (arenium ion): The electrophile attacks the π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]

  • Deprotonation: A base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the iodinated product.[6]

Regioselectivity: The Directing Effects of Substituents

The position of iodination on the 2-hydroxy-3-(trifluoromethyl)benzoic acid ring is dictated by the directing effects of the existing substituents:

  • -OH (Hydroxyl) group: A powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

  • -COOH (Carboxylic acid) group: A deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

  • -CF₃ (Trifluoromethyl) group: A strongly deactivating group and a meta-director due to its potent electron-withdrawing inductive effect.

Considering these effects, the hydroxyl group is the dominant directing group. It strongly activates the positions ortho and para to it. The position para to the hydroxyl group (C5) is the most likely site for electrophilic attack, as the ortho position (C1) is already substituted and the other ortho position (C3) is sterically hindered by the bulky trifluoromethyl group. The deactivating nature of the -COOH and -CF₃ groups further disfavors substitution at other positions. Therefore, the primary product expected is This compound .

Methodologies for Iodination

Several reagent systems can be employed for the iodination of activated aromatic rings like phenols and their derivatives.[9] The choice of method depends on factors such as substrate reactivity, desired selectivity, and reaction scale.

Iodinating Reagent/System Typical Conditions Advantages Disadvantages References
N-Iodosuccinimide (NIS) Acetonitrile, TFA (catalytic) or H₂SO₄, room temp.Mild conditions, high regioselectivity, easy handling of the reagent.Can be expensive for large-scale synthesis.[10][11]
Iodine Monochloride (ICl) CH₂Cl₂, acetic acid, or aqueous medium, 0°C to room temp.Highly reactive electrophile, cost-effective.Can lead to over-iodination, corrosive and moisture-sensitive.[12][13][14][15]
Iodine / Oxidizing Agent I₂, H₂O₂, H₅IO₆, or NaIO₃ in an acidic medium (e.g., H₂SO₄).Inexpensive reagents, suitable for large-scale synthesis.Harsh reaction conditions, potential for side reactions.[7][8][16][17][18][19]
Iodine / Silver Salts I₂, Ag₂SO₄ or AgOCOCF₃ in an organic solvent.Generates a potent electrophilic iodine species, high yields.Stoichiometric use of silver salts is costly, formation of silver iodide precipitate.[20][21][22]

Experimental Protocol: Synthesis of this compound using N-Iodosuccinimide

This protocol details a reliable method for the regioselective mono-iodination of 2-hydroxy-3-(trifluoromethyl)benzoic acid using N-Iodosuccinimide (NIS), which generally offers a good balance of reactivity and selectivity.[10][11]

Materials and Reagents:
  • 2-hydroxy-3-(trifluoromethyl)benzoic acid

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and crystallization

Workflow Diagram:

Iodination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 2-hydroxy-3-(trifluoromethyl)benzoic acid in anhydrous acetonitrile B Add N-Iodosuccinimide (NIS) A->B C Add catalytic trifluoroacetic acid (TFA) B->C D Stir at room temperature C->D E Monitor reaction by TLC or LC-MS D->E F Quench with aq. Na₂S₂O₃ E->F G Extract with Dichloromethane F->G H Wash with aq. NaHCO₃ and brine G->H I Dry organic layer with MgSO₄ H->I J Concentrate in vacuo I->J K Recrystallize or perform column chromatography J->K L Characterize product (NMR, MS, etc.) K->L

Caption: Workflow for the iodination of 2-hydroxy-3-(trifluoromethyl)benzoic acid.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq).

    • Dissolve the starting material in anhydrous acetonitrile (approximately 10-20 mL per gram of starting material).

    • In one portion, add N-Iodosuccinimide (1.05 - 1.1 eq).

    • Carefully add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS and iodine.

    • Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic components) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by column chromatography on silica gel if necessary.

    • Characterize the final product, this compound, by appropriate analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Monitoring and Characterization

Effective monitoring of the reaction is crucial for optimizing yield and minimizing side products. A variety of analytical techniques can be employed.[23][24][25]

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively follow the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion rate and can help identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product. The characteristic shifts and coupling patterns in ¹H and ¹³C NMR will confirm the regiochemistry of the iodination.

  • Iodometry: A titration method that can be used to quantify the concentration of iodine in a solution, which can be adapted to monitor the consumption of the iodinating agent.[26]

Safety and Troubleshooting

  • Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. N-Iodosuccinimide and iodine monochloride are corrosive and should be handled with care. Trifluoroacetic acid is highly corrosive.

  • Troubleshooting:

    • Low Conversion: If the reaction stalls, a slight increase in temperature (e.g., to 40-50 °C) or the addition of a further small portion of NIS and catalyst may be necessary. Ensure that the starting materials and solvent are sufficiently dry.

    • Formation of Di-iodinated Product: This can occur if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long. Careful control of stoichiometry and reaction time is key. Using milder conditions can also help to prevent over-iodination.

    • Difficult Purification: If the product is difficult to crystallize, column chromatography is the recommended method of purification.

Conclusion

The iodination of 2-hydroxy-3-(trifluoromethyl)benzoic acid is a synthetically useful transformation that can be achieved with high regioselectivity. The choice of iodinating agent and reaction conditions allows for the tailored synthesis of the desired this compound. The protocol provided, utilizing N-Iodosuccinimide, represents a mild and efficient method for this conversion, yielding a valuable intermediate for further elaboration in drug discovery and materials science.

References

  • Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. (n.d.). Retrieved from [Link]

  • Studying iodination of aromatic compounds by iodine chloride in sulfuric acid aqueous solutions. (n.d.). INIS-IAEA. Retrieved from [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of Polycyclic Aromatic Iodides via ICl-Induced Intramolecular Cyclization. (2004). Organic Letters, 6(15), 2469–2472. [Link]

  • Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. (2023, April 30). JoVE. Retrieved from [Link]

  • Direct aromatic periodination. (1979). The Journal of Organic Chemistry, 44(25), 4721–4722. [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Aromatic Iodination with Iodine Monochloride by Using a Catalytic Amount of Ferrocenium Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate. (2025, August 6). ResearchGate. Retrieved from [https://www.researchgate.net/publication/251609102_Aromatic_Iodination_with_Iodine_Monochloride_by_Using_a_Catalytic_Amount_of_Ferrocenium_Tetrakis35-bis trifluoromethylphenylborate]([Link] trifluoromethylphenylborate)

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (n.d.). Molecules, 17(6), 7241–7255. [Link]

  • Other Aromatic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • ChemInform Abstract: Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Mechanism of Electrophilic Substitution Reaction. (2020, June 18). BYJU'S. Retrieved from [Link]

  • Iodine monochloride. (n.d.). Wikipedia. Retrieved from [Link]

  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Iodination - Common Conditions. (n.d.). The Organic Reaction Resource. Retrieved from [Link]

  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A kind of salicylic acid-iodine complex compound, preparation method and application. (n.d.). Google Patents.
  • 4-Iodoveratrole. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Analytical capabilities for iodine detection: Review of possibilities for different applications. (2024, August 1). Journal of Vacuum Science & Technology A, 42(5). [Link]

  • Review of analytical methods for the quantification of iodine in complex matrices. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. (2012). Semantic Scholar. Retrieved from [Link]

  • Silver-mediated trifluoromethylation-iodination of arynes. (2013, February 27). Journal of the American Chemical Society, 135(8), 2955–2958. [Link]

  • The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry. (2015, June 16). Research Journal of Chemical Sciences, 5(6), 28-31. [Link]

  • Principles and applications of Iodometry. (n.d.). Pharmacy Infoline. Retrieved from [Link]

  • Ortho-iodination of aromatic carboxylic acids in aqueous media. (2024, February 1). ResearchGate. Retrieved from [Link]

  • Monitoring Rate of Reaction - Iodination of Propanone - A-level Chemistry Required Practical. (2023, October 19). YouTube. Retrieved from [Link]

  • Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. (n.d.). Google Patents.
  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. (n.d.). Molecules, 9(8), 647–652. [Link]

  • Iodination of salicylic acid improves its binding to transthyretin. (2008, March). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(3), 512-517. [Link]

  • Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. (n.d.). ACS Catalysis, 8(11), 10399–10404. [Link]

  • Iodination of salicylic acid improves its binding to transthyretin. (2025, August 6). ResearchGate. Retrieved from [Link]

  • IrIII-Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. (2020, August 12). Chemistry – A European Journal, 26(45), 10185–10190. [Link]

  • Periodic Acid Oxidation. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 2-hydroxy-3-nitro-5-trifluoromethylbenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid. (n.d.). Google Patents.

Sources

Application Notes & Protocols: Leveraging 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic Acid in the Development of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid is a compound of significant interest, offering a unique convergence of functional groups that provide a powerful platform for generating diverse and potent bioactive molecules.[1][2] This guide provides an in-depth exploration of this versatile building block, detailing its properties, synthetic applications, and protocols for biological evaluation.

The strategic value of this molecule lies in the distinct roles of its constituent parts:

  • The Salicylic Acid Core: The 2-hydroxybenzoic acid motif is a well-established pharmacophore present in numerous therapeutic agents. The carboxylic acid and adjacent hydroxyl group are crucial for interacting with various biological targets, often forming key hydrogen bonds and salt bridges.[3]

  • The Trifluoromethyl Group (-CF3): This electron-withdrawing group is a cornerstone of contemporary drug design. Its incorporation can significantly enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing binding affinity.[2][4]

  • The Iodine Atom (-I): The iodo-substituent offers dual functionality. As a large, polarizable halogen, it can participate in halogen bonding, an increasingly recognized non-covalent interaction for enhancing protein-ligand binding. Furthermore, it serves as an exceptionally versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2][5]

This document will serve as a comprehensive resource for researchers looking to harness the potential of this compound in their discovery efforts.

Physicochemical and Chemical Properties

A thorough understanding of the fundamental properties of a starting material is paramount for experimental design.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1445995-72-1[1][6]
Molecular Formula C8H4F3IO3[7]
Molecular Weight 332.02 g/mol -
Appearance Off-white to pale yellow solid (typical)-
SMILES O=C(O)c1c(O)c(C(F)(F)F)cc(I)c1[1]

The presence of both acidic (carboxylic acid, phenol) and lipophilic (iodine, trifluoromethyl) groups gives this molecule a unique solubility profile that must be considered during reaction and purification steps.

Core Synthetic Methodologies: From Scaffold to Lead Compound

The true power of this compound lies in its synthetic versatility. The carboxylic acid and the aryl iodide are primary reaction sites for diversification.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amidation of the carboxylic acid is one of the most common and effective strategies for library development. This protocol provides a general method for coupling the scaffold with a primary or secondary amine.

Rationale: The conversion of the carboxylic acid to an amide bond is a fundamental transformation in medicinal chemistry. Amides are generally more stable to hydrolysis than esters and the N-H of a secondary amide can act as a crucial hydrogen bond donor. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid for efficient reaction with the amine, minimizing side reactions and operating under mild conditions.

Materials:

  • This compound

  • Amine of interest (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the amine of interest (1.1 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) to the reaction mixture and stir for 5 minutes.

  • Add HATU (1.2 equivalents) in one portion. The reaction mixture may change color.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired amide.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_workup Workup & Purification Acid 2-Hydroxy-5-iodo-3- (trifluoromethyl)benzoic acid Reaction Stir at RT, 4-12h Acid->Reaction 1 eq. Amine R-NH2 Amine->Reaction 1.1 eq. HATU HATU HATU->Reaction 1.2 eq. DIPEA DIPEA DIPEA->Reaction 3 eq. DMF DMF (Solvent) DMF->Reaction Workup Aqueous Workup (EtOAc, NaHCO3) Purify Column Chromatography Workup->Purify Product Desired Amide Product Purify->Product Reaction->Workup

Caption: Workflow for amide synthesis using HATU coupling.

Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation

The aryl iodide is a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of new aryl or vinyl groups.

Rationale: The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds.[2] It is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. This reaction allows for the strategic extension of the molecular scaffold to probe new binding pockets or modulate physicochemical properties.

Materials:

  • Amide or ester derivative of this compound (1.0 equivalent)

  • Arylboronic acid of interest (1.5 equivalents)

  • Palladium catalyst, e.g., Pd(PPh3)4 (0.05 equivalents) or PdCl2(dppf) (0.05 equivalents)

  • Base, e.g., Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0-3.0 equivalents)

  • Solvent system, e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a reaction vessel, add the iodinated starting material (1.0 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the coupled product.

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Complex1 Ar-Pd(II)-I(L2) OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Complex2 Ar-Pd(II)-Ar'(L2) Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Coupled Product) RedElim->Product ArylIodide Aryl-Iodide (Substrate) ArylIodide->OxAdd BoronicAcid Ar'-B(OH)2 (Boronic Acid) BoronicAcid->Transmetal Base Base (e.g., K2CO3) Base->Transmetal

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Applications in Bioactive Molecule Design: Hypothetical Case Studies

The following examples illustrate how this compound can be used to generate molecules targeting different enzyme classes.

Case Study 1: Development of SIRT5 Inhibitors

Sirtuin 5 (SIRT5) is a protein deacylase involved in metabolic regulation and is an emerging target in oncology.[3] Derivatives of 2-hydroxybenzoic acid have been identified as selective SIRT5 inhibitors.[3] The core scaffold is essential for activity, with the carboxylate and hydroxyl groups forming critical interactions with Arg105 and Tyr102 in the active site.

Strategy:

  • Synthesize a library of amides using Protocol 1 to probe the solvent-exposed region of the binding pocket.

  • Use the Suzuki coupling (Protocol 2) to replace the iodine with various aryl groups to explore potential pi-stacking interactions.

Hypothetical SAR Data:

Compound IDR Group (from Amide Coupling)R' Group (from Suzuki Coupling)SIRT5 IC50 (µM)
Scaffold-I -OHI>100
A-1 -NH-cyclopentylI50.2
A-2 -NH-benzylI25.8
A-3 -NH-(4-fluorobenzyl)I15.1
B-1 -NH-benzylPhenyl12.3
B-2 -NH-benzyl3-pyridyl8.7
Case Study 2: Targeting Trypanosomal Trans-sialidase

Chagas disease, caused by Trypanosoma cruzi, is a significant health problem. The enzyme trans-sialidase is a key pharmacological target.[8][9] Benzoic acid derivatives have shown promise as inhibitors of this enzyme.

Strategy: The trifluoromethyl and iodo groups can be used to enhance binding affinity and modulate pharmacokinetic properties. A focused library can be designed to target the enzyme's active site.

Hypothetical SAR Data:

Compound IDModificationTrans-sialidase Inhibition (%) @ 20µM
Scaffold Core Molecule5
C-1 Amide with 4-aminobenzamidine45
C-2 Ester with 3-phenylpropanol20
C-3 Suzuki coupling with thiophene-2-boronic acid35

Protocols for Biological Evaluation

Once novel compounds are synthesized, their biological activity must be assessed using robust and reproducible assays.

Protocol 3: General Fluorometric Enzyme Inhibition Assay

This protocol can be adapted for various enzymes that process a fluorogenic substrate.

Rationale: This method provides a sensitive and quantitative measure of enzyme activity by monitoring the rate of formation of a fluorescent product. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a standard metric for comparing inhibitor potency.

Materials:

  • Enzyme of interest (e.g., a purified recombinant protein)

  • Fluorogenic substrate

  • Assay buffer (specific to the enzyme)

  • Test compounds dissolved in DMSO (serial dilutions)

  • Positive control inhibitor

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add a small volume (e.g., 5 µL) of each compound dilution. Include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add the enzyme solution (e.g., 45 µL) to all wells except the "no enzyme" control.

  • Pre-incubate the plate at the optimal temperature (e.g., 37 °C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate solution (e.g., 50 µL) to all wells.

  • Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths.

  • Monitor the increase in fluorescence over time (kinetic mode) for 15-60 minutes.

  • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

  • Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.

  • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC50 value.

Protocol 4: Cell Viability Assessment using MTT Assay

It is crucial to assess the general cytotoxicity of new compounds to distinguish between targeted enzyme inhibition and non-specific toxicity.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a standard method for evaluating the cytotoxic potential of compounds.

Materials:

  • Human cell line of interest (e.g., HEK293 for general toxicity, or a cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear cell culture plate

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle controls (DMSO).

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C, allowing for formazan crystal formation.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (concentration causing 50% cytotoxicity).

Drug_Discovery_Workflow Start Scaffold Selection (2-Hydroxy-5-iodo-3- (trifluoromethyl)benzoic acid) Synthesis Chemical Synthesis (e.g., Amidation, Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Compound Library Purification->Library BioAssay Primary Biological Screening (e.g., Enzyme Inhibition Assay) Library->BioAssay Hit Identification of 'Hits' BioAssay->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Iterative Process Tox Secondary Screening (e.g., Cytotoxicity - MTT Assay) Hit->Tox SAR->Synthesis Lead Lead Optimization Tox->Lead

Sources

Application Note: A Robust HPLC Method for the Quantification of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid. This compound is of significant interest in pharmaceutical development and chemical synthesis, necessitating a reliable analytical method for quality control and research purposes. The described method utilizes a C18 stationary phase with a UV detector, providing excellent resolution and sensitivity. The protocol herein is grounded in established chromatographic principles and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH)[1][2][3].

Introduction

This compound is a complex aromatic carboxylic acid. Its unique substitution pattern, featuring a hydroxyl group, a bulky iodine atom, and an electron-withdrawing trifluoromethyl group, presents specific challenges and opportunities for chromatographic separation. The development of a robust analytical method is paramount for ensuring the purity, stability, and overall quality of this compound in various applications, including drug development and chemical manufacturing. This document provides a comprehensive guide to a validated HPLC method, including the scientific rationale for parameter selection, a step-by-step protocol, and system suitability criteria to ensure data integrity.

Analyte Physicochemical Properties & Method Rationale

A successful HPLC method is built upon a thorough understanding of the analyte's chemical properties. While experimental data for this compound is not extensively published, we can deduce its likely behavior based on its structural components.

  • Structure:

    • Aromatic Ring: Provides UV absorbance, making UV detection a suitable choice.

    • Carboxylic Acid Group (-COOH): This is an acidic functional group. Its pKa is critical for determining the optimal mobile phase pH. For benzoic acid, the pKa is ~4.2. The presence of electron-withdrawing groups like iodine and trifluoromethyl will lower the pKa, likely into the 2.5 - 3.5 range . To ensure the compound is in its neutral, protonated state for consistent retention on a reversed-phase column, the mobile phase pH must be maintained at least 1.5-2 units below the pKa. Therefore, a mobile phase pH of ~2.5 is a logical starting point.

    • Hydroxyl Group (-OH): A phenolic hydroxyl group, which is weakly acidic.

    • Iodo and Trifluoromethyl Groups: These bulky, hydrophobic groups increase the compound's hydrophobicity, suggesting that a reversed-phase separation on a C18 column will provide good retention.

  • Solubility: The molecule has both polar (carboxylic acid, hydroxyl) and non-polar (iodinated, trifluoromethylated ring) character. It is expected to be sparingly soluble in water but readily soluble in organic solvents like methanol and acetonitrile.

  • UV Absorbance: The substituted benzene ring acts as a chromophore. A UV scan would be ideal to determine the absorbance maximum (λmax). Based on similar structures, a strong absorbance is expected in the 210-280 nm range. For this method, 254 nm is selected as a robust, general-purpose wavelength for aromatic compounds.

This analysis leads directly to the selection of a reversed-phase HPLC method with an acidic mobile phase and UV detection, a common and effective approach for aromatic carboxylic acids[4][5][6].

HPLC Method Parameters

The following optimized parameters were established for the analysis of this compound.

ParameterRecommended Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Agilent Poroshell 120 EC-C18, 4.6 x 150 mm, 4 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 85% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 15 minutes

Step-by-Step Experimental Protocol

Reagent and Standard Preparation
  • Mobile Phase A (0.1% Phosphoric Acid): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the Standard Stock Solution to 10 mL with the diluent.

Sample Preparation
  • Accurately weigh a sample containing approximately 5 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Instrument Setup and Operation

The logical workflow for setting up and executing an analytical run is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_instrument Instrument Operation cluster_analysis Data Analysis MobilePhase Prepare Mobile Phases (A & B) Equilibrate Equilibrate System (Initial Conditions) MobilePhase->Equilibrate Standard Prepare Standard Solutions SST Perform System Suitability Test (SST) Standard->SST Sample Prepare Sample Solutions Sequence Run Analytical Sequence Sample->Sequence Equilibrate->SST 10-15 min SST->Sequence If SST Passes Integrate Integrate Peaks Sequence->Integrate Quantify Quantify Results Integrate->Quantify Report Generate Report Quantify->Report

Caption: High-Level HPLC Experimental Workflow.

  • System Purge: Purge the pump lines with the respective mobile phases.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (60% B) for at least 15 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Perform five replicate injections of the Working Standard Solution (50 µg/mL). The results must meet the criteria outlined in Table 2.

  • Sequence Execution: Once the SST criteria are met, proceed with the analysis of samples. Inject a standard periodically (e.g., every 10 sample injections) to verify system stability.

Method Validation and System Suitability

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[3]. A full validation according to ICH Q2(R1) guidelines would include specificity, linearity, range, accuracy, precision, and robustness[1][7]. For routine analysis, system suitability tests are performed before each sequence to ensure the system is performing adequately.

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
Repeatability (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision of the system over multiple injections.

Troubleshooting

IssuePotential CauseSuggested Solution
No Peak / Low Signal Incorrect wavelength; Injection issue; Standard degradationVerify detector wavelength; Check autosampler syringe and vial; Prepare fresh standard.
Poor Peak Shape (Tailing) Column contamination; Mobile phase pH too highFlush column with strong solvent; Ensure mobile phase pH is correctly prepared and acidic.
Shifting Retention Times Inconsistent mobile phase composition; Column temperature fluctuation; Column agingPrepare fresh mobile phase; Check column oven temperature; Replace column if necessary.
High Backpressure Column or system blockageFilter samples and mobile phases; Reverse flush column (follow manufacturer's guide); Check for blockages in tubing.

Conclusion

The RP-HPLC method described provides a reliable and robust tool for the quantitative analysis of this compound. The method is based on sound scientific principles and is designed to be readily implemented in a quality control or research laboratory. Adherence to the outlined system suitability criteria will ensure the generation of accurate and precise data.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][8]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][2]

  • European Medicines Agency. (2024). ICH Q2(R2) guideline on validation of analytical procedures. EMA. [Link]

  • Starodub, O. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][7]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link][4]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link][5]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link][6]

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The Strategic Role of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic Acid in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: A Uniquely Functionalized Building Block for Targeted Therapy

In the landscape of modern medicinal chemistry, the pursuit of highly potent and selective kinase inhibitors is a paramount objective. Kinases, as central regulators of cellular signaling, are frequently implicated in the pathogenesis of numerous diseases, most notably cancer. The strategic design of small molecules that can effectively modulate the activity of specific kinases is therefore a cornerstone of targeted therapy. Within the chemist's toolkit, certain molecular scaffolds and building blocks have emerged as particularly valuable for their ability to impart desirable pharmacological properties. One such key intermediate is 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid .

This seemingly complex benzoic acid derivative is not a random assortment of functional groups. Instead, it is a carefully orchestrated molecular fragment that has proven instrumental in the synthesis of potent kinase inhibitors, most famously in the development of the BRAF inhibitor, Vemurafenib (PLX4032).[1][2] This application note will provide an in-depth exploration of the multifaceted role of this building block, detailing the rationale behind its unique substitution pattern, providing detailed protocols for its application in amide bond formation, and contextualizing its use within the broader framework of kinase inhibitor design and the relevant cell signaling pathways.

The Rationale Behind the Functionality: A Symphony of Substituent Effects

The efficacy of this compound as a precursor for kinase inhibitors stems from the synergistic interplay of its three key substituents: the ortho-hydroxyl group, the meta-trifluoromethyl group, and the para-iodo group. Each of these functional groups plays a distinct and crucial role in the binding affinity, selectivity, and overall pharmacological profile of the final inhibitor molecule.

The Trifluoromethyl Group: A Powerhouse of Potency and Stability

The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion in drug candidates is a well-established strategy in medicinal chemistry for several reasons:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of the drug.

  • Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule, which can improve cell membrane permeability and oral bioavailability.

  • Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH.

  • Improved Binding Affinity: The CF3 group can engage in favorable interactions within the kinase active site, including van der Waals forces and dipole-dipole interactions.[3]

The Ortho-Hydroxyl Group: A Key Anchor for Binding

The hydroxyl group positioned ortho to the carboxylic acid is not merely a passive substituent. It often plays a critical role in orienting the molecule within the kinase's ATP-binding pocket and can form key hydrogen bonds with amino acid residues. In the context of BRAF inhibitors, this hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a crucial anchoring point that contributes significantly to the inhibitor's potency.

The Para-Iodo Group: A Versatile Handle for Synthetic Elaboration and Potency Enhancement

The iodine atom at the para position serves a dual purpose:

  • A Site for Further Functionalization: The carbon-iodine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the facile introduction of diverse aryl and heteroaryl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4]

  • Enhancement of Binding Affinity: The large, polarizable iodine atom can form halogen bonds with backbone carbonyls or other electron-rich residues in the kinase active site, further enhancing the binding affinity of the inhibitor.

The combination of these three substituents on a single benzoic acid scaffold creates a powerful building block for the construction of kinase inhibitors with optimized properties for potent and selective target engagement.

Target Signaling Pathway: The RAS-RAF-MEK-ERK Cascade

Kinase inhibitors derived from this compound, such as Vemurafenib, are often designed to target components of the RAS-RAF-MEK-ERK signaling pathway.[2] This pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in genes of this pathway, particularly BRAF, are found in a significant percentage of human cancers, including melanoma.[5]

RAF_MEK_ERK_Pathway

Experimental Protocols: Amide Bond Formation

The primary application of this compound in kinase inhibitor synthesis is its participation in an amide bond forming reaction. The following protocols provide detailed, self-validating methodologies for the coupling of this key building block with an exemplary aniline derivative, a common step in the synthesis of many RAF inhibitors.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the widely used and cost-effective carbodiimide coupling reagents, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Propane-1-sulfonamide, N-(3-amino-2,4-difluorophenyl)- (or other suitable aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • 1 M HCl (aq)

  • Saturated NaHCO3 (aq)

  • Brine

  • Anhydrous MgSO4 or Na2SO4

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). If solubility is an issue, a minimal amount of anhydrous DMF can be added as a co-solvent.

  • Addition of Amine and HOBt: To the stirred solution, add the aniline derivative (1.1 eq) followed by HOBt (1.2 eq).

  • Cooling and Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) to the mixture.

  • Addition of EDC·HCl: Add EDC·HCl (1.2 eq) portion-wise to the cooled, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO3 solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final amide.

Expected Outcome & Validation:

  • Yield: 70-90% (highly dependent on the specific aniline used).

  • Characterization: The identity and purity of the product should be confirmed by:

    • ¹H and ¹³C NMR: To confirm the structure of the amide product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Protocol 2: Acyl Chloride Mediated Amide Coupling

This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which can be beneficial for less reactive anilines.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Aniline derivative

  • Pyridine or Triethylamine (Et₃N)

  • 1 M HCl (aq)

  • Saturated NaHCO3 (aq)

  • Brine

  • Anhydrous MgSO4 or Na2SO4

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

Step 1: Acyl Chloride Formation

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend this compound (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add thionyl chloride (2.0 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Isolation of Acyl Chloride: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Amidation

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the aniline derivative (1.1 eq) and pyridine or Et₃N (1.5 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the amine solution to 0 °C. Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Expected Outcome & Validation:

  • Yield: 75-95% (often higher than carbodiimide methods for challenging substrates).

  • Characterization: As described in Protocol 1 (NMR, MS, HPLC).

Amide_Coupling_Workflow

Broader Applications and Future Perspectives

While Vemurafenib is the most prominent example, the utility of this compound is not limited to the synthesis of BRAF inhibitors. Its unique combination of functional groups makes it an attractive starting material for the development of inhibitors targeting other kinases. The iodine handle allows for synthetic diversification to explore different binding pockets and achieve selectivity for other kinase targets. As our understanding of the kinome and its role in disease continues to expand, versatile and highly functionalized building blocks like this one will remain in high demand. Future research may focus on leveraging this scaffold to develop next-generation inhibitors that can overcome acquired resistance to current therapies.

Conclusion

This compound is a testament to the power of rational drug design. The strategic placement of its hydroxyl, iodo, and trifluoromethyl groups provides a unique combination of properties that are highly advantageous for the synthesis of potent and selective kinase inhibitors. By understanding the specific roles of these substituents and employing robust synthetic protocols, researchers can effectively utilize this valuable building block to advance the development of novel targeted therapies. The detailed application notes and protocols provided herein serve as a comprehensive guide for scientists and drug development professionals seeking to harness the potential of this remarkable molecule.

References

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma.
  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
  • Grasso, M., et al. (2016). Chemically Linked Vemurafenib Inhibitors Promote an Inactive BRAFV600E Conformation. ACS Chemical Biology, 11(10), 2876-2888. [Link]

  • Lütje, S., et al. (2020). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology, 90-91, 1-9. [Link]

  • PubChem. (n.d.). Vemurafenib. National Center for Biotechnology Information. [Link]

  • Sosman, J. A., et al. (2012). Survival in BRAF V600–mutant advanced melanoma treated with vemurafenib. New England Journal of Medicine, 366(8), 707-714.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • RCSB PDB. (2016). 4RZV: Crystal structure of the BRAF (R509H) kinase domain monomer bound to Vemurafenib. [Link]

  • McCoull, W., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1846-1849. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • PubChem. (n.d.). N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • StatPearls. (2025). Vemurafenib. National Center for Biotechnology Information. [Link]

  • Ascierto, P. A., et al. (2012). Vemurafenib: a new treatment for BRAF V600-mutated advanced melanoma.
  • Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: A significant breakthrough for the construction of amides and peptide linkages. Chemical Science, 10(38), 8859-8865.
  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PDBj Mine. (2020). Chemie - 032 - N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}. [Link]

  • Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. [Link]

  • Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-cancer agents in medicinal chemistry, 9(3), 246-275. [Link]

  • McAlpine, S. R., et al. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • McInally, T., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1648. [Link]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

  • Chapman, P. B., et al. (2014). Safety and efficacy of vemurafenib in BRAF(V600E) and BRAF(V600K) mutation-positive melanoma (BRIM-3): extended follow-up of a phase 3, randomised, open-label study. The Lancet Oncology, 15(3), 323-332. [Link]

  • Gril, B., et al. (2019). Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment. International journal of molecular sciences, 21(1), 134. [Link]

  • ResearchGate. (2025). Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance. [Link]

  • Lamba, M., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(43), 3893-3897. [Link]

  • Google Patents. (2018).
  • Google Patents. (2015).
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  • The Royal Society of Chemistry. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [Link]

  • The Royal Society of Chemistry. (2017). The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. [Link]

  • RCSB PDB. (2016). 5JRQ: BRAFV600E Kinase Domain In Complex with Chemically Linked Vemurafenib Inhibitor VEM-6-VEM. [Link]

  • National Institutes of Health. (2016). Chemically Linked Vemurafenib Inhibitors Promote an Inactive BRAF V600E Conformation. [Link]

  • National Institutes of Health. (2020). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. [Link]

  • National Institutes of Health. (2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yield and purity.

I. Synthesis Overview: The Chemistry of Iodinating an Activated/Deactivated Aromatic Ring

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (iodination) of 2-hydroxy-3-(trifluoromethyl)benzoic acid. This reaction, while seemingly straightforward, involves a nuanced interplay of directing group effects on the aromatic ring.

The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the carboxylic acid (-COOH) and trifluoromethyl (-CF3) groups are deactivating, meta-directing groups due to their electron-withdrawing nature. In this specific molecule, the powerful ortho-, para-directing influence of the hydroxyl group dominates, directing the incoming electrophile. Steric hindrance from the adjacent trifluoromethyl group makes the position ortho to the hydroxyl group (position 3 is already occupied) less accessible. Consequently, the iodine atom is predominantly directed to the position para to the hydroxyl group, which is position 5.

The general reaction is as follows:

Common iodinating agents for this type of reaction include molecular iodine (I₂) in the presence of an oxidizing agent (e.g., iodic acid, nitric acid), iodine monochloride (ICl), or N-iodosuccinimide (NIS). The choice of iodinating agent and reaction conditions can significantly impact the yield and purity of the final product.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction is very slow or appears to have stalled. What are the likely causes and how can I resolve this?

A1: A sluggish reaction is a common issue, often related to the reactivity of the iodinating species or the reaction conditions.

  • Causality: The aromatic ring is substituted with two electron-withdrawing groups (-COOH and -CF3), which deactivate the ring towards electrophilic substitution, despite the activating effect of the hydroxyl group. For the reaction to proceed, a sufficiently reactive electrophilic iodine species (e.g., I⁺) must be generated in situ.[1][2]

  • Troubleshooting Steps:

    • Choice of Iodinating Agent: If you are using molecular iodine alone, the reaction will likely not proceed as I₂ is not electrophilic enough.[3] An oxidizing agent is necessary to generate a more potent electrophile. Consider the following systems:

      • I₂ with an Oxidizing Agent: The use of iodic acid (HIO₃) or nitric acid in combination with iodine can increase the rate of reaction.[4]

      • Iodine Monochloride (ICl): ICl is a polar molecule and a good source of I⁺, often leading to faster reactions.[5][6] However, be mindful of potential side reactions.

      • N-Iodosuccinimide (NIS): NIS, particularly in the presence of an acid catalyst like trifluoroacetic acid, can be a very effective and milder iodinating agent for deactivated aromatic compounds.[7]

    • Acid Catalysis: The presence of a strong acid, such as sulfuric acid, can protonate the iodinating agent, increasing its electrophilicity.[4][8]

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. A modest increase in temperature (e.g., to 40-60°C) may be beneficial. Monitor the reaction closely by TLC or LCMS to avoid decomposition.[8]

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity?

A2: The formation of multiple products indicates a loss of regioselectivity, which can be influenced by the reactivity of the iodinating agent and steric factors.

  • Causality: While the hydroxyl group strongly directs the substitution to the 5-position (para), a highly reactive iodinating agent might overcome the steric hindrance of the trifluoromethyl group and lead to some substitution at the 3-position if it's not already occupied, or potentially di-iodination if conditions are harsh.[9] However, given the starting material already has a substituent at position 3, the primary concern is preventing di-iodination or other side reactions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Ensure you are using a precise stoichiometry of the iodinating agent (typically 1.0 to 1.1 equivalents). An excess of the iodinating agent can lead to di-iodinated products.

    • Milder Iodinating Agents: Aggressive iodinating agents like iodine monochloride can sometimes be less selective.[10] Consider switching to a milder system like N-iodosuccinimide (NIS) with a catalytic amount of acid.[7]

    • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

Q3: My final product is difficult to purify, and I suspect the presence of starting material and/or di-iodinated impurities. What is the best purification strategy?

A3: Purification can be challenging due to the similar polarities of the starting material, product, and potential byproducts.

  • Causality: All three compounds (starting material, mono-iodinated, and di-iodinated) are carboxylic acids with a phenolic hydroxyl group, giving them similar solubility profiles and chromatographic behavior.

  • Troubleshooting Steps:

    • Reaction Quenching and Work-up: After the reaction is complete, it is crucial to quench any remaining iodinating agent. This can be done by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) until the characteristic iodine color disappears.[8]

    • Crystallization: Recrystallization is often the most effective method for purifying the final product.

      • Solvent Selection: A good solvent system will dissolve the product at an elevated temperature and allow it to crystallize upon cooling, while keeping impurities dissolved. Common solvents for similar compounds include aqueous ethanol, acetic acid, or toluene.[11][12] Experiment with different solvent systems to find the optimal one for your product.

    • Column Chromatography: If crystallization is ineffective, column chromatography can be used.

      • Stationary and Mobile Phase: Use silica gel as the stationary phase. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) with a small amount of acetic acid to keep the carboxylic acid protonated and reduce tailing is recommended.

Q4: The yield of my synthesis is consistently low. How can I optimize the reaction for a better yield?

A4: Low yields can result from incomplete reactions, product loss during work-up and purification, or side reactions.

  • Causality: In addition to the factors mentioned in Q1, inefficient generation of the electrophile and suboptimal reaction conditions are primary causes of low conversion.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Systematically vary the reaction parameters to find the optimal conditions. This can be done using a Design of Experiments (DoE) approach.[13] Key parameters to investigate include:

      • Temperature: As mentioned, a moderate increase can be beneficial.

      • Reaction Time: Monitor the reaction progress over time to determine the point of maximum conversion without significant byproduct formation.

      • Concentration: The concentration of reactants can influence the reaction rate.

    • Choice of Solvent: The solvent can play a critical role. Acetic acid is a common solvent for iodination reactions as it can help to solubilize the starting material and facilitate the reaction.[11]

    • Efficient Work-up: Minimize product loss during extraction and washing steps. Ensure the pH is appropriately adjusted during extractions to have the product in the desired layer (acidic product will be in the organic layer at low pH and in the aqueous layer as a salt at high pH).

III. Frequently Asked Questions (FAQs)

Q: What is the role of the oxidizing agent in iodination with I₂? A: Molecular iodine (I₂) is not electrophilic enough to react with a deactivated aromatic ring. An oxidizing agent, such as iodic acid (HIO₃) or nitric acid, is used to oxidize I₂ to a more potent electrophilic species, often represented as I⁺.

Q: How do I monitor the progress of the reaction? A: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). For TLC, spot the reaction mixture against the starting material. The product, being more non-polar due to the iodine atom, should have a higher Rf value. LCMS can confirm the disappearance of the starting material and the appearance of the product with the expected mass-to-charge ratio.

Q: What are the safety precautions I should take during this synthesis? A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Iodine and its compounds can be corrosive and cause skin and respiratory irritation.[3][14] Strong acids like sulfuric acid are highly corrosive.

Q: Can I use other halogenating agents like N-bromosuccinimide (NBS) for a similar transformation? A: While NBS is used for bromination, the synthesis of the iodo-compound specifically requires an iodinating agent. Bromination would yield the 5-bromo derivative.

IV. Experimental Protocols & Data

Recommended Protocol for Iodination using Iodine and Iodic Acid

This protocol is a representative procedure based on established methods for the iodination of phenolic compounds.[4][11]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in glacial acetic acid.

  • Addition of Reagents: Add molecular iodine (I₂, 0.5 eq) and iodic acid (HIO₃, 0.2 eq) to the solution.

  • Heating: Heat the reaction mixture to 60-80°C with stirring.[11]

  • Monitoring: Monitor the reaction progress by TLC or LCMS every hour.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Quenching: Slowly pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) with stirring to quench any unreacted iodine.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol).

  • Drying: Dry the purified product under vacuum.

Table 1: Comparison of Iodinating Systems
Iodinating SystemTypical ConditionsAdvantagesDisadvantages
I₂ / HIO₃Acetic acid, 60-80°CCost-effective, readily available reagentsCan require elevated temperatures
IClAcetic acid or water, RT-50°CHighly reactive, faster reaction timesCan be less selective, corrosive
NIS / TFA (cat.)Acetonitrile or DCM, RTMild conditions, high selectivityMore expensive reagent

V. Visualizing the Workflow

Diagram 1: General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Starting Material in Acetic Acid B Add Iodinating Agent (e.g., I2/HIO3) A->B C Heat and Stir (e.g., 60-80°C) B->C D Monitor by TLC/LCMS C->D E Cool to Room Temp D->E Reaction Complete F Quench with Na2S2O3 (aq) E->F G Filter Crude Product F->G H Recrystallization G->H I Dry Final Product H->I

Caption: A typical workflow for the synthesis and purification of this compound.

VI. References

  • Organic Syntheses Procedure: Salicylic acid, 3,5-diiodo-. Organic Syntheses.

  • CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents.

  • Synthesis of 2-hydroxy-3-nitro-5-trifluoromethylbenzoic acid - PrepChem.com.

  • Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics - Benchchem.

  • US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents.

  • This compound - SynHet.

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC - NIH.

  • Synthesis and Optimization of 2,5-Dihydroxyterephthalic Acid in a Slurry Reactor.

  • Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents.

  • US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

  • CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid - Google Patents.

  • 2-hydroxy-5-(trifluoromethyl)benzoic Acid | C8H5F3O3 | CID 11117203 - PubChem.

  • Iodination of salicylic acid improves its binding to transthyretin - PubMed.

  • Solved Question 15 3 pts In the lab, iodination of salicylic | Chegg.com.

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal.

  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 - Chemia.

  • Synthesis of 3-Trifluoromethyltyrosine1 | The Journal of Organic Chemistry.

  • Experiment 6 Iodination of Salicylamide - Edubirdie.

  • Iodination of salicylic acid improves its binding to transthyretin - ResearchGate.

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - NIH.

  • (PDF) Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor - ResearchGate.

  • The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry - International Science Community Association.

  • Iodination of Salicylamide: Electrophilic Aromatic Substitution - Studylib.

  • Iodination Of Salicylamide Mechanism | Overview - Echemi.

  • Iodine(iii)-promoted oxidative carbotrifluoromethylation of maleimides with imidazopyridines and Langlois' reagent - Chemical Communications (RSC Publishing).

  • EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents.

  • US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents.

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC - PubMed Central.

  • 4-Hydroxy-2-(trifluoromethyl)benzoic acid | CAS 320-32-1 - Ossila.

  • Iodine - Wikipedia.

  • Iodine biofortification through expression of HMT, SAMT and S3H genes in Solanum lycopersicum L - PubMed.

  • (PDF) ChemInform Abstract: A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. - ResearchGate.

  • Document: Synthesis and biological evaluation of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1... - ChEMBL - EMBL-EBI.

Sources

Technical Support Center: Synthesis of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. Our goal is to provide you with the expertise and practical insights necessary to achieve high-purity yields of your target compound.

Introduction

The synthesis of this compound is a multi-step process culminating in the critical iodination of its precursor, 2-hydroxy-3-(trifluoromethyl)benzoic acid. While seemingly straightforward, this electrophilic aromatic substitution is prone to several side reactions that can significantly impact yield and purity. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address these challenges directly.

Troubleshooting Guide: Common Issues in the Iodination Step

The primary challenges in this synthesis arise during the iodination of the 2-hydroxy-3-(trifluoromethyl)benzoic acid precursor. The electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl and carboxylic acid groups create a nuanced reactivity profile that must be carefully managed.

Q1: My reaction is producing a significant amount of a di-iodinated byproduct. How can I prevent this?

Probable Cause: Over-iodination, leading to the formation of 2-Hydroxy-3,5-diiodo-3-(trifluoromethyl)benzoic acid, is a common side reaction. The starting material is highly activated towards electrophilic substitution due to the strong activating effect of the hydroxyl group. This makes the product, which is also an activated ring, susceptible to a second iodination.[1]

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your iodinating agent. Use no more than 1.0 to 1.1 equivalents of the iodinating reagent (e.g., N-iodosuccinimide (NIS) or iodine monochloride).

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity for mono-iodination.

  • Slow Addition: Add the iodinating agent portion-wise or as a dilute solution over an extended period. This helps to maintain a low concentration of the electrophile in the reaction mixture, favoring the mono-iodinated product.

  • Choice of Iodinating Agent: Consider using a milder iodinating agent. While iodine with a strong oxidant can be effective, it can also be aggressive. N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) can offer better control.[2][3][4]

Experimental Protocol for Selective Mono-iodination:

  • Dissolve 1 equivalent of 2-hydroxy-3-(trifluoromethyl)benzoic acid in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 1.05 equivalents of N-Iodosuccinimide (NIS) in the same solvent.

  • Add the NIS solution to the cooled solution of the benzoic acid derivative dropwise over 1-2 hours with vigorous stirring.

  • Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Proceed with aqueous work-up and purification.

Q2: I am observing significant decarboxylation of my starting material or product. What is causing this and how can I minimize it?

Probable Cause: Salicylic acid and its derivatives can undergo decarboxylation under harsh conditions, particularly at elevated temperatures or in the presence of strong acids or bases, to form the corresponding phenol.[5] In this synthesis, the product would be 2-iodo-6-(trifluoromethyl)phenol.

Solutions:

  • Temperature Control: Avoid high reaction temperatures. Whenever possible, conduct the iodination at or below room temperature.

  • pH Management: Maintain a neutral or mildly acidic reaction medium. Strong acidic conditions used to activate some iodinating agents can promote decarboxylation. If an acid catalyst is necessary, use it in catalytic amounts. Visible-light-induced decarboxylative iodination is a known reaction, highlighting the lability of the carboxyl group under certain oxidative conditions.[6][7]

  • Reaction Time: Minimize the reaction time. Prolonged exposure to the reaction conditions can increase the likelihood of decarboxylation. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Q3: My final product is contaminated with an unidentifiable impurity. Could it be an isomer?

Probable Cause: While the directing effects of the substituents on the starting material strongly favor iodination at the 5-position (para to the hydroxyl group and meta to the trifluoromethyl and carboxyl groups), the formation of a minor amount of the isomeric product, 2-hydroxy-3-iodo-5-(trifluoromethyl)benzoic acid, is a possibility. The hydroxyl group is a powerful ortho-, para-director, and while the para position is sterically more accessible, some ortho-iodination (relative to the hydroxyl group) might occur.

Solutions:

  • Reaction Conditions: The choice of solvent and iodinating agent can influence regioselectivity. Using a bulky iodinating agent or a non-polar solvent can sometimes favor the less sterically hindered para-substitution.

  • Purification: Careful purification is key to removing any isomeric byproducts.

    • Recrystallization: Benzoic acid derivatives can often be effectively purified by recrystallization.[8][9] Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find one that provides good separation.

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a reliable method for separating isomers. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic acid to improve peak shape is recommended.

Table 1: Summary of Potential Side Products and their Characteristics

Side ProductMolecular Weight ( g/mol )Potential CauseMitigation Strategy
2-Hydroxy-3,5-diiodo-3-(trifluoromethyl)benzoic acid457.92Over-iodinationStoichiometric control of iodinating agent, low temperature, slow addition
2-Iodo-6-(trifluoromethyl)phenol287.99DecarboxylationLow reaction temperature, neutral or mildly acidic pH, minimized reaction time
2-Hydroxy-3-iodo-5-(trifluoromethyl)benzoic acid332.02Isomer formationOptimization of reaction conditions (solvent, iodinating agent), careful purification
Starting Material (unreacted)206.12Incomplete reactionIncrease reaction time or temperature slightly, ensure activity of reagents

Frequently Asked Questions (FAQs)

Q: What is the best iodinating agent for this synthesis?

A: The choice of iodinating agent depends on the desired balance between reactivity and selectivity.

  • N-Iodosuccinimide (NIS) with a catalytic acid (e.g., TFA): This is often a good first choice as it offers mild conditions and good control, minimizing over-iodination.[2][3][4]

  • Iodine monochloride (ICl): This is a more reactive electrophile and can be effective, but may lead to more side products if not used carefully.

  • Iodine with an oxidizing agent (e.g., nitric acid, hydrogen peroxide): This method generates a strong electrophile in situ. While effective for less activated rings, it might be too harsh for this substrate, potentially leading to oxidation and decarboxylation.[10]

Q: How does the trifluoromethyl group affect the reaction?

A: The trifluoromethyl (CF3) group is a strong electron-withdrawing group and is meta-directing. In this molecule, it deactivates the positions ortho and para to it. This effect, combined with the ortho, para-directing hydroxyl group, reinforces the iodination at the 5-position. The CF3 group is generally very stable under the conditions used for iodination.[11]

Q: What analytical techniques are best for monitoring the reaction and assessing product purity?

A:

  • Thin-Layer Chromatography (TLC): An excellent and rapid technique for monitoring the disappearance of the starting material and the appearance of the product and any major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the progress of the reaction, allowing for the identification of the molecular weights of the components in the mixture, which is invaluable for identifying side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product and for identifying and quantifying impurities after isolation.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for determining the purity of the final product with high accuracy.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired synthesis and potential side reactions.

Synthesis and Side Reactions cluster_main Desired Synthesis cluster_side Potential Side Reactions Start 2-Hydroxy-3-(trifluoromethyl)benzoic acid Product This compound Start->Product + I+ Decarboxylated 2-Iodo-6-(trifluoromethyl)phenol Start->Decarboxylated - CO2 (Heat/Acid) Isomer 2-Hydroxy-3-iodo-5-(trifluoromethyl)benzoic acid Start->Isomer + I+ (minor pathway) Di-iodo 2-Hydroxy-3,5-diiodo-3-(trifluoromethyl)benzoic acid Product->Di-iodo + I+ (excess) Product->Decarboxylated - CO2 (Heat/Acid)

Caption: Desired synthesis and major potential side reactions.

References

  • PrepChem. (n.d.). Synthesis of 2-hydroxy-3-nitro-5-trifluoromethylbenzoic acid. Retrieved from [Link]

  • eGrove, University of Mississippi. (n.d.). An Investigation Into Polyiodination of Activated Benzene Derivatives with Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Retrieved from [Link]

  • Kite, Y. A., et al. (2016). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. ACS Central Science.
  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of benzoic acid.
  • Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23, 4930-4934.
  • Google Patents. (n.d.). Method for producing 2-halogenated benzoic acids.
  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ecofriendly Iodination of Activated Aromatics and Coumarins Using Potassium Iodide and Ammonium Peroxodisulfate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • ResearchGate. (n.d.). (PDF) Polar trifluoromethylation reactions: the formation of bis(trifluoromethyl)iodine(III) compounds and trifluoromethyl iodine(III) cations and anions. Retrieved from [Link]

  • PubMed Central. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Retrieved from [Link]

  • YouTube. (2025, January 1). Preparation of Phenols, Part 3: By Aromatic Electrophilic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Visible-Light-Induced Decarboxylative Iodination of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Retrieved from [Link]

  • European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]

  • PubMed. (n.d.). Iodination of salicylic acid improves its binding to transthyretin. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the iodination of phenolic derivatives.
  • ResearchGate. (n.d.). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid | Request PDF. Retrieved from [Link]

  • PubMed. (2020). IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Iodination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Ortho-iodination of aromatic carboxylic acids in aqueous media. Retrieved from [Link]

  • Google Patents. (n.d.). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • ResearchGate. (n.d.). 2-Hydroxy-3,5-diiodobenzoic Acid. Retrieved from [Link]

Sources

optimizing reaction temperature for 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the scientific rationale behind the experimental steps to empower you to optimize your reaction conditions effectively, with a special focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common method is the electrophilic iodination of 2-Hydroxy-3-(trifluoromethyl)benzoic acid. The hydroxyl group is a strong activating and ortho-, para-directing group. Given that the ortho- position (C2) is already substituted, the incoming electrophile (the iodine) is predominantly directed to the para-position (C5), yielding the desired product. The trifluoromethyl group, being strongly electron-withdrawing, deactivates the ring, necessitating a potent iodinating system.

Reaction Pathway Overview

Reaction_Pathway General Reaction Scheme Start 2-Hydroxy-3-(trifluoromethyl)benzoic acid (Starting Material) Reagents Iodinating Agent (e.g., I2/Oxidant or NIS) + Solvent (e.g., Acetic Acid, H2SO4) Start->Reagents Product This compound (Desired Product) Reagents->Product Reaction Temperature (Critical Parameter) Byproduct Potential Byproducts (e.g., Di-iodinated species, isomers) Product->Byproduct Side Reactions

Caption: General reaction pathway for the synthesis.

Troubleshooting Guide: Optimizing Reaction Temperature

Q2: My reaction is very slow and I have a low conversion of the starting material. What should I do?

A2: A low reaction rate is a common issue, primarily due to the deactivating effect of the trifluoromethyl group. Here’s a systematic approach to troubleshoot this:

  • Initial Temperature Check: If you are running the reaction at room temperature or below, a gradual increase in temperature is the first logical step. The elevated temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.

  • Temperature Optimization Strategy:

    • Incremental Increase: Raise the temperature in 10-15 °C increments. A good starting point would be to move from room temperature to 40-50 °C.

    • Reaction Monitoring: After each temperature increase, monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR of an aliquot). This will help you determine if the conversion is improving without significantly increasing byproduct formation.

    • Extended Reaction Time: At a slightly elevated but controlled temperature, extending the reaction time can also drive the reaction to completion.

  • Reagent Consideration: If increasing the temperature leads to byproduct formation before achieving full conversion, consider using a more potent iodinating system. For instance, if you are using molecular iodine with a mild oxidant, switching to N-iodosuccinimide (NIS) in a strong acid like sulfuric acid or trifluoroacetic acid can enhance the electrophilicity of the iodine source.[1]

ParameterInitial ConditionTroubleshooting StepRationale
Temperature Room Temperature (20-25 °C)Increase to 40-50 °C, then 60-70 °CIncreases reaction rate.
Reaction Time 4-6 hoursExtend to 12-24 hoursAllows more time for the reaction to proceed to completion.
Iodinating Agent I₂ + H₂O₂NIS in H₂SO₄A more powerful electrophile is generated.
Q3: I am observing significant amounts of a di-iodinated byproduct. How can I improve the selectivity for the mono-iodinated product?

A3: The formation of di-iodinated species, likely 2-Hydroxy-3,5-diiodo-(trifluoromethyl)benzoic acid, indicates that the reaction conditions are too harsh. The primary lever to control this is the reaction temperature.

  • Temperature Reduction: High temperatures can over-activate the system, leading to a second iodination event. Reducing the reaction temperature is the most effective way to mitigate this. If you are running the reaction at an elevated temperature, try decreasing it to room temperature or even 0-5 °C.

  • Stoichiometry Control: Ensure you are using a stoichiometric amount (or a very slight excess, e.g., 1.05-1.1 equivalents) of the iodinating agent. An excess of the iodinating agent will naturally favor multiple iodinations.

  • Slower Addition of Reagents: Instead of adding the iodinating agent all at once, a slow, portion-wise, or dropwise addition can help to maintain a low concentration of the active electrophile in the reaction mixture at any given time. This can significantly improve the selectivity for the mono-iodinated product.

Troubleshooting_Flow Troubleshooting Logic for Byproduct Formation Start Problem: High levels of di-iodinated byproduct Check_Temp Is the reaction temperature elevated (>40°C)? Start->Check_Temp Reduce_Temp Action: Reduce temperature to 0-25°C Check_Temp->Reduce_Temp Yes Check_Stoich Is the iodinating agent in large excess? Check_Temp->Check_Stoich No Reduce_Temp->Check_Stoich Adjust_Stoich Action: Use 1.05-1.1 equivalents of iodinating agent Check_Stoich->Adjust_Stoich Yes Check_Addition Was the iodinating agent added all at once? Check_Stoich->Check_Addition No Adjust_Stoich->Check_Addition Slow_Addition Action: Add the iodinating agent portion-wise or via syringe pump Check_Addition->Slow_Addition Yes Outcome Improved selectivity for mono-iodinated product Check_Addition->Outcome No Slow_Addition->Outcome

Caption: Troubleshooting workflow for byproduct formation.

Q4: My product seems to be degrading, and the reaction mixture is turning dark. What could be the cause?

A4: Darkening of the reaction mixture often suggests decomposition. Phenolic compounds can be susceptible to oxidation, especially at elevated temperatures and in the presence of strong oxidizing agents.

  • Excessive Heat: This is the most likely culprit. Immediately reduce the reaction temperature. If the reaction requires heat to proceed, find the minimum temperature at which a reasonable rate is observed.

  • Oxidant Choice: The choice and amount of oxidizing agent are crucial. Some oxidants can be too harsh. If using a system like iodine with nitric acid, consider switching to a milder oxidant like hydrogen peroxide or a persulfate.

  • Inert Atmosphere: While not always necessary for iodination, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions, especially if the substrate is particularly sensitive.

Q5: I'm having trouble purifying the final product. What are the recommended procedures?

A5: this compound is a solid, and recrystallization is typically the most effective purification method.

  • Solvent Selection for Recrystallization: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The starting material and byproducts should have different solubility profiles.

    • Good candidates: Ethanol/water or acetic acid/water mixtures are often effective for benzoic acid derivatives.

    • Procedure: Dissolve the crude product in the minimum amount of the hot solvent mixture. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Washing the Crude Product: Before recrystallization, it can be beneficial to wash the crude solid. If the reaction is performed in an acidic medium, washing with cold water can remove residual acid. A wash with a cold, non-polar solvent like hexane can remove less polar impurities.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Optimization, particularly of the reaction temperature, will be necessary.

Materials:

  • 2-Hydroxy-3-(trifluoromethyl)benzoic acid

  • N-Iodosuccinimide (NIS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1 equivalent of 2-Hydroxy-3-(trifluoromethyl)benzoic acid in glacial acetic acid.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Temperature Control: Bring the reaction mixture to the desired temperature (start with room temperature, 20-25 °C).

  • Iodinating Agent Addition: Slowly add 1.05 equivalents of N-Iodosuccinimide (NIS) in portions over 30-60 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine until the yellow/brown color disappears.

  • Precipitation and Filtration: The product should precipitate as a solid. Stir for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Drying: Dry the purified product under vacuum.

References

  • Belarbi, C., et al. (2022). Synthesis of 5‐iodosalicylic acid based 1,3,4‐oxadiazoline derivatives. ResearchGate. Available at: [Link]

  • Xu, P., et al. (2020). Iodination of Isoquinoline by Trifluoromethanesulfonic Acid. ChemistrySelect. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid (CAS: 1445995-72-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the experimental nuances of this versatile, yet complex, chemical entity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

I. Compound Profile & Handling

This compound is a trifluoromethylated and iodinated derivative of salicylic acid. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group and a bulky, polarizable iodine atom ortho to the hydroxyl group, imparts specific chemical properties that require careful consideration in experimental design.

Key Structural Features and Their Implications:

  • Carboxylic Acid: The primary site for reactions such as amide bond formation and esterification.

  • Phenolic Hydroxyl Group: Can influence the acidity of the carboxylic acid and may require protection in certain reactions.

  • Trifluoromethyl Group: A strong electron-withdrawing group, it increases the acidity of the carboxylic acid and can influence the regioselectivity of reactions on the aromatic ring.

  • Iodo Group: A versatile functional group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). It is also the largest of the common halogens, which can introduce steric hindrance.

Frequently Asked Questions: Storage and Stability

Q: How should I store this compound to ensure its stability?

A: Proper storage is critical to maintain the integrity of this compound. It is recommended to store it in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). While specific stability data is not extensively published, related iodo- and trifluoromethyl-substituted aromatic compounds can be sensitive to light, moisture, and oxygen.

Q: I've noticed the color of my compound has changed over time. What could be the cause?

A: A change in color, often to a yellowish or brownish hue, can be an indication of degradation. One common degradation pathway for iodo-substituted phenols is aerial oxidation, which can lead to the formation of colored impurities[1]. To minimize this, always store the compound in a tightly sealed container and consider flushing with an inert gas before sealing.

II. Solubility and Solution Preparation

Achieving complete dissolution of this compound is the first critical step in most experimental workflows. Its polysubstituted and partially fluorinated nature can present solubility challenges.

Frequently Asked Questions: Solubility

Q: In which solvents is this compound soluble?

SolventExpected SolubilityNotes
Dimethyl sulfoxide (DMSO)HighA good starting point for creating stock solutions.
Methanol (MeOH)Moderate to HighOften suitable for reactions and some purifications.
Ethanol (EtOH)ModerateSimilar to methanol, but may have slightly lower solvating power.
Tetrahydrofuran (THF)ModerateA common solvent for organic reactions.
Dichloromethane (DCM)Low to ModerateMay require a co-solvent.
WaterLow (at neutral pH)Solubility is expected to increase significantly at pH > 9 due to the formation of the carboxylate salt[2].

Q: My compound is not dissolving in my chosen reaction solvent. What can I do?

A: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Gentle Heating: Gently warming the mixture can often improve solubility. However, be cautious of potential degradation if heating for prolonged periods or at high temperatures.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.

  • Co-solvents: Adding a small amount of a high-solvating solvent like DMSO or DMF can significantly improve the solubility in a less polar bulk solvent.

  • Basification: For reactions where a basic environment is tolerable, deprotonating the carboxylic acid with a suitable base will dramatically increase its solubility in polar solvents.

III. Troubleshooting Common Reactions

The unique electronic and steric properties of this compound can lead to specific challenges in common synthetic transformations.

A. Amide Bond Formation

Amide coupling is a frequent application for carboxylic acids. However, the electron-withdrawing trifluoromethyl group can impact the reactivity of the carboxylate.

Workflow for Troubleshooting Amide Coupling Reactions

start Low Yield in Amide Coupling check_activation Verify Carboxylic Acid Activation start->check_activation check_amine Assess Amine Reactivity check_activation->check_amine Activation Confirmed issue_activation Use a stronger coupling agent (e.g., HATU, COMU). Increase reagent stoichiometry. Ensure anhydrous conditions. check_activation->issue_activation Incomplete Activation check_conditions Optimize Reaction Conditions check_amine->check_conditions Amine is Reactive issue_amine Increase reaction temperature. Use a less hindered base (e.g., 2,4,6-collidine). Consider converting the carboxylic acid to an acyl chloride. check_amine->issue_amine Low Amine Nucleophilicity or Steric Hindrance purification Address Purification Issues check_conditions->purification Conditions Optimized issue_conditions Screen different solvents (e.g., DMF, NMP). Ensure the base is non-nucleophilic (e.g., DIPEA). Monitor for side reactions by LC-MS. check_conditions->issue_conditions Suboptimal Conditions success High Yield of Amide Product purification->success Pure Product Isolated issue_activation->check_activation issue_amine->check_amine issue_conditions->check_conditions start Deiodination in Suzuki Coupling check_reagents Verify Reagent Quality start->check_reagents check_base Evaluate Base Choice check_reagents->check_base Reagents are Anhydrous and Pure issue_reagents Use freshly opened, anhydrous solvents and reagents. Ensure boronic acid is of high purity. check_reagents->issue_reagents Moisture or Impurities in Reagents check_solvent Assess Solvent System check_base->check_solvent Base is Appropriate issue_base Use a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). Avoid strong bases like NaOH or KOH if possible. check_base->issue_base Base is too Strong or too Weak success Minimized Deiodination check_solvent->success Solvent System is Optimized issue_solvent Switch to a less protic solvent system. Consider using a mixture of toluene and water. check_solvent->issue_solvent Solvent promotes protodehalogenation issue_reagents->check_reagents issue_base->check_base issue_solvent->check_solvent

Sources

byproduct formation in 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid reactions and removal

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid. It addresses the common challenges of byproduct formation during synthesis and provides robust troubleshooting protocols for their effective removal, ensuring the high purity required for downstream applications.

I. Understanding and Mitigating Byproduct Formation

The synthesis of this compound, typically achieved through the electrophilic iodination of 3-(trifluoromethyl)salicylic acid, is a nuanced process where precise control is paramount. The regioselectivity of the iodination is governed by the complex interplay of the directing effects of the substituents on the benzene ring. The hydroxyl group is a potent ortho-, para-director, while the carboxylic acid and trifluoromethyl groups are meta-directors. This electronic tug-of-war can lead to the formation of undesired side products.

Frequently Asked Questions (FAQs): Byproduct Formation

Q1: What are the primary byproducts I should expect during the iodination of 3-(trifluoromethyl)salicylic acid?

A1: The most frequently observed byproducts are positional isomers and poly-iodinated species. Specifically, you should monitor for:

  • Isomeric Byproduct: 2-Hydroxy-3-iodo-5-(trifluoromethyl)benzoic acid. This arises from iodination ortho to the powerful hydroxyl directing group.

  • Di-iodinated Byproduct: 2-Hydroxy-3,5-diiodo-3-(trifluoromethyl)benzoic acid. This results from over-iodination, particularly under forcing reaction conditions. The formation of di-iodinated species is a known challenge in the halogenation of activated aromatic rings.[1][2]

Q2: What key reaction parameters influence the formation of these byproducts?

A2: Byproduct formation is not random; it is a direct consequence of the reaction environment. Key influencing factors include:

  • Stoichiometry of Iodinating Agent: Using a significant excess of the iodinating agent (e.g., I₂, NIS, ICl) dramatically increases the probability of di-iodination.

  • Reaction Temperature: Higher temperatures can provide the activation energy needed to overcome the steric hindrance for ortho-iodination (forming the isomeric byproduct) and can promote secondary iodination events.

  • Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to the gradual formation of the thermodynamically stable di-iodinated product.

  • Catalyst and Solvent System: The choice of acid catalyst and solvent can alter the reactivity of the iodinating species and the substrate, thereby shifting the product distribution.

Q3: How can I proactively minimize byproduct formation during the synthesis?

A3: A well-controlled reaction is the best purification step. To minimize unwanted side products:

  • Control Stoichiometry: Begin by using a strict 1.0 to 1.05 molar equivalence of your iodinating agent relative to the 3-(trifluoromethyl)salicylic acid.

  • Maintain Low Temperatures: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate, typically starting at 0 °C and allowing it to slowly warm to room temperature.

  • Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the consumption of starting material and the appearance of products. Quench the reaction as soon as the starting material is consumed to prevent over-iodination.

  • Slow Addition: Add the iodinating agent slowly and portion-wise to the solution of the salicylic acid derivative. This maintains a low instantaneous concentration of the electrophile, favoring mono-iodination.[3]

II. Troubleshooting Guide for Byproduct Removal

Even with a carefully controlled reaction, the presence of byproducts is common. The structural similarity between the desired product and its byproducts can make purification challenging.

Problem Encountered Likely Cause Recommended Troubleshooting Actions
Persistent Isomer Contamination The isomeric byproduct has very similar polarity and solubility to the desired 5-iodo product, making separation difficult.1. Fractional Recrystallization: This is the first line of defense. Experiment with a range of solvent/anti-solvent systems (e.g., acetic acid/water, ethanol/water, toluene/heptane) to exploit subtle solubility differences. Slow, controlled cooling is critical. 2. pH-Mediated Separation: The acidity (pKa) of the isomeric benzoic acids may differ slightly.[4][5] Attempt a fractional precipitation by carefully adjusting the pH of an aqueous solution of the mixed sodium salts with a mineral acid.
Di-iodinated Byproduct Remains The di-iodinated product is often less soluble and may co-precipitate with the desired product during initial isolation or recrystallization.1. Selective Washing: Before recrystallization, wash the crude solid with a solvent in which the desired mono-iodo product is sparingly soluble but the di-iodo product is more soluble (e.g., cold diethyl ether or a specific hexane/ethyl acetate mixture). 2. Preparative Chromatography: If high purity is essential, flash column chromatography on silica gel is the most effective method. The greater polarity difference between the mono- and di-iodinated species allows for good separation.
Low Overall Yield After Purification Product is being lost during the purification steps.1. Re-evaluate Recrystallization: Ensure you are using the minimum amount of hot solvent to dissolve the product. Excess solvent will keep more product in the mother liquor. Cool the solution slowly and then in an ice bath to maximize crystal recovery. 2. Analyze Mother Liquor: Use TLC or HPLC to check the mother liquor from recrystallization. If a significant amount of product is present, concentrate the mother liquor and attempt a second recrystallization or purify it via chromatography.

III. Verified Experimental Protocols

Protocol 1: High-Purity Isolation via Fractional Recrystallization

This protocol is designed to selectively crystallize the desired this compound, leaving the more soluble isomeric byproduct in the mother liquor.

Materials:

  • Crude product mixture

  • Glacial acetic acid

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filtration flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal volume of hot glacial acetic acid to the flask while stirring and heating until the solid is completely dissolved.

  • While the solution is still hot, add deionized water dropwise until a persistent cloudiness (incipient precipitation) is observed.

  • Add a few drops of hot acetic acid to just redissolve the precipitate, resulting in a saturated, clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the filter cake with a small amount of a cold 1:1 acetic acid/water mixture.

  • Dry the purified crystals under vacuum at 50-60 °C to a constant weight.

Protocol 2: Chromatographic Separation of Mono- and Di-iodinated Species

This protocol provides a reliable method for separating the desired product from both isomeric and di-iodinated impurities using flash column chromatography.

Materials:

  • Crude product mixture

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glacial acetic acid (as a modifier)

  • Chromatography column, flasks, and fraction collector

Procedure:

  • Prepare the Mobile Phase: Create a stock of your primary eluent system. A typical starting point is Hexane:Ethyl Acetate (7:3). Add 0.5% acetic acid to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the silica.

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a 1:1 mixture of dichloromethane and the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column.

  • Elution and Fractionation:

    • Begin eluting with a low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc + 0.5% AcOH). The less polar di-iodinated byproduct will elute first.

    • Gradually increase the polarity of the mobile phase (gradient elution) to 8:2, then 7:3 Hexane:EtOAc. The desired 5-iodo product and its isomer will begin to elute.

    • Collect fractions and monitor them by TLC.

  • Combine and Isolate: Combine the fractions containing the pure desired product, as determined by TLC analysis. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Visual Workflow: Purification Strategy

Start Crude Reaction Mixture (Product + Isomer + Di-iodo) Step1 Primary Purification: Fractional Recrystallization Start->Step1 Check1 Purity Check (HPLC/TLC) Step1->Check1 Pure High-Purity Product Check1->Pure Purity > 99% Step2 Secondary Purification: Column Chromatography Check1->Step2 Purity < 99% Check2 Purity Check (HPLC/TLC) Step2->Check2 Check2->Pure Combine Pure Fractions

Caption: Decision workflow for product purification.

Logical Flow: Byproduct Removal

cluster_0 Purification Method cluster_1 Result Crude Crude Product 5-Iodo (Desired) 3-Iodo (Isomer) 3,5-Di-iodo Recrystallization Fractional Recrystallization Target: Remove Isomer Principle: Solubility Difference Crude->Recrystallization Initial Attempt Chromatography Column Chromatography Target: Remove All Byproducts Principle: Polarity Difference Crude->Chromatography If Recrystallization Fails or High Purity Needed PureProduct Pure 5-Iodo Product Recrystallization->PureProduct Byproducts Waste Isomer Di-iodo Recrystallization->Byproducts Chromatography->PureProduct Chromatography->Byproducts

Caption: Relationship between impurities and purification methods.

IV. References

  • General Iodination of Aromatic Compounds: For foundational principles of electrophilic aromatic substitution and halogenation. Journal of Organic Chemistry. [Link]

  • Purification by Recrystallization: A comprehensive resource for recrystallization techniques. Organic Syntheses. [Link]

  • Flash Column Chromatography: A standard guide for practical laboratory chromatography. Purification of Laboratory Chemicals. [Link]

  • Selective Mono-iodination of Benzoic Acids: Discusses strategies for achieving selectivity in C-H iodination. Chemistry – A European Journal. [Link][3]

  • Positional Isomer Identification: Techniques for differentiating isomers, relevant for analytical confirmation. Journal of the American Society for Mass Spectrometry. [Link]

  • Iodination of Salicylic Acid Derivatives: Provides context on the reactivity of similar substrates. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Separation of Substituted Benzoic Acids: Describes methods for separating isomeric acids based on their properties. RSC Publishing. [Link][4]

  • Acidity of Substituted Benzoic Acids: Explains how substituents affect the pKa of benzoic acids. Chemistry LibreTexts. [Link]

  • Formation of Iodinated Disinfection Byproducts: Discusses the chemistry of iodinated aromatics in aqueous systems. Environmental Science & Technology. [Link][6]

Sources

stability issues of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid (CAS 1445995-72-1). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound, particularly under acidic conditions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction

This compound is a complex molecule with multiple functional groups that can influence its stability. The interplay between the electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl and carboxylic acid groups, along with the presence of an iodine substituent, dictates its reactivity. While the trifluoromethyl group generally imparts high metabolic and chemical stability, the overall stability of the molecule, especially in acidic environments, can be a concern.[1][2] This guide will walk you through potential degradation pathways and provide actionable protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The main stability concern for this molecule under acidic conditions is the potential for deiodination , which is the cleavage of the carbon-iodine bond. While the trifluoromethyl group is highly stable, the C-I bond can be susceptible to cleavage under certain stress conditions, such as elevated temperatures in an acidic medium. The presence of the activating hydroxyl group on the aromatic ring could potentially influence the rate of this degradation.

Q2: Can the trifluoromethyl group degrade under acidic conditions?

A2: The trifluoromethyl (-CF3) group is exceptionally stable due to the strength of the carbon-fluorine bonds.[2][3] It is generally resistant to degradation under most acidic conditions encountered in typical laboratory settings.[1] Degradation of the -CF3 group to a carboxylic acid has been observed, but this typically requires harsh conditions, such as superacids or strong basic conditions, which are not commonly used in routine experiments.[1][4]

Q3: I am observing an unexpected new peak in my HPLC chromatogram after storing my compound in an acidic mobile phase. What could be the cause?

A3: The appearance of a new peak, particularly one with a shorter retention time (if using reverse-phase HPLC), could indicate the formation of a more polar degradation product. The most likely candidate for this degradant is the deiodinated version of your compound: 2-Hydroxy-3-(trifluoromethyl)benzoic acid . Deiodination would result in a molecule with a lower molecular weight and potentially increased polarity, leading to an earlier elution from the column. To confirm this, techniques like LC-MS can be invaluable for identifying the molecular weight of the impurity.[5][6]

Q4: How can I prevent the degradation of this compound in my experiments?

A4: To minimize degradation, consider the following preventative measures:

  • pH Control: Avoid strongly acidic conditions if possible. If your experiment requires an acidic pH, use the mildest effective acid and the lowest necessary concentration.

  • Temperature Management: Store solutions containing the compound at low temperatures (e.g., 2-8 °C) and protect them from light, especially if they are in an acidic medium. Avoid prolonged heating of acidic solutions.

  • Solvent Choice: Use high-purity solvents for your mobile phases and sample preparation. Some organic solvents can contain acidic impurities that may contribute to degradation over time.

  • Fresh Preparations: Prepare acidic solutions of the compound fresh before use whenever feasible.

Troubleshooting Guide: Investigating and Mitigating Instability

This section provides a structured approach to troubleshooting stability issues with this compound.

Scenario: Unexpected Impurity Detected in an Acidic Formulation

Symptoms:

  • A new, unidentified peak appears in the HPLC analysis of a sample stored under acidic conditions.

  • The peak area of the parent compound decreases over time.

  • The new peak's retention time suggests it is more polar than the parent compound.

Logical Troubleshooting Workflow:

workflow start Start: Unexpected Peak Observed confirm_degradation 1. Confirm Degradation (Re-inject fresh vs. aged sample) start->confirm_degradation characterize_impurity 2. Characterize Impurity (LC-MS, MS/MS) confirm_degradation->characterize_impurity forced_degradation 3. Perform Forced Degradation Study characterize_impurity->forced_degradation mitigate 4. Implement Mitigation Strategies forced_degradation->mitigate validate 5. Validate Stability-Indicating Method mitigate->validate end_node End: Stable Formulation/Method Achieved validate->end_node

A logical workflow for troubleshooting stability issues.

Potential Degradation Pathway under Acidic Stress

The primary hypothesized degradation pathway under acidic stress is deiodination.

degradation_pathway reactant This compound product 2-Hydroxy-3-(trifluoromethyl)benzoic acid reactant->product  Acidic Conditions (e.g., H+)  + Heat (optional)

Hypothesized deiodination of the parent compound.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9]

Objective: To assess the stability of this compound in acidic conditions and identify degradation products.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH) for neutralization

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

    • In separate vials, add an aliquot of the stock solution to an equal volume of:

      • 0.1 M HCl (Acidic condition)

      • Water (Neutral control)

  • Stress Conditions:

    • Incubate the vials at 60°C for 24 hours.

    • Take time-point samples at 0, 4, 8, and 24 hours.

  • Sample Analysis:

    • Before injection, neutralize the acidic sample with an appropriate amount of 0.1 M NaOH.

    • Dilute the samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze the samples by a validated HPLC method. A reverse-phase C18 column is a good starting point.

    • Analyze the stressed samples using LC-MS to determine the mass of any new peaks.

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage degradation of the parent compound.

  • Identify the molecular weight of the degradation products from the LC-MS data.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Starting HPLC Conditions:

Parameter Suggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 254 nm)

| Injection Volume | 10 µL |

Method Validation:

  • The method should be validated according to ICH guidelines (Q2(R1)).

  • Specificity should be demonstrated by showing that the parent peak is resolved from all degradation product peaks.

  • The peak purity of the parent compound should be assessed using a PDA detector.

Data Presentation

Table 1: Hypothetical Data from Forced Degradation Study

ConditionTime (hours)Parent Compound (%)Degradation Product 1 (%)
0.1 M HCl, 60°C 0100.00.0
495.24.8
890.59.5
2478.121.9
Water, 60°C 2499.8<0.1

This table illustrates the expected outcome of a forced degradation study, showing significant degradation under acidic conditions compared to a neutral control.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • Chaikovskii, V. K., Filimonov, V., et al. (2000). Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. ChemInform.
  • Forn, J. (2016).
  • Hotha, K. K., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Kraszkiewicz, L., et al. (2022).
  • Li, Y., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Pollution Research.
  • Maheswaran, R. (2012).
  • Olah, G. A., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC.
  • SynQuest Laboratories. (n.d.). The Trifluoromethyl Group: Enhancing Chemical Properties in Organic Synthesis.
  • Tandel, F. B. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online.
  • The Mechanism of the Iodin
  • Thorkild, C., & Jensen, A. (n.d.).
  • Wanjari, D., et al. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • Wankar, J. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development.

Sources

Navigating Solubility Challenges with 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and practical solutions for researchers encountering solubility issues with 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid in reaction settings. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to overcome these common experimental hurdles, ensuring the smooth progression of your research and development endeavors.

Understanding the Molecule: A Triad of Influences

This compound presents a unique solubility challenge due to the interplay of its three key functional groups: the carboxylic acid, the hydroxyl group, and the electron-withdrawing trifluoromethyl and iodo substituents. The carboxylic acid group offers a pathway to aqueous solubility through deprotonation, while the trifluoromethyl and iodo groups significantly increase the molecule's lipophilicity and reduce its pKa compared to unsubstituted benzoic acid. The hydroxyl group can participate in hydrogen bonding, further influencing its interaction with various solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my reaction solvent. What are my primary options?

A1: The limited solubility of this compound in many organic solvents is a common issue. Your primary strategies should focus on two main approaches: in-situ salt formation and the use of co-solvents . The choice between these will depend on the specific requirements of your reaction, such as the tolerance of your reagents to base and the desired reaction medium.

Q2: How does salt formation increase solubility, and how do I implement it?

A2: Converting the carboxylic acid to its corresponding carboxylate salt is a highly effective method to dramatically increase aqueous solubility and can also improve solubility in polar organic solvents. The ionic nature of the salt allows for stronger interactions with polar solvent molecules.

  • Mechanism: By adding a base, you deprotonate the carboxylic acid, forming a salt that is often significantly more soluble than the neutral acid.

    SaltFormation Acid R-COOH (Poorly Soluble Acid) Salt R-COO⁻ B⁺ (Soluble Salt) Acid->Salt + Base Base B: (Base) Solvent Polar Solvent Solvent->Salt Solvates

  • Protocol: See the detailed Experimental Protocol 1 below for a step-by-step guide on forming the salt in-situ for your reaction.

Q3: What are co-solvents, and how do I choose the right one?

A3: A co-solvent is a secondary solvent added in a smaller quantity to the primary reaction solvent to increase the solubility of a sparingly soluble compound. Co-solvents work by modifying the overall polarity of the solvent system to be more favorable for the solute.

  • Causality: For a lipophilic compound like this compound, a polar aprotic co-solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be effective in a less polar primary solvent. Conversely, if your primary solvent is aqueous, a water-miscible organic co-solvent like ethanol or methanol can increase solubility.

  • Selection Guide: Refer to the Solvent Selection Table (Table 1) for guidance on choosing an appropriate solvent or co-solvent system.

Q4: Will forming a salt or using a co-solvent interfere with my reaction?

A4: This is a critical consideration.

  • Salt Formation: The presence of a base can be problematic for base-sensitive functional groups in your other reactants. You must choose a base that is compatible with your reaction conditions. If your reaction is acid-catalyzed, in-situ salt formation is not a viable option.

  • Co-solvents: Co-solvents are generally less likely to interfere chemically, but they can affect reaction rates and equilibria. It is crucial to use the minimum amount of co-solvent necessary to achieve dissolution and to run a small-scale test reaction to ensure there are no adverse effects.

Data & Protocols for Practical Application

Qualitative Solubility Profile

While specific quantitative data is scarce, the expected solubility profile based on the structure is summarized below.

Table 1: Qualitative Solubility and Recommended Solvents

Solvent ClassExamplesExpected Solubility of the Free AcidRecommendations for Use
Polar Protic Water, Methanol, EthanolLow in water, moderate in alcoholsUse as a co-solvent with water or consider salt formation for aqueous reactions. Alcohols can be good primary solvents.
Polar Aprotic DMSO, DMF, Acetonitrile (ACN), AcetoneModerate to HighExcellent choices as primary solvents or co-solvents. Often used to dissolve stubborn organic compounds.
Non-Polar Toluene, Hexane, Dichloromethane (DCM)Very LowGenerally poor solvents for this compound. DCM may show some limited solubility.
Experimental Protocol 1: In-Situ Salt Formation for Enhanced Solubility

This protocol details the steps for increasing the solubility of this compound in a polar solvent for a subsequent reaction.

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., DMF, THF)

  • A suitable base (e.g., Sodium Hydroxide, Potassium Carbonate, Triethylamine)

  • Reaction vessel with magnetic stirring

Procedure:

  • Solvent Addition: To the reaction vessel, add the desired volume of the anhydrous reaction solvent.

  • Acid Addition: Add the this compound to the solvent and begin stirring. You will likely observe a suspension or incomplete dissolution.

  • Base Addition: Carefully add the selected base in a stoichiometric amount (or a slight excess, depending on the reaction).

    • For strong inorganic bases (e.g., NaOH, K₂CO₃): Add the solid base directly to the stirring suspension.

    • For organic bases (e.g., Triethylamine): Add the liquid base dropwise.

  • Dissolution: Continue stirring at room temperature. The formation of the salt should lead to the complete dissolution of the solid. Gentle warming may be applied if necessary, but ensure it is compatible with your reaction's thermal stability.

  • Reaction Initiation: Once a clear solution is obtained, you can proceed with the addition of your other reagents to initiate the reaction.

Protocol1 A Add Solvent & Acid to Vessel B Stir to form Suspension A->B C Add Base (e.g., NaOH, Et3N) B->C D Stir until Clear Solution Forms C->D E Proceed with Reaction D->E

Caption: Workflow for in-situ salt formation.

Experimental Protocol 2: Utilizing a Co-solvent System

This protocol outlines the use of a co-solvent to improve the solubility of this compound.

Materials:

  • This compound

  • Primary reaction solvent

  • Co-solvent (e.g., DMSO, DMF)

  • Reaction vessel with magnetic stirring

Procedure:

  • Initial Suspension: Add the this compound and the primary reaction solvent to the reaction vessel and begin stirring.

  • Co-solvent Addition: Slowly add the co-solvent dropwise to the stirring suspension.

  • Observe Dissolution: Continue adding the co-solvent until the solid is fully dissolved. It is crucial to use the minimum amount of co-solvent necessary to avoid significantly altering the properties of the reaction medium.

  • Homogeneous Solution: Once a clear, homogeneous solution is achieved, you may proceed with your reaction by adding the other reagents.

  • Monitoring: Be aware that changes in temperature during the reaction could potentially cause the compound to precipitate out of solution if it is near its saturation point.

Protocol2 A Suspend Acid in Primary Solvent B Add Co-solvent Dropwise A->B C Stir until Dissolution is Complete B->C D Proceed with Reaction C->D

Caption: Workflow for using a co-solvent.

References

  • Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937 , 59 (1), 96–103. [Link]

  • PubChem. 2-Hydroxy-5-iodobenzoic acid. [Link]

Sources

Technical Support Center: A Guide to Handling and Storage of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in handling and storing this valuable research compound. By understanding its chemical nature, you can ensure the integrity of your experiments and the longevity of the material.

This document is structured to provide quick answers through FAQs and in-depth solutions via troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on best practices for structurally similar compounds, it is recommended to store this compound in a cool, dry, and dark place.[1] A desiccator at room temperature is a suitable option.[2] For long-term storage, refrigeration (2-8 °C) in a tightly sealed container is advisable to minimize degradation.

Q2: Is this compound sensitive to light?

A2: Yes, iodinated aromatic compounds can be sensitive to light. To prevent potential photodegradation, always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

Q3: Is this compound hygroscopic?

A3: Benzoic acid and its derivatives have the potential to be hygroscopic, meaning they can absorb moisture from the atmosphere.[3] While specific data for this compound is unavailable, it is prudent to handle it in a low-humidity environment, such as a glove box or a room with a dehumidifier, and to keep the container tightly sealed when not in use.[1]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2][4] If you are handling the compound as a powder and there is a risk of generating dust, a dust mask or a respirator should be used in a well-ventilated area or a fume hood.[2][5]

Q5: What are the primary hazards associated with this compound?

Troubleshooting Guides

Issue 1: Compound Discoloration (Yellowing or Browning)

Possible Cause: This is often a sign of degradation, which can be initiated by exposure to light, air (oxidation), or impurities. The phenolic hydroxyl group is particularly susceptible to oxidation.

Solution Workflow:

  • Assess Storage Conditions: Verify that the compound has been stored in a dark, cool, and dry environment.

  • Purity Check: If possible, re-analyze the compound's purity using techniques like HPLC, LC-MS, or NMR to determine the extent of degradation.

  • Inert Atmosphere: For future handling, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially when preparing solutions.

Issue 2: Poor or Inconsistent Solubility

Possible Cause: The solubility of benzoic acid derivatives can be influenced by pH and the presence of moisture. If the compound has absorbed water, its apparent weight will be higher, leading to incorrect concentration calculations.

Solution Workflow:

  • Solvent Selection: Ensure you are using an appropriate solvent. While specific solubility data is limited, benzoic acids are generally more soluble in organic solvents and aqueous alkaline solutions than in neutral or acidic water.[6]

  • pH Adjustment: For aqueous solutions, increasing the pH by adding a base (e.g., sodium bicarbonate or sodium hydroxide) will deprotonate the carboxylic acid, forming a more soluble salt.

  • Drying: If hygroscopicity is suspected, you can dry the compound in a vacuum oven at a gentle temperature (e.g., 40-50 °C) before weighing. Perform a small-scale test first to ensure the compound is stable at the drying temperature.

Issue 3: Inconsistent Experimental Results

Possible Cause: Batch-to-batch variability can arise from differences in purity or the presence of residual starting materials or byproducts from synthesis.[7] Degradation over time can also lead to inconsistent results.

Solution Workflow:

  • Batch Purity Analysis: Always analyze a new batch for purity before use in critical applications.[7]

  • Standardized Handling Protocol: Implement a strict, standardized protocol for handling and storing the compound to minimize variations in its condition between experiments.

  • Small-Scale Testing: Before embarking on large-scale experiments, perform a small-scale test to validate the activity of the current batch of the compound.

Data and Protocols

Recommended Storage Conditions Summary
ConditionRecommendationRationale
Temperature Room temperature (short-term); 2-8 °C (long-term)Minimizes thermal degradation.[2]
Light Protect from light (amber vial or foil wrap)Prevents photodegradation of the iodinated aromatic ring.
Atmosphere Tightly sealed container; consider desiccationPrevents moisture absorption (hygroscopicity) and oxidation.[1]
Inert Gas Recommended for long-term storage and solution preparationMinimizes oxidation of the phenol group.
Protocol for Preparing a Stock Solution
  • Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.

  • In a well-ventilated fume hood, weigh the desired amount of the compound into a clean, dry vial.

  • Add the appropriate solvent (e.g., DMSO, DMF, or an alcohol) to the vial.

  • If necessary, gently warm the vial or use a sonicator to aid dissolution.

  • For aqueous solutions, consider adjusting the pH to the alkaline range to improve solubility.

  • Once fully dissolved, store the stock solution in a tightly sealed, light-protected container at -20 °C for long-term storage.

Visual Guides

Decision Tree for Troubleshooting Compound Degradation

start Inconsistent Experimental Results or Visual Change in Compound storage Review Storage Conditions: - Temperature? - Light Exposure? - Container Seal? start->storage handling Review Handling Procedures: - Exposure to Air/Moisture? - Appropriate Solvent? start->handling purity Perform Purity Analysis (e.g., HPLC, LC-MS) storage->purity Conditions Suboptimal remediate_storage Action: Store in cool, dark, dry conditions. Use inert gas for long-term storage. storage->remediate_storage handling->purity Procedures Questionable remediate_handling Action: Handle under inert atmosphere. Use fresh, anhydrous solvents. handling->remediate_handling degraded Compound Degraded purity->degraded Purity < Specification ok Compound is Pure purity->ok Purity Meets Specification new_batch Action: Order a new batch of the compound. degraded->new_batch

Caption: Troubleshooting workflow for suspected compound degradation.

Proper Handling and Storage Workflow

cluster_storage Storage cluster_handling Handling cluster_use Experimental Use storage_conditions Store in a Cool, Dark, Dry Place (2-8 °C) seal Tightly Sealed Container storage_conditions->seal weigh Weigh Quickly in Low Humidity Environment storage_conditions->weigh desiccate Use Desiccator seal->desiccate solvent Use Anhydrous Solvent weigh->solvent solution Prepare Stock Solution solvent->solution aliquot Aliquot Stock Solution to Avoid Freeze-Thaw solution->aliquot use_inert Use Inert Gas for Sensitive Reactions aliquot->use_inert

Caption: Recommended workflow for storage and handling.

References

  • BenchChem. (2025). Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride. BenchChem Technical Support.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for 3-Fluoro-5-(trifluoromethyl)benzoic acid.
  • TCI Chemicals. (2023). Safety Data Sheet for 2-Fluoro-6-(trifluoromethyl)benzoic Acid.
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2009). Safety Data Sheet for 2-Fluoro-3-(trifluoromethyl)benzoic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3,5-Bis(trifluoromethyl)benzoic acid.
  • Shi, Y., et al. (2012). Hygroscopicity of internally mixed aerosol particles containing benzoic acid and inorganic salts.
  • Australia Pacific LNG. (2016). Safety Data Sheet for 2-(Trifluoromethyl)benzoic acid.
  • Sigma-Aldrich. (2024).
  • Watterson, S., Hudson, S., Svärd, M., & Rasmuson, Å. C. (2020). Characterization, Solubility, and Hygroscopicity of BMS-817399.
  • PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.
  • PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid.
  • PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid.
  • BLDpharm. (n.d.). This compound.
  • ChemicalBook. (2025). 2-hydroxy-3-iodo-5-(trifluoromethyl)benzoic acid.
  • Mineo, H., et al. (n.d.). Benzoic Acid and its Derivatives Increase Membrane Resistance to. Longdom Publishing.
  • Vanwijnsberghe, S., et al. (2021). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid.
  • Wikipedia. (n.d.). Benzoic acid.
  • Li, X., et al. (2020). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology.
  • Biondi, B., et al. (n.d.).
  • PubChem. (n.d.). 2-hydroxy-5-(trifluoromethyl)benzoic Acid.
  • Bartels, P., et al. (2025). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives.
  • The Good Scents Company. (n.d.). benzoic acid, 65-85-0.
  • Sigma-Aldrich. (n.d.). 3-Iodo-5-(trifluoromethyl)benzoic acid.
  • Stavber, S., et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.
  • Emayavaramban, B., et al. (2022). Iodination of Deactivated Aromatic Hydrocarbons.
  • ChemicalBook. (2025). 2-Iodo-5-(trifluoromethyl)benzoic acid.

Sources

Technical Support Center: Catalyst Selection for Optimizing Reactions with 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for this unique trifunctional molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental challenges.

Introduction to the Substrate: A Molecule of Nuanced Reactivity

This compound presents a unique set of challenges and opportunities in synthetic chemistry. Its reactivity is governed by the interplay of three key functional groups: a reactive aryl iodide, a nucleophilic and potentially chelating phenol, and a carboxylic acid that can participate in various transformations or complicate others. The presence of a strong electron-withdrawing trifluoromethyl group further modulates the electronic properties of the aromatic ring.

This guide will focus on three primary classes of reactions for this substrate:

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the aryl iodide for C-C and C-N bond formation.

  • Esterification of the Carboxylic Acid: Forming valuable ester derivatives.

  • Amidation of the Carboxylic Acid: Creating amide linkages for diverse applications.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituent on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, the presence of the free phenol and carboxylic acid groups can lead to undesired side reactions and catalyst inhibition.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings with this substrate often stem from several factors related to its unique structure.

  • Incompatible Base: The free phenol and carboxylic acid can be deprotonated by the base, leading to side reactions or catalyst deactivation. Strong bases like NaOtBu can be problematic. Weaker inorganic bases such as K₂CO₃ or K₃PO₄ are generally preferred.

  • Catalyst Inhibition: The carboxylate and/or phenoxide can coordinate to the palladium center, inhibiting catalytic activity.

  • Substrate Electronics: The trifluoromethyl group is strongly electron-withdrawing, which can affect the rate-determining step of the catalytic cycle. While oxidative addition to the C-I bond is generally fast, subsequent steps like transmetalation can be influenced by the electronic nature of the substrate.[1]

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling:

Catalyst PrecursorLigandBaseSolventTemperature (°C)Key Considerations
Pd(OAc)₂SPhos or XPhosK₃PO₄1,4-Dioxane/H₂O80-100Bulky, electron-rich phosphine ligands are often crucial for high catalytic activity.[2]
Pd₂(dba)₃Buchwald LigandsK₂CO₃Toluene90-110Effective for challenging substrates.
Pd(PPh₃)₄(Self-ligated)Na₂CO₃DME/H₂O80-90A classic choice, but may be less effective for this sterically hindered and electronically demanding substrate.[3][4]

Q2: I am observing significant amounts of protodeiodination (replacement of iodine with hydrogen) in my cross-coupling reaction. How can I minimize this side reaction?

A2: Protodeiodination is a common side reaction, particularly with electron-deficient aryl halides. It can be minimized by carefully controlling the reaction conditions.

  • Water Content: Ensure anhydrous solvents and reagents, as water can be a proton source.

  • Base Choice: Use a non-nucleophilic, anhydrous base.

  • Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to prevent prolonged exposure to conditions that favor protodeiodination.

Q3: Should I protect the phenol and/or carboxylic acid groups before attempting cross-coupling?

A3: Protection of one or both functional groups can significantly improve the outcome of the reaction, although it adds extra steps to the synthesis.

  • Phenol Protection: Protecting the phenol as a methyl or benzyl ether can prevent its interference with the catalytic cycle.[5][6] A bulky protecting group like triisopropylsilyl (TIPS) can also be employed.[7]

  • Carboxylic Acid Protection: Esterification of the carboxylic acid (e.g., as a methyl or ethyl ester) prevents the formation of the carboxylate, which can inhibit the palladium catalyst.[8]

Protecting Group Strategy:

Protecting_Groups Substrate This compound Protect_OH Protect Phenol (e.g., Me, Bn, TIPS) Substrate->Protect_OH Protect_COOH Protect Carboxylic Acid (e.g., Me, Et ester) Substrate->Protect_COOH Cross_Coupling Palladium-Catalyzed Cross-Coupling Protect_OH->Cross_Coupling Protect_COOH->Cross_Coupling Deprotection Deprotection Cross_Coupling->Deprotection Product Final Product Deprotection->Product

Caption: A typical workflow involving protecting groups for cross-coupling reactions.

Section 2: Esterification of the Carboxylic Acid

Esterification of this compound can be challenging due to steric hindrance from the ortho-trifluoromethyl group.

Frequently Asked Questions (FAQs)

Q1: Standard Fischer esterification conditions (acid catalyst, excess alcohol) are giving poor yields. What alternative methods can I use?

A1: The steric hindrance around the carboxylic acid makes it less reactive.[9] More forcing conditions or alternative esterification methods are often necessary.

Recommended Esterification Methods for Sterically Hindered Acids:

MethodReagentsSolventKey Features
Carbodiimide Coupling DCC or EDC, DMAP, AlcoholDCM or DMFMild conditions, but can be sensitive to moisture.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, AlcoholTolueneEffective for highly hindered acids, but the reagent is moisture-sensitive.[10]
Mitsunobu Reaction DEAD or DIAD, PPh₃, AlcoholTHF or DioxaneInversion of stereochemistry if the alcohol is chiral. Can be sensitive to acidic protons on the substrate.
Boron Trifluoride Etherate BF₃·OEt₂, AlcoholAlcohol (as solvent)A strong Lewis acid catalyst that can promote esterification of hindered acids.[11]

Q2: I am seeing byproducts that suggest reaction at the phenolic hydroxyl group. How can I achieve selective esterification of the carboxylic acid?

A2: The phenolic hydroxyl group can compete with the alcohol nucleophile, especially under activating conditions.

  • Method Selection: Fischer esterification is less likely to cause acylation of the phenol compared to methods using highly reactive acylating agents.

  • Protecting Group: Protection of the phenol as described in the cross-coupling section is the most reliable way to ensure selective esterification of the carboxylic acid.

Section 3: Amidation of the Carboxylic Acid

Similar to esterification, amidation of this compound can be hindered. The choice of coupling reagent is critical for success.

Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for the amidation of this sterically hindered carboxylic acid?

A1: For sterically demanding amidations, more potent coupling reagents are generally required.

Comparison of Common Amide Coupling Reagents:

Coupling ReagentAdditiveBaseSolventAdvantagesDisadvantages
HATU/HBTU HOAt/HOBtDIPEA or Et₃NDMF or NMPHigh reactivity, low racemization.Can be expensive.
EDC HOBtDIPEADCM or DMFWater-soluble byproducts, easy workup.May not be reactive enough for this substrate.
POCl₃ -Pyridine or Et₃NDCMInexpensive and powerful.[12]Harsh conditions, can lead to side reactions.

Q2: My amidation reaction is sluggish and incomplete. What can I do to drive it to completion?

A2: Sluggish amidations can often be improved by adjusting the reaction parameters.

  • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the rate.

  • Concentration: Running the reaction at a higher concentration can favor the bimolecular coupling reaction.

  • Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent can help drive the reaction to completion.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried flask, add this compound (1.0 eq), the boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Seal the flask and purge with an inert gas (e.g., argon).

  • Add anhydrous 1,4-dioxane and a solution of K₃PO₄ (3.0 eq) in water.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Amidation using HATU
  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add the amine (1.1 eq) and continue to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl solution to remove DMF, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
  • Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling.
  • Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.
  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. Benchchem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Non-directed highly para-selective CH functionalization of TIPS-protected phenols promoted by a carboxylic acid ligand.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • A Comparative Guide to Palladium-Catalyzed Reactions of 2-Iodobenzo
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
  • Alternatives to Palladium: A Comparative Guide to Cross-Coupling Catalysts for Ethyl 4-Iodobenzo
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Chemistry Portal.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Str
  • Palladium Catalysts for Cross-Coupling Reaction. MDPI.
  • New Bitter-Masking Compounds: Hydroxylated Benzoic Acid Amides of Aromatic Amines as Structural Analogues of Homoeriodictyol.
  • A New Method for the Esterification of Certain Sterically Hindered Acids.
  • Benzyl protection of phenols under neutral conditions: Palladium-catalyzed benzylations of phenols. Kyushu University Pure Portal Site.
  • The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalis
  • Synthesis of some bis- and mono-2-hydroxybenzoic acid derivatives and the determination of their acidity constants.
  • March, 1951 Derivatives of 4-Amino-2-hydroxybenzoic Acid.
  • Advances in Cross-Coupling Reactions. PMC - NIH.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Frontiers.
  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a.
  • Ester synthesis by esterific
  • Method for preparing benzoic acid esters.
  • Cross-Coupling Reactions.
  • An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage.
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic

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Validation & Comparative

A Comparative Analysis of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic Acid and Structurally Related Salicylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the substituted salicylic acid scaffold remains a cornerstone for the development of novel therapeutic agents. The nuanced interplay of substituents on the phenyl ring can profoundly influence the physicochemical properties and biological activity of these molecules. This guide provides a detailed comparative analysis of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid, a compound of interest for its potential pharmacological applications, against a series of structurally related analogues. By examining the impact of halogen substitution at the 5-position and the influence of the trifluoromethyl group at the 3-position, we aim to elucidate key structure-activity relationships (SAR) that can guide future drug design efforts. This analysis is supported by a compilation of experimental data and established scientific principles, offering a valuable resource for researchers, scientists, and drug development professionals.

Rationale for Comparator Selection

The selection of compounds for this comparative analysis is driven by a systematic exploration of the key structural features of this compound. The chosen analogues allow for a stepwise dissection of the contributions of the iodo, trifluoromethyl, and hydroxyl/carboxylic acid groups to the overall molecular profile.

  • Halogen Series (I, Br, Cl at position 5): The nature of the halogen at the 5-position is a critical determinant of lipophilicity, electronic effects, and potential halogen bonding interactions. By comparing the iodo-substituted target with its bromo and chloro counterparts (5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid and 5-chloro-2-hydroxy-3-(trifluoromethyl)benzoic acid), we can assess the impact of halogen size, polarizability, and electronegativity.

  • Role of the 5-Substituent: To understand the significance of substitution at the 5-position, 2-hydroxy-3-(trifluoromethyl)benzoic acid is included as a comparator. This allows for an evaluation of the contribution of the halogen to the molecule's properties.

  • The Parent Scaffold: Salicylic acid serves as the fundamental benchmark, providing a baseline against which the effects of all substitutions can be measured.

Physicochemical Properties: A Quantitative Comparison

The physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (logP), and solubility, are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of these key parameters for this compound and its selected analogues. Where direct experimental data is unavailable, values are estimated based on established SAR principles for substituted salicylic acids.

CompoundStructurepKalogPAqueous Solubility (g/L)
This compound Est. 2.5 - 2.8Est. 4.0 - 4.5Low
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acidEst. 2.6 - 2.9Est. 3.8 - 4.3Low
5-Chloro-2-hydroxy-3-(trifluoromethyl)benzoic acidEst. 2.7 - 3.0Est. 3.6 - 4.1Low
2-Hydroxy-3-(trifluoromethyl)benzoic acidEst. 2.8 - 3.1Est. 3.0 - 3.5Low to Moderate
Salicylic Acid2.98[1]2.26[2]2.24 (at 25°C)[1]
5-Bromosalicylic acid2.78[3]3.2[3]0.83 (at 25°C)
5-Chlorosalicylic acid2.88[1]2.661.25 (at 25°C)[4]

Note: Estimated values are derived from the known effects of electron-withdrawing groups (trifluoromethyl and halogens) on the acidity and lipophilicity of the salicylic acid scaffold. The trifluoromethyl group is strongly electron-withdrawing, leading to a decrease in pKa (increased acidity) and an increase in logP (increased lipophilicity). Halogens also contribute to increased lipophilicity in the order I > Br > Cl.

Structure-Activity Relationship (SAR) Insights

The biological activity of salicylic acid derivatives is intricately linked to their chemical structure. The following discussion explores the anticipated impact of the structural modifications in our series of compounds on their potential biological activities, drawing from established SAR principles.

Anti-inflammatory Activity: COX Inhibition and Beyond

Salicylic acid's primary anti-inflammatory mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[5][6] The introduction of a trifluoromethyl group, a potent electron-withdrawing moiety, is known to enhance the anti-inflammatory activity of many drug scaffolds.[7] This is often attributed to improved binding affinity to the target protein and increased metabolic stability.

Halogenation at the 5-position has been shown to modulate COX inhibitory activity. For instance, a chloro-substituted salicylic acid analogue of celecoxib demonstrated potent and selective COX-1 inhibition.[8][9] The nature of the halogen can influence both the potency and selectivity of COX inhibition. It is hypothesized that the larger, more polarizable iodine atom in This compound could lead to unique binding interactions within the COX active site, potentially conferring higher potency or a different selectivity profile compared to its chloro and bromo counterparts.

Beyond COX inhibition, salicylic acid and its derivatives can modulate other inflammatory pathways, such as the NF-κB signaling cascade. The trifluoromethyl group can enhance the ability of molecules to penetrate cell membranes and interact with intracellular targets, potentially leading to more potent inhibition of NF-κB activation.

Emerging Activities: Sirtuin 5 (SIRT5) Inhibition

Recent research has identified 2-hydroxybenzoic acid derivatives as selective inhibitors of Sirtuin 5 (SIRT5), a deacetylase implicated in various diseases, including cancer.[10][11][12] The core 2-hydroxybenzoic acid moiety appears to be crucial for this activity. The substituents at the 3 and 5 positions can be modified to enhance potency and selectivity. The combination of a trifluoromethyl group and a halogen at these positions, as seen in This compound , presents an intriguing scaffold for the development of novel SIRT5 inhibitors. The lipophilic and electron-withdrawing nature of these substituents could lead to improved cellular permeability and stronger interactions with the SIRT5 active site.

Experimental Methodologies

To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols for the synthesis of a representative compound and the determination of key physicochemical properties.

Proposed Synthesis of this compound

The following is a proposed synthetic route, adapted from the synthesis of a structurally related nitro-analogue.[13]

Synthesis_Workflow start 2-Hydroxy-3-(trifluoromethyl)benzoic acid step1 Iodination start->step1 Electrophilic Aromatic Substitution reagent1 Iodine (or N-Iodosuccinimide) reagent1->step1 product This compound step1->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-hydroxy-3-(trifluoromethyl)benzoic acid in a suitable solvent such as glacial acetic acid.

  • Iodination: To the stirred solution, add a source of electrophilic iodine, such as iodine in the presence of an oxidizing agent (e.g., nitric acid) or N-iodosuccinimide (NIS). The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Determination of Acid Dissociation Constant (pKa)

The pKa of the acidic compounds can be determined by potentiometric titration.

pKa_Determination_Workflow start Dissolve compound in suitable solvent (e.g., water/ethanol) step1 Titrate with standardized NaOH solution start->step1 step2 Monitor pH with a calibrated pH meter step1->step2 step3 Plot pH vs. volume of NaOH added step2->step3 end Determine pKa from the half-equivalence point step3->end

Caption: Workflow for the determination of pKa by potentiometric titration.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a standard solution of the compound of interest in a suitable solvent (e.g., a water/ethanol mixture for poorly soluble compounds).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH), adding the titrant in small increments.

  • Data Collection: Record the pH of the solution after each addition of NaOH.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

logP_Determination_Workflow start Dissolve compound in pre-saturated octanol and water step1 Shake mixture to reach equilibrium start->step1 step2 Separate the octanol and aqueous phases step1->step2 step3 Determine compound concentration in each phase (e.g., by UV-Vis or HPLC) step2->step3 end Calculate logP = log([conc]octanol / [conc]aqueous) step3->end

Caption: Workflow for the determination of logP using the shake-flask method.

Step-by-Step Protocol:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Solution Preparation: Prepare a solution of the test compound in one of the pre-saturated solvents.

  • Partitioning: Add a known volume of the other pre-saturated solvent to the solution and shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Conclusion

This comparative guide provides a comprehensive overview of this compound in the context of its structurally related analogues. The analysis of physicochemical properties and the exploration of structure-activity relationships highlight the significant impact of halogen and trifluoromethyl substitutions on the salicylic acid scaffold. The electron-withdrawing trifluoromethyl group is expected to increase both acidity and lipophilicity, while the nature of the halogen at the 5-position will further modulate these properties, with iodine likely conferring the highest lipophilicity. These modifications are anticipated to have a profound effect on the biological activity of the compounds, potentially leading to enhanced anti-inflammatory effects through COX inhibition and other mechanisms, as well as offering a promising scaffold for the development of novel SIRT5 inhibitors. The provided experimental protocols serve as a practical resource for researchers to further investigate these and other related compounds, ultimately contributing to the advancement of drug discovery and development.

References

  • Matsuda, H., et al. (2008). Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolvent.
  • ResearchGate. (n.d.). Experimental solubility of salicylic acid in water compared with literature data. Retrieved from [Link]

  • PubChem. (n.d.). Salicylic acid. Retrieved from [Link]

  • Yin, H., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 241, 114623.
  • Nordström, F. L., & Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylic Acid.
  • Nordström, F. L., & Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylic Acid.
  • PrepChem. (n.d.). Synthesis of 2-hydroxy-3-nitro-5-trifluoromethylbenzoic acid. Retrieved from [Link]

  • Scribd. (n.d.). Pka of Salicylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Salicylic Acid Solubility and Thermodynamic Dissociation Constant at Various Temperatures in Water: Variable Ionic Strength Titrimetric Analysis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Salicylic acid (CAS 69-72-7). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 5-chloro-2-hydroxy- (CAS 321-14-2). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 5-bromo-2-hydroxy- (CAS 89-55-4). Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-base equilibrium and fluorescence properties of salicylic acid.... Retrieved from [Link]

  • Scilit. (n.d.). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromosalicylic acid. Retrieved from [Link]

  • Liu, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 241, 114623.
  • FooDB. (2015). Showing Compound salicylate (FDB031164). Retrieved from [Link]

  • Quora. (2016). Why does salicylic acid have a lower pKa value (2,97) than ibuprofen (4,5)?. Retrieved from [Link]

  • Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934.
  • SciSpace. (n.d.). Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. Retrieved from [Link]

  • Yoon, S.-H., et al. (2021). Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. Biological & Pharmaceutical Bulletin, 44(9), 1230–1238.
  • PubChem. (n.d.). 2-hydroxy-5-(trifluoromethyl)benzoic Acid. Retrieved from [Link]

  • G. P. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Scientific Reports, 7(1), 4247.
  • Paul, A., et al. (2000). Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages.
  • El-Sohaimy, S. A., et al. (2013). Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. Journal of Agricultural and Food Chemistry, 61(45), 10893–10899.
  • PubChemLite. (n.d.). 2-hydroxy-3-(trifluoromethyl)benzoic acid (C8H5F3O3). Retrieved from [Link]

  • Wikipedia. (n.d.). Salicylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorosalicylic Acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Salicylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzoic acid. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Salicylic acid (Compound). Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. Retrieved from [Link]

  • 5-Bromosalicylic acid. (n.d.). 5-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

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A Comparative Guide to Purity Validation of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic Acid: Titration vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. This guide provides an in-depth comparison of two robust analytical techniques—classical acid-base titration and modern High-Performance Liquid Chromatography (HPLC)—for the purity validation of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid, a complex halogenated and trifluoromethylated benzoic acid derivative. This document is designed to not only present protocols but also to provide the scientific rationale behind the methodological choices, empowering you to make informed decisions for your analytical workflows.

The Criticality of Purity for Complex Benzoic Acid Derivatives

This compound is a highly functionalized molecule with potential applications in medicinal chemistry and materials science. The presence of iodo, trifluoromethyl, and hydroxyl groups on the benzoic acid core imparts unique electronic and steric properties. However, these same functionalities can also lead to challenging impurity profiles arising from starting materials, by-products, or degradation products. Accurate and precise purity determination is therefore paramount to ensure the reliability and reproducibility of research data and the safety and efficacy of potential drug candidates.

Method 1: Purity Determination by Non-Aqueous Acid-Base Titration

Acid-base titration remains a fundamental, cost-effective, and highly accurate method for the purity assessment of acidic and basic compounds. For a weakly acidic compound like a substituted benzoic acid, a non-aqueous titration is often preferred to enhance the sharpness of the titration endpoint.

Rationale for Method Selection

Due to the likely poor aqueous solubility of this complex organic molecule, a non-aqueous solvent system is necessary. A protic solvent like ethanol or aprotic solvent like acetone can be employed to dissolve the analyte and facilitate the titration. A strong base, such as sodium hydroxide or potassium hydroxide, is the titrant of choice. Potentiometric endpoint detection is recommended for its accuracy and objectivity compared to colorimetric indicators, especially in non-aqueous media.

Experimental Protocol: Non-Aqueous Titration

1. Reagents and Equipment:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) in a suitable solvent (e.g., ethanol)

  • High-purity solvent (e.g., ethanol, acetone, or a mixture)

  • Automatic potentiometric titrator with a combined pH electrode

  • Analytical balance (readable to 0.1 mg)

  • Class A volumetric glassware

2. Sample Preparation:

  • Accurately weigh approximately 150-200 mg of the this compound sample into a clean, dry 100 mL beaker.

  • Dissolve the sample in 50 mL of the chosen solvent (e.g., ethanol). Gentle warming or sonication may be applied to aid dissolution. Ensure the sample is completely dissolved before proceeding.

3. Titration Procedure:

  • Calibrate the pH electrode of the automatic titrator according to the manufacturer's instructions.

  • Immerse the calibrated electrode and the titrant delivery tube into the sample solution.

  • Start the titration with the standardized 0.1 M NaOH solution. The titrator should be programmed to add the titrant in small increments, especially near the expected equivalence point.

  • The titration is complete when a sharp inflection in the potential is observed, corresponding to the equivalence point. The automatic titrator will determine this point from the derivative of the titration curve.

  • Record the volume of titrant consumed at the equivalence point.

  • Perform a blank titration using 50 mL of the solvent to account for any acidic or basic impurities in the solvent.

4. Calculation of Purity:

The purity of this compound is calculated using the following equation:

Where:

  • V_sample = Volume of titrant consumed for the sample (mL)

  • V_blank = Volume of titrant consumed for the blank (mL)

  • M_titrant = Molarity of the standardized NaOH titrant (mol/L)

  • MW_analyte = Molecular weight of this compound (332.01 g/mol )

  • W_sample = Weight of the sample (mg)

Method 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that offers high sensitivity, selectivity, and the ability to quantify impurities alongside the main component. A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of moderately polar compounds like substituted benzoic acids.

Rationale for Method Selection

An RP-HPLC method with UV detection is a workhorse in pharmaceutical analysis. A C18 column is a good starting point for method development, as it provides excellent retention for a wide range of organic molecules. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), can be optimized to achieve good separation between the main peak and any potential impurities. The acidic nature of the analyte necessitates an acidic mobile phase (e.g., buffered with phosphate or containing a small amount of an acid like phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid and ensure a sharp, symmetrical peak shape. UV detection is suitable as the aromatic ring system of the analyte is expected to have a strong chromophore.

Experimental Protocol: RP-HPLC

1. Reagents and Equipment:

  • This compound sample and reference standard

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or other suitable acidic modifier

  • HPLC system with a UV detector, autosampler, and column oven

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Mobile Phase and Standard Solutions:

  • Mobile Phase: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh about 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a suitable concentration range (e.g., 10, 50, 100, 200 µg/mL).

3. Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., ~230 nm)

  • Run Time: Sufficient to elute all components (e.g., 15 minutes)

5. Data Analysis:

  • Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution.

  • Calculate the purity of the sample using the area percent method or by using the calibration curve for a more accurate assay value.

Workflow Visualization

G cluster_titration Titration Workflow cluster_hplc HPLC Workflow T_start Weigh Sample T_dissolve Dissolve in Solvent T_start->T_dissolve T_titrate Potentiometric Titration with Standardized Base T_dissolve->T_titrate T_calc Calculate Purity T_titrate->T_calc T_end Purity Result T_calc->T_end H_start Weigh Sample & Standard H_dissolve Dissolve in Mobile Phase H_start->H_dissolve H_filter Filter Solution H_dissolve->H_filter H_inject Inject into HPLC H_filter->H_inject H_analyze Analyze Chromatogram H_inject->H_analyze H_calc Calculate Purity H_analyze->H_calc H_end Purity Result & Impurity Profile H_calc->H_end start Purity Validation of This compound start->T_start start->H_start

Caption: Comparative workflow for purity validation.

Performance Comparison: Titration vs. HPLC

The choice between titration and HPLC often depends on the specific requirements of the analysis, including the desired level of information, sample throughput, and available resources.

ParameterTitrationHPLC
Principle Acid-base neutralizationChromatographic separation
Specificity Assays total aciditySeparates and quantifies individual components
Sensitivity (LOD/LOQ) Lower (typically µg/mL range)[1]Higher (typically ng/mL to low µg/mL range)[1][2]
Accuracy High (can be a primary method)High (dependent on reference standard purity)
Precision (RSD) Excellent (< 0.5%)[3]Very good (< 2%)
Information Provided Overall purity of the acidic componentPurity of the main component and quantification of individual impurities
Throughput LowerHigher (with an autosampler)
Cost (Instrument) LowHigh
Cost (Per Sample) LowModerate
Method Development Relatively simpleMore complex

Discussion: Choosing the Right Method for Your Needs

Titration: The Gold Standard for Absolute Purity

  • Strengths: When performed correctly, titration is an absolute method that does not require a reference standard of the same material for calibration (the titrant is standardized against a primary standard). This makes it invaluable for the initial characterization of a new compound. It is also a cost-effective and robust technique.

  • Limitations: The primary drawback of titration is its lack of specificity. It measures the total acidity of the sample, meaning any acidic impurities will be titrated along with the main component, leading to an overestimation of purity. It also provides no information about the nature and number of impurities.

HPLC: The Power of Separation

  • Strengths: HPLC's key advantage is its ability to separate the main component from its impurities. This provides a detailed impurity profile, which is crucial for drug development and regulatory submissions. Its high sensitivity allows for the detection and quantification of trace-level impurities.

  • Limitations: HPLC is a comparative technique that relies on a high-purity reference standard for accurate quantification. The initial instrument cost and method development can be more resource-intensive than titration.

Conclusion

For the comprehensive purity validation of this compound, a dual approach is often the most scientifically sound strategy. Titration serves as an excellent method for determining the absolute purity of the main acidic component, providing a highly accurate assay value. HPLC , on the other hand, is indispensable for identifying and quantifying individual impurities, offering a complete picture of the sample's composition.

For routine quality control where the impurity profile is well-established, a validated HPLC method is typically sufficient. However, for the initial characterization of a new batch or for establishing a reference standard, the combination of both techniques provides a self-validating system that ensures the highest level of confidence in the material's quality.

References

  • PubChem. Benzoic acid. National Center for Biotechnology Information. [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. Purity of Salicylic Acid: Aicdx Base Titration by Automatic Potentiometric Titrator. [Link]

  • Gaur, A., Singh, G., & Kumar, D. (2014). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. ResearchGate. [Link]

Sources

A Comparative Analysis of the Reactivity of Halogenated Benzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide provides a comprehensive comparative analysis of the reactivity of halogenated benzoic acids, designed for researchers, scientists, and professionals in drug development. We will delve into the structural and electronic factors that govern the chemical behavior of these versatile compounds, supported by experimental data and protocols. Our focus is on providing a deep, causal understanding of the observed reactivity trends, moving beyond mere procedural descriptions.

Introduction: The Subtle Influence of Halogens on Aromatic Reactivity

Halogenated benzoic acids are a cornerstone in organic synthesis, serving as pivotal building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1][2] The identity and position of the halogen substituent on the benzene ring profoundly influence the molecule's electronic properties and, consequently, its reactivity. Understanding these nuances is critical for designing efficient synthetic routes and for the rational design of molecules with desired biological activities.

This guide will explore two key aspects of reactivity:

  • Acidity (pKa): A measure of the ease of deprotonation of the carboxylic acid group.

  • Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The readiness of the halogen to be displaced by a nucleophile.

We will examine how the interplay of inductive and resonance effects of fluorine, chlorine, bromine, and iodine at the ortho, meta, and para positions dictates these properties.

Theoretical Framework: Unraveling Electronic Effects

The reactivity of halogenated benzoic acids is primarily governed by the electronic influence of the halogen substituent on the aromatic ring and the carboxylic acid functional group. Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Halogens are more electronegative than carbon, leading to the withdrawal of electron density from the benzene ring through the sigma bond framework. This effect acidifies the benzoic acid by stabilizing the resulting carboxylate anion. The strength of the inductive effect decreases with distance and follows the order: F > Cl > Br > I.

  • Resonance Effect (+R): The lone pairs of electrons on the halogen can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring and tends to decrease the acidity of the benzoic acid. The +R effect is most pronounced when the halogen is at the ortho or para position and is strongest for fluorine due to effective 2p-2p orbital overlap with carbon.

The net electronic effect of a halogen substituent is a balance between these two opposing forces. For all halogens, the inductive effect dominates over the resonance effect, making them net electron-withdrawing groups.

Impact on Acidity (pKa)

The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the anion by dispersing its negative charge, thereby increasing acidity (lowering the pKa value).

  • para-Substituted Halobenzoic Acids: In the para position, both inductive and resonance effects are at play. While fluorine has the strongest -I effect, its +R effect is also the most significant. In contrast, chlorine, bromine, and iodine have weaker -I effects but also less pronounced +R effects. This leads to a nuanced trend in acidity. For instance, p-chlorobenzoic acid is slightly more acidic than p-fluorobenzoic acid.[3][4]

  • meta-Substituted Halobenzoic Acids: At the meta position, the resonance effect is negligible. Therefore, the acidity is primarily dictated by the inductive effect. The acidity of meta-halobenzoic acids generally follows the order of electronegativity: F > Cl > Br > I.

  • ortho-Substituted Halobenzoic Acids: The ortho position presents a more complex scenario due to the "ortho effect." This is a combination of steric and electronic factors. The acidity of ortho-halobenzoic acids is significantly higher than that of their meta and para isomers and even benzoic acid itself.[5] The observed order of acidity is often Br ≈ I > Cl >> F.[5] This is attributed to a combination of a strong inductive effect and steric hindrance that forces the carboxyl group out of the plane of the benzene ring, disrupting the delocalization of the carboxylate anion's negative charge into the ring and thus increasing its stability.

The following diagram illustrates the interplay of these effects on the acidity of para-halobenzoic acids.

G cluster_effects Electronic Effects of Halogens (X) cluster_acidity Influence on Acidity of p-Halobenzoic Acid cluster_halogen_trends Halogen-Specific Trends Inductive Inductive Effect (-I) Withdraws electron density Anion Benzoate Anion Stability Inductive->Anion Stabilizes Resonance Resonance Effect (+R) Donates electron density Resonance->Anion Destabilizes Acidity Acidity (Lower pKa) Anion->Acidity Increases F Fluorine: Strong -I, Strong +R F->Inductive F->Resonance Cl_Br_I Chlorine, Bromine, Iodine: Weaker -I, Weaker +R Cl_Br_I->Inductive Cl_Br_I->Resonance

Caption: Interplay of inductive and resonance effects on acidity.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Halogenated benzoic acids can undergo nucleophilic aromatic substitution (SNAr), a reaction where a nucleophile displaces the halogen on the aromatic ring.[1][6] This reaction is facilitated by the presence of electron-withdrawing groups, such as the carboxylic acid group, particularly when they are positioned ortho or para to the leaving group (the halogen).[7] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[8]

The mechanism proceeds in two steps:

  • Addition: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion (Meisenheimer complex).

  • Elimination: The leaving group (halide ion) departs, restoring the aromaticity of the ring.

A crucial factor in SNAr is the nature of the halogen. The reactivity of the aryl halide as a leaving group in SNAr follows the order: F > Cl > Br > I.[7] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond and makes the carbon atom more electrophilic.

SNAr_Mechanism cluster_steps SNAr Reaction Steps reactant p-Halobenzoic Acid intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Benzoic Acid intermediate->product - X⁻ leaving_group Halide Ion (X⁻) step1 Step 1: Nucleophilic Attack step2 Step 2: Leaving Group Departure step1->step2 pKa_Workflow start Start dissolve Dissolve Halobenzoic Acid in Water/Ethanol start->dissolve setup Set up Titration Apparatus (pH meter, stirrer, burette) dissolve->setup titrate Titrate with Standardized NaOH setup->titrate record Record pH vs. Volume of NaOH titrate->record plot Plot Titration Curve record->plot determine_ep Determine Equivalence Point plot->determine_ep determine_hep Determine Half-Equivalence Point determine_ep->determine_hep pka pKa = pH at Half-Equivalence Point determine_hep->pka end End pka->end

Sources

A Spectroscopic Journey: Characterizing the Synthesis of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

In the landscape of pharmaceutical development and materials science, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid stands as a valuable building block, sought after for its unique electronic and structural properties imparted by the trifluoromethyl and iodo substituents on a salicylic acid framework. This guide provides a comprehensive spectroscopic comparison of the target molecule and its precursors, offering a clear roadmap for researchers to validate each synthetic step. By delving into the causality behind spectroscopic shifts, this document serves as both a practical protocol and an educational tool.

The Synthetic Pathway: From Salicylic Acid to a Multifunctional Building Block

The synthesis of this compound is a multi-step process that systematically builds complexity on a simple starting material. Each reaction introduces a new functional group that dramatically alters the molecule's electronic and steric environment. This transformation is meticulously tracked using a suite of spectroscopic techniques, ensuring the desired product is achieved with high fidelity.

The logical progression begins with commercially available salicylic acid (Precursor 1). The first key transformation is the introduction of a trifluoromethyl group at the C3 position, yielding 2-hydroxy-3-(trifluoromethyl)benzoic acid (Precursor 2). This step is critical as the strongly electron-withdrawing CF₃ group significantly influences the aromatic ring's reactivity. The final step is the regioselective iodination at the C5 position to produce the target molecule, this compound.

Synthetic Workflow Diagram

G cluster_0 Synthetic Pathway Salicylic_Acid Precursor 1: Salicylic Acid Trifluoromethylated_Intermediate Precursor 2: 2-Hydroxy-3-(trifluoromethyl)benzoic acid Salicylic_Acid->Trifluoromethylated_Intermediate Trifluoromethylation Final_Product Final Product: this compound Trifluoromethylated_Intermediate->Final_Product Iodination G cluster_1 Spectroscopic Characterization Workflow Sample Synthesized Compound (Precursor or Product) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in CDCl₃/DMSO-d₆ IR FT-IR Spectroscopy Sample->IR Prepare KBr pellet or ATR MS Mass Spectrometry Sample->MS Dissolve and inject (ESI/GC-MS) Data Data Analysis & Structural Confirmation NMR->Data IR->Data MS->Data

Caption: General workflow for spectroscopic sample analysis.

A. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required.

  • Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or internal standard (TMS).

B. FT-IR Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify the key functional group frequencies and compare them to known values.

C. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an instrument equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for polar molecules or Gas Chromatography-Mass Spectrometry (GC-MS) for more volatile compounds.

  • Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a mass range sufficient to include the expected molecular ion.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion

The systematic application of IR, NMR, and mass spectrometry provides a robust and self-validating method for monitoring the synthesis of this compound. Each technique offers complementary information, allowing for the unambiguous confirmation of each chemical transformation. The predictable changes in the spectroscopic data—the appearance of C-F stretches in the IR, the simplification of the aromatic region in the ¹H NMR, the characteristic shifts in the ¹³C NMR, and the stepwise increase in molecular weight in the mass spectrum—collectively build an undeniable case for the successful synthesis of this valuable chemical intermediate.

References

  • Hasan, M. U. (1981). Carbon-13 Magnetic Resonance Spectroscopy of Salicylic Acid and Derivatives. Spectroscopy Letters, 15(7), 545-551. [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. [Link]

  • Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Biofield Treated Salicylic Acid. Modern Chemistry, 3(2), 19-27. [Link]

  • NIST Chemistry WebBook. (n.d.). Salicylic acid. NIST Standard Reference Database Number 69. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]

  • ResearchGate. (n.d.). Mass Spectrum and structure of Salicylic acid. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (General reference for spectroscopic principles).

A Comparative Analysis of the Biological Activities of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the salicylic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a wide range of modifications, each influencing the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparative analysis of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid, a molecule of significant interest due to its unique substitution pattern, and its structural analogs. While direct biological data for this specific compound is limited in publicly accessible literature, a comprehensive examination of its analogs provides valuable insights into its potential therapeutic applications. This analysis is grounded in published experimental data and structure-activity relationship (SAR) studies, offering a predictive framework for its biological profile.

Introduction to the Core Scaffold and the Significance of its Substituents

This compound is a derivative of salicylic acid, featuring three key functional groups that are known to modulate biological activity: a hydroxyl group at position 2, a trifluoromethyl group at position 3, and an iodine atom at position 5.

  • The Salicylate Core: The 2-hydroxybenzoic acid backbone is the foundation of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The carboxyl and hydroxyl groups are often crucial for binding to biological targets.

  • The Trifluoromethyl Group (CF3): The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This electron-withdrawing group can also influence the acidity of the carboxylic acid and the overall electronic properties of the aromatic ring.

  • The Iodo Group (I): Halogenation, particularly at the 5-position of the salicylic acid ring, has been shown to modulate a range of biological activities, including antimicrobial and anti-inflammatory effects.[3][4] Iodine, being the largest and most lipophilic of the common halogens, can introduce unique steric and electronic effects.

This guide will explore the known biological activities of analogs that vary at the 3 and 5 positions of the salicylic acid ring to build a comprehensive picture of the potential of this compound.

Comparative Biological Activities of Structural Analogs

Based on the functional groups present in this compound, we will explore the biological activities of its analogs in key therapeutic areas: antibacterial, antifungal, and anti-inflammatory.

Antibacterial Activity

The presence of both a trifluoromethyl group and a halogen suggests that this compound could possess significant antibacterial properties. Studies on related compounds support this hypothesis.

A series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Notably, compounds with halogen substitutions (chloro and bromo) showed enhanced activity, with Minimum Inhibitory Concentrations (MICs) as low as 3.12 µg/mL.[2] Another study on pyrazole derivatives found that a trifluoromethyl substituent also conferred potent antibacterial activity.[1]

Table 1: Antibacterial Activity of Selected Trifluoromethyl-Substituted Analogs

Compound/AnalogBacterial Strain(s)Reported Activity (MIC in µg/mL)Reference
Chloro-substituted pyrazole anilineGram-positive strains3.12[2]
Bromo-substituted pyrazole anilineGram-positive strains0.78 - 3.12[1]
Trifluoromethyl-substituted pyrazole anilineGram-positive strains0.78 - 3.125[1]

The data suggests a strong positive correlation between the presence of a trifluoromethyl group and antibacterial potency. The addition of a halogen further enhances this activity. This provides a strong rationale for investigating the antibacterial potential of this compound.

Antifungal Activity

Salicylic acid and its derivatives have been explored for their antifungal properties. A study on a series of salicylic acid derivatives against various Candida species revealed that several analogs exhibited significant antifungal activity.[5] While none of the highly active compounds in this particular study contained a trifluoromethyl or iodo group, it establishes the potential of the salicylate scaffold as a starting point for antifungal drug discovery.

Another study on peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid showed antifungal activity against Candida albicans and Aspergillus niger.[6] This suggests that the 5-iodo substitution on a 2-hydroxybenzoic acid core can be compatible with antifungal activity.

Anti-inflammatory Activity

The anti-inflammatory potential of salicylic acid derivatives is well-established. Structure-activity relationship studies have shown that substitutions on the salicylic acid ring can significantly modulate this activity.

A study on the inhibition of TNF-α dependent NFκB activity, a key pathway in inflammation, found that substitution of a chlorine atom at the 5-position of salicylic acid increased its inhibitory activity.[4][7] This suggests that a halogen at the 5-position can be beneficial for anti-inflammatory effects. Furthermore, derivatives of 5-acetamido-2-hydroxy benzoic acid have shown analgesic and anti-inflammatory properties.[8][9]

The trifluoromethyl group is also a common feature in potent anti-inflammatory agents.[10] Given that this compound possesses both a halogen at the 5-position and a trifluoromethyl group at the 3-position, it is a promising candidate for investigation as a novel anti-inflammatory agent.

Structure-Activity Relationship (SAR) Insights

The available data on analogs allows for the formulation of a preliminary structure-activity relationship model for substituted salicylic acids.

Caption: Workflow for MIC determination.

In Vitro Anti-inflammatory Assay: Inhibition of NF-κB Activity

This protocol is based on the methodology described for evaluating NF-κB inhibitors. [4] Objective: To assess the ability of a compound to inhibit the activity of the NF-κB transcription factor in a cell-based assay.

Materials:

  • HCT116 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Lipofectamine (or other transfection reagent)

  • Test compound

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HCT116 cells in appropriate media.

    • Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with various concentrations of the test compound.

  • Induction of NF-κB Activity:

    • Stimulate the cells with an NF-κB inducer (e.g., TNF-α) for a specified period (e.g., 6 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase activity to the protein concentration in each sample.

    • Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

Conclusion and Future Directions

Future research should focus on the synthesis and in-vitro/in-vivo evaluation of this compound to validate these predictions. The experimental protocols provided in this guide offer a starting point for such investigations. A thorough understanding of the biological profile of this compound and its analogs will undoubtedly contribute to the development of novel and more effective therapeutic agents.

References

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confirming the structure of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid using X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Elucidation of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic Acid: A Comparative Analysis Centered on X-ray Crystallography

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. This structural blueprint governs everything from molecular interactions and binding affinities to pharmacokinetic properties and toxicological profiles. For novel compounds like this compound, a molecule featuring a complex substitution pattern with a heavy iodine atom and a bulky trifluoromethyl group, precise structural confirmation is paramount.

This guide provides a comprehensive, in-depth analysis of confirming the structure of this compound, with a primary focus on the "gold standard" technique: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare this definitive method with alternative and complementary techniques, and provide actionable, field-proven protocols.

The Central Challenge: Why Structure Matters for this Molecule

This compound presents a unique structural puzzle. The interplay between the electron-withdrawing trifluoromethyl group, the bulky and electron-donating iodo group, and the hydrogen-bonding capable hydroxyl and carboxylic acid moieties can lead to complex intramolecular and intermolecular interactions. These interactions dictate the crystal packing and, ultimately, the solid-state conformation, which can have profound implications for the compound's solubility, stability, and bioavailability. An error in assigning the substitution pattern or conformation could lead to the misinterpretation of structure-activity relationships (SAR), wasting significant resources in the drug development pipeline.

Part 1: The Definitive Method - Single-Crystal X-ray Crystallography

X-ray crystallography provides an unequivocal, high-resolution map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. For a novel active pharmaceutical ingredient (API), this technique is unparalleled in its ability to deliver a definitive structural proof, which is often a requirement for patent applications and regulatory submissions.

The Crystallography Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a refined crystal structure is a multi-step process requiring patience and precision.

XRay_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement A 1. Material Purification B 2. Solvent Screening A->B C 3. Crystallization Setup (e.g., Slow Evaporation) B->C D 4. Crystal Harvesting C->D E 5. Crystal Mounting D->E Transfer Crystal F 6. X-ray Diffraction (Diffractometer) E->F G 7. Data Integration F->G H 8. Structure Solution (e.g., Direct Methods) G->H Processed Data I 9. Structure Refinement H->I J 10. Validation & Reporting (CIF File) I->J

Caption: Workflow for Single-Crystal X-ray Crystallography.

Protocol 1: Crystallization of this compound

Expertise & Rationale: The success of X-ray crystallography hinges entirely on obtaining a high-quality, single crystal. The diverse functional groups in our target molecule suggest exploring a range of solvents to leverage different intermolecular interactions. A slow crystallization process is crucial to allow molecules to arrange themselves into a well-ordered lattice.

  • Purification: Start with the highest purity material available (>99%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. Recrystallization or column chromatography may be necessary.

  • Solvent Screening:

    • In separate vials, dissolve a small amount (2-5 mg) of the compound in a minimal volume of various solvents. Test a range of polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures like acetone/water).

    • Causality: The goal is to find a solvent system where the compound is sparingly soluble. If it's too soluble, it won't precipitate; if it's insoluble, it won't dissolve to form a solution for crystal growth.

  • Crystallization Method (Slow Evaporation):

    • Prepare a saturated or near-saturated solution of the compound in the most promising solvent from the screening step.

    • Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Trustworthiness: This method is self-validating. The formation of clear, well-defined crystals with sharp edges is a direct indicator of a successful experiment.

  • Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully remove a single crystal using a cryo-loop and immediately mount it on the diffractometer.

Protocol 2: Data Collection and Structure Refinement

Expertise & Rationale: Modern diffractometers automate much of the data collection process. The presence of iodine, a heavy atom, is advantageous for solving the phase problem via methods like Patterson or direct methods, as its strong scattering simplifies the initial electron density map interpretation.

  • Mounting and Cooling: The crystal is mounted on a goniometer head and flash-cooled under a stream of liquid nitrogen (100 K). This minimizes thermal motion of the atoms, leading to higher quality diffraction data.

  • Data Collection: The crystal is rotated in a finely controlled manner while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The diffracted X-rays are recorded by a detector.

  • Structure Solution: The collected diffraction intensities are processed to generate a set of structure factors. Software programs (e.g., SHELXT) use these to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement: The initial model is refined using software (e.g., SHELXL). This iterative process adjusts atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

  • Validation: The final structure is validated using tools like PLATON or CheckCIF to ensure it adheres to established geometric and crystallographic standards. The output is a Crystallographic Information File (CIF).

Part 2: Alternative and Complementary Techniques

While X-ray crystallography is definitive, it is not always feasible or necessary for routine confirmation. Other spectroscopic and analytical techniques provide valuable, often complementary, structural information.

Comparative_Workflow A Sample: 2-Hydroxy-5-iodo-3- (trifluoromethyl)benzoic acid B 1H NMR (Proton Environment) A->B C 13C NMR (Carbon Skeleton) A->C D 19F NMR (CF3 Group) A->D E High-Resolution MS (Elemental Formula) A->E F MS/MS Fragmentation (Connectivity) A->F G Functional Group ID (O-H, C=O, C-F) A->G

Caption: Integrated Spectroscopic Approach for Structural Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Protocol 3: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the polar benzoic acid and allow observation of the acidic OH and COOH protons).

  • ¹H NMR: This experiment will confirm the number of aromatic protons and their coupling patterns, definitively establishing the substitution pattern. For this molecule, we expect two doublets in the aromatic region.

  • ¹³C NMR: This provides the number of unique carbon environments. The carbon attached to the CF₃ group will show a characteristic quartet due to coupling with fluorine.

  • ¹⁹F NMR: This is a simple but crucial experiment. It will show a singlet, confirming the presence of a single CF₃ group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. For instance, an HMBC experiment would show a correlation between the aromatic protons and the carboxylic acid carbon, confirming their relative positions.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement, which can be used to determine the elemental formula of a compound.

Protocol 4: HRMS for Formula Confirmation
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

  • Data Interpretation: The measured mass of the molecular ion (e.g., [M-H]⁻ in negative ion mode) should be compared to the theoretical mass. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula (C₈H₄F₃IO₃).

Part 3: Comparative Analysis - Choosing the Right Tool

The choice of technique depends on the specific question being asked, the stage of development, and the available resources.

Decision_Tree A Goal: Structural Confirmation B Need Absolute 3D Structure? (e.g., Polymorph ID, Regulatory Filing) A->B C X-ray Crystallography B->C Yes D Need Connectivity & Formula? (e.g., Routine Synthesis Check) B->D No F Result: Definitive Solid-State Structure & Packing C->F E NMR + HRMS D->E Yes G Result: Confirmed Constitution & Formula in Solution E->G

Caption: Decision Tree for Selecting the Appropriate Analytical Technique.

Performance Comparison Table
ParameterSingle-Crystal X-ray CrystallographyNMR SpectroscopyHigh-Resolution Mass Spectrometry
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packingAtomic connectivity, chemical environment, solution conformationElemental formula, molecular weight
Sample Requirement High-quality single crystal (0.1-0.3 mm)5-10 mg, soluble<1 mg, soluble
Primary Advantage Unambiguous and definitive structural proofExcellent for determining connectivity in solution, non-destructiveHigh sensitivity and mass accuracy for formula confirmation
Primary Limitation Requires a suitable single crystal, which can be difficult to obtainProvides solution-state information, which may differ from the solid state; less sensitiveProvides no information on connectivity or stereochemistry
Typical Time Days to weeks (including crystallization)HoursMinutes
Conclusion and Recommendation

For the unequivocal confirmation of the structure of this compound, particularly for regulatory purposes, patent filings, or to understand its solid-state properties, single-crystal X-ray crystallography is the indispensable tool . Its ability to provide a complete, high-resolution 3D structure resolves any ambiguity in the substitution pattern and conformation.

However, for routine synthetic confirmation and quality control, a combination of NMR spectroscopy and High-Resolution Mass Spectrometry offers a rapid, robust, and resource-efficient alternative . HRMS confirms the correct elemental formula, while a full suite of NMR experiments confirms the atomic connectivity. Together, these techniques provide a highly confident structural assignment for the molecule in solution. Ultimately, the most rigorous approach involves using NMR and HRMS to confirm the molecular constitution and then employing X-ray crystallography to define its definitive three-dimensional architecture in the solid state.

References
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

The Trifluoromethyl Group as a Bioisosteric Modifier: A Comparative Analysis of 2-Hydroxy-5-iodobenzoic Acid Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the strategic landscape of medicinal chemistry, the thoughtful modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. One powerful tool in the medicinal chemist's arsenal is bioisosterism, the substitution of one functional group for another with similar steric or electronic properties to enhance a molecule's therapeutic value. This guide provides an in-depth comparison of 2-hydroxy-5-iodobenzoic acid and its hypothetical trifluoromethyl analog, 2-hydroxy-5-(trifluoromethyl)benzoic acid, exploring how this specific bioisosteric replacement can profoundly alter key physicochemical properties relevant to drug development.

Core Molecular Scaffolds at a Glance

2-Hydroxy-5-iodobenzoic acid is a substituted salicylic acid derivative, a structural motif present in numerous pharmacologically active compounds.[1] Its properties are defined by the interplay of the carboxylic acid, the phenolic hydroxyl group, and the iodine atom. The trifluoromethyl (-CF3) group, a common bioisostere for iodine, is known to impart significant changes in a molecule's characteristics due to its strong electron-withdrawing nature and high lipophilicity.[2][3] Understanding these changes is crucial for rational drug design.

Head-to-Head Physicochemical Comparison

The substitution of an iodine atom with a trifluoromethyl group induces predictable yet profound shifts in acidity, lipophilicity, and metabolic stability. These shifts are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Property2-Hydroxy-5-iodobenzoic Acid2-Hydroxy-5-(trifluoromethyl)benzoic acid (Predicted)Causality of the -CF3 Group's Influence
Molecular Weight ( g/mol ) 264.02[4]220.12Lower molecular weight.
Acidity (pKa of -COOH) ~2.67[1][5]< 2.67The strongly electron-withdrawing -CF3 group stabilizes the carboxylate anion, increasing acidity.[6]
Lipophilicity (LogP) -0.43 (experimentally derived)[5]Higher than -0.43The -CF3 group generally increases lipophilicity more than iodine, which is crucial for membrane permeability.[7]
Metabolic Stability Susceptible to deiodinationSignificantly more stableThe Carbon-Fluorine bond is much stronger than the Carbon-Iodine bond, resisting metabolic cleavage by enzymes like Cytochrome P450s.[8][9]
Deep Dive into Key Physicochemical Parameters

3.1. Acidity (pKa)

The acidity of the carboxylic acid and phenolic hydroxyl groups is a critical factor influencing a drug's ionization state at physiological pH, which in turn affects its solubility, absorption, and ability to interact with biological targets.

  • Underlying Mechanism: The trifluoromethyl group is a potent electron-withdrawing group via induction due to the high electronegativity of fluorine atoms.[6] This effect withdraws electron density from the aromatic ring, stabilizing the negative charge of the carboxylate anion formed upon deprotonation. This increased stabilization of the conjugate base results in a stronger acid (a lower pKa value) compared to the less electron-withdrawing iodine atom.

graph Acidity_Effect { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontsize=10, fontname="Helvetica"];

}

Figure 1. Influence of Substituents on Carboxylic Acid Acidity.

3.2. Lipophilicity (LogP)

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes, its volume of distribution, and its potential for off-target binding.[10][11]

  • Underlying Mechanism: Both iodine and the trifluoromethyl group increase lipophilicity compared to a hydrogen atom. However, the trifluoromethyl group typically imparts a greater increase in lipophilicity. This enhanced affinity for non-polar environments can improve a drug's ability to penetrate the lipid bilayers of cells, including the blood-brain barrier, but excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[7]

graph LogP_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=10, fontname="Helvetica"];

}

Figure 2. Experimental Workflow for Shake-Flask LogP Determination.

3.3. Metabolic Stability

The metabolic stability of a drug candidate is a critical factor for its in vivo half-life and overall bioavailability. A primary route of metabolism for many drugs is oxidation by cytochrome P450 (CYP) enzymes in the liver.[8]

  • Underlying Mechanism: The carbon-iodine (C-I) bond on an aromatic ring can be susceptible to metabolic cleavage. In contrast, the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry.[8] Replacing a metabolically labile site with a trifluoromethyl group can effectively block this metabolic pathway, a strategy known as "metabolic switching".[8] This leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[2][8]

graph Metabolic_Stability_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=10, fontname="Helvetica"];

}

Figure 3. Workflow for In Vitro Microsomal Metabolic Stability Assay.
Experimental Protocols

4.1. Protocol for pKa Determination by Potentiometric Titration [12][13]

  • Calibration: Calibrate a pH meter using standard aqueous buffers (pH 4, 7, and 10).

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound (e.g., 2-hydroxy-5-iodobenzoic acid) in a suitable solvent mixture (e.g., water/methanol) to a final concentration of approximately 1 mM.

  • Initial pH Adjustment: Place the sample solution in a jacketed beaker on a magnetic stirrer. Adjust the initial pH to ~2.0 with 0.1 M HCl.

  • Titration: Titrate the solution by adding small, precise increments (e.g., 0.05 mL) of a standardized 0.1 M NaOH solution.

  • Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

4.2. Protocol for LogP Determination by Shake-Flask Method [14][15][16]

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 and n-octanol. Mutually saturate the two phases by shaking them together for 24 hours and then allowing them to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer.

  • Partitioning: Add a known volume of the stock solution to a vessel containing a known volume of the saturated n-octanol.

  • Equilibration: Shake the vessel for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[17]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanolic layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as LC-MS.

  • Calculation: Calculate the LogP using the formula: LogP = log10 (Concentration in octanol / Concentration in aqueous buffer).

4.3. Protocol for In Vitro Metabolic Stability Assay [8][18][19]

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a 1 mM solution of the NADPH cofactor in buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes (to a final concentration of 0.5 mg/mL protein) and the test compound (to a final concentration of 1 µM) in a phosphate buffer (pH 7.4).[19]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.[18]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to terminate the reaction.[18]

  • Sample Processing: Centrifuge the terminated samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Implications for Drug Development and Conclusion

The strategic replacement of an iodine atom with a trifluoromethyl group on the 2-hydroxybenzoic acid scaffold offers a compelling example of rational drug design. This bioisosteric modification is predicted to:

  • Increase Acidity: This can alter solubility and interactions with target proteins.

  • Enhance Lipophilicity: This may improve membrane permeability but requires careful balancing to maintain aqueous solubility.

  • Dramatically Improve Metabolic Stability: This is perhaps the most significant advantage, potentially leading to a longer in vivo half-life, improved oral bioavailability, and a more robust pharmacokinetic profile.[2]

By understanding the fundamental effects of the trifluoromethyl group, researchers can make informed decisions to overcome common drug development hurdles such as rapid metabolism. The experimental protocols provided herein offer a validated framework for empirically determining these critical properties, enabling a data-driven approach to the design of safer and more effective therapeutics.

References

  • National Center for Biotechnology Information. 5-Iodosalicylic acid | C7H5IO3 | CID 8388 - PubChem. Available from: [Link]

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A Comparative Guide to the Synthetic Utility of Iodo- versus Bromo-benzoic Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the judicious selection of starting materials is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of building blocks available to chemists, halobenzoic acids serve as versatile precursors for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. This guide provides an in-depth comparative analysis of the synthetic utility of iodo- and bromo-benzoic acids, delving into their fundamental reactivity, performance in key transformations, and practical considerations for their use in research and development.

The Decisive Factor: Unraveling the Carbon-Halogen Bond

The fundamental difference in the synthetic utility of iodo- and bromo-benzoic acids lies in the inherent properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and longer than the C-Br bond, a direct consequence of the larger atomic radius and lower electronegativity of iodine compared to bromine. This seemingly subtle distinction has profound implications for their reactivity, particularly in the realm of transition metal-catalyzed cross-coupling reactions.

The weaker C-I bond translates to a lower bond dissociation energy, making iodobenzoic acids more susceptible to oxidative addition to a low-valent metal center, such as palladium(0). As oxidative addition is often the rate-determining step in many cross-coupling catalytic cycles, iodobenzoic acids generally exhibit higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo- counterparts.[1]

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice between an iodo- or bromo-benzoic acid can significantly impact the outcome of these transformations.

The Suzuki-Miyaura Coupling: Building Biaryls with Precision

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful method for the synthesis of biaryls. The higher reactivity of iodobenzoic acids is a distinct advantage in this transformation.

Key Observations:

  • Reactivity: Iodo-benzoic acids consistently demonstrate higher reactivity in Suzuki-Miyaura couplings, often proceeding to completion under milder conditions (e.g., lower temperatures, weaker bases) than the corresponding bromo-benzoic acids.[1]

  • Catalyst Loading: The facile oxidative addition of the C-I bond often allows for lower palladium catalyst loadings when using iodobenzoic acids, which is economically and environmentally advantageous.

  • Selectivity: The differential reactivity between C-I and C-Br bonds can be exploited for selective and sequential couplings in dihalogenated substrates, enabling the synthesis of complex unsymmetrical biaryls.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodobenzoic acidPhenylboronic acidPd(dppf)Cl₂ (2 mol%)K₂CO₃Dioxane/H₂O80295[2]
4-Bromobenzoic acidPhenylboronic acidPd(dppf)Cl₂ (2 mol%)K₂CO₃Dioxane/H₂O1001292[3]
3-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)K₂CO₃WaterRT1.595

Note: Data is compiled from various sources and is intended to be representative. Direct comparison requires identical reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Rate: I > Br Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Base Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The Heck Reaction: Forging C-C Bonds with Alkenes

The Heck reaction provides a powerful means of forming substituted alkenes. The established reactivity trend of aryl halides (I > Br > Cl) holds true for benzoic acid derivatives.[4][5]

Key Observations:

  • Reaction Conditions: Iodo-benzoic acids can often be coupled with alkenes at lower temperatures and with a wider range of bases compared to bromo-benzoic acids.[6]

  • Catalyst Systems: While phosphine ligands are frequently required for the activation of C-Br bonds, Heck reactions with iodo-benzoic acids can sometimes be achieved under phosphine-free conditions, simplifying the reaction setup and purification.[7]

  • Side Reactions: The higher temperatures often required for the activation of bromo-benzoic acids can sometimes lead to side reactions, such as dehalogenation or isomerization of the alkene product.

Table 2: Representative Conditions for the Heck Reaction

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
IodobenzeneMethyl acrylatePd(OAc)₂Et₃N / Na₂CO₃NMP100High[4]
4-Bromobenzoic acidStyrenePd(OAc)₂ / P(o-Tolyl)₃Et₃NAcetonitrileRefluxGood

Note: Direct comparative data for iodo- vs. bromo-benzoic acids under identical conditions is limited in the literature. The data presented reflects typical conditions for the respective aryl halides.

The Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling is a reliable method for the synthesis of arylalkynes, which are valuable intermediates in medicinal chemistry and materials science. The superior reactivity of iodo-benzoic acids is particularly pronounced in this reaction.

Key Observations:

  • Copper Co-catalyst: While the classic Sonogashira protocol utilizes a copper(I) co-catalyst, the higher reactivity of iodo-benzoic acids often allows for efficient coupling under copper-free conditions, which can be advantageous in preventing the formation of alkyne homocoupling byproducts.[8]

  • Temperature: Sonogashira couplings of iodo-benzoic acids can frequently be performed at room temperature, whereas bromo-benzoic acids typically require heating to achieve comparable reaction rates.[9]

  • Chemoselectivity: In molecules containing both iodine and bromine substituents, the C-I bond can be selectively functionalized via Sonogashira coupling, leaving the C-Br bond intact for subsequent transformations.

Table 3: Comparative Performance in Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Aryl IodidePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT80-99General
Aryl BromidePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene70GoodGeneral
3-Bromobenzoic acidPhenylacetyleneUC Pd/C / XPhosK₂CO₃95% Ethanol50Good

Note: The data is generalized from typical Sonogashira reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend for iodo- and bromo-benzoic acids is often reversed in nucleophilic aromatic substitution (SNAr) reactions. For SNAr to occur, the aromatic ring must be activated by strongly electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the halogen.[10]

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, with the initial nucleophilic attack to form a resonance-stabilized Meisenheimer complex being the rate-determining step.[11] In this context, the electronegativity of the halogen plays a more significant role than its leaving group ability. The more electronegative halogens (F, Cl, Br) are better able to stabilize the developing negative charge in the Meisenheimer intermediate through their inductive effect, thus accelerating the rate of nucleophilic attack. Consequently, the reactivity order in SNAr is often F > Cl > Br > I.[11][12]

Therefore, for the synthesis of derivatives via SNAr, a bromo- or even a chloro-benzoic acid would be a more suitable starting material than an iodo-benzoic acid, assuming the presence of appropriate activating groups.

SNAr_Mechanism Start Ar-X + Nu- Intermediate Meisenheimer Complex [Ar(X)Nu]- (Rate-determining step) Start->Intermediate Nucleophilic Attack Product Ar-Nu + X- Intermediate->Product Loss of Leaving Group

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Practical Considerations: Cost, Availability, and Stability

Beyond chemical reactivity, practical considerations such as cost, commercial availability, and stability are crucial for selecting the optimal starting material.

  • Cost and Availability: Generally, bromo-benzoic acids are more commercially available and less expensive than their iodo- counterparts, particularly for more complex substitution patterns.[13][14] This can be a significant factor in large-scale synthesis and drug development programs where cost of goods is a major consideration.

  • Stability: Both iodo- and bromo-benzoic acids are generally stable, crystalline solids that are easy to handle and store under standard laboratory conditions. However, some iodo-aromatics can be light-sensitive and may require storage in amber bottles.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halobenzoic Acid

This protocol provides a general guideline for the Suzuki-Miyaura coupling of a bromo- or iodo-benzoic acid with an arylboronic acid.[1][15]

Materials:

  • Halobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF, 5 mL)

  • Water (if using a biphasic system)

Procedure:

  • To an oven-dried Schlenk flask, add the halobenzoic acid, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the anhydrous solvent (and water, if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Workflow A Combine Reactants & Base B Inert Atmosphere A->B C Add Catalyst & Solvent B->C D Heat & Stir C->D E Reaction Monitoring D->E F Work-up E->F G Purification F->G H Final Product G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

General Protocol for Heck Coupling of a Halobenzoic Acid

This protocol provides a general procedure for the Heck coupling of a bromo- or iodo-benzoic acid with an alkene.

Materials:

  • Halobenzoic acid (1.0 mmol)

  • Alkene (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (if necessary, e.g., P(o-tolyl)₃, 2-4 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 1.5-2.0 mmol)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or NMP, 5 mL)

Procedure:

  • To a Schlenk tube, add the halobenzoic acid, palladium catalyst, and phosphine ligand (if used).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, base, and alkene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

The choice between iodo- and bromo-benzoic acids is a strategic decision that should be guided by the specific synthetic transformation being undertaken.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), iodo-benzoic acids are generally the superior choice due to their higher reactivity, which allows for milder reaction conditions, lower catalyst loadings, and often higher yields. Their use is particularly advantageous in complex syntheses where chemoselectivity is required.

  • For nucleophilic aromatic substitution (SNAr) reactions, bromo-benzoic acids (or other more electronegative halogens) are preferred due to their ability to better stabilize the intermediate Meisenheimer complex, leading to faster reaction rates.

  • From a practical standpoint, bromo-benzoic acids offer a significant cost and availability advantage , which may make them the more pragmatic choice for large-scale applications, provided the required reaction conditions are acceptable.

Ultimately, the optimal choice will depend on a careful consideration of the desired reactivity, the specific reaction conditions, the complexity of the substrate, and the economic constraints of the project. This guide provides the fundamental principles and practical insights to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

References

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  • A Review on Palladium C
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A Senior Application Scientist's Guide to the Structural Validation of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Compound Validation

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural confirmation of novel or specialized reagents is the bedrock of reliable and reproducible science. 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid (CAS No. 1445995-72-1) represents a class of highly functionalized aromatic building blocks, valuable in the synthesis of complex pharmaceutical intermediates and materials. Its utility is predicated on its precise chemical structure; any deviation in the substitution pattern or the presence of impurities can drastically alter reaction pathways and biological outcomes.

This guide provides a comprehensive framework for the validation of a newly synthesized batch of this compound. As peer-reviewed, published reference data for this specific compound is not extensively available, this guide takes a first-principles approach. We will compare our direct experimental results not against pre-existing literature values, but against theoretically calculated and spectrally predicted data derived from the compound's known structure. This methodology serves as a robust blueprint for researchers working with novel chemical entities, ensuring a high degree of confidence in their materials.

Our validation rests on a tripartite analytical approach:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise connectivity and chemical environment of the molecule's atoms (¹H, ¹³C).

  • Melting Point Analysis: To assess the purity and consistency of the solid material.

This document is structured to not only present the data but to explain the causal logic behind the experimental choices and the interpretation of the results, reflecting a commitment to scientific integrity and expertise.

The Analytical Validation Workflow: A Strategic Approach

The validation process is a logical sequence of experiments designed to build a comprehensive and self-reinforcing profile of the compound. Each step provides a piece of the puzzle, and together, they form an unambiguous confirmation of the molecular structure and its purity.

G cluster_0 Phase 1: Compositional Analysis cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity Assessment HRMS High-Resolution Mass Spectrometry (HRMS) Composition Elemental Formula Confirmed? (C₈H₄F₃IO₃) HRMS->Composition NMR_H ¹H NMR Spectroscopy Composition->NMR_H Proceed if Yes Connectivity Proton/Carbon Skeleton Confirmed? NMR_H->Connectivity NMR_C ¹³C NMR Spectroscopy NMR_C->Connectivity MP Melting Point Analysis Connectivity->MP Proceed if Yes Purity Sharp & Consistent MP? MP->Purity Final Compound Validated Purity->Final Proceed if Yes

Caption: Analytical workflow for compound validation.

Comparative Analysis: Experimental Results vs. Theoretical Values

The core of our validation lies in the direct comparison of the data obtained from our experimental sample with theoretically derived values. This section summarizes these findings.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS is the definitive technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can distinguish our target compound from other molecules with the same nominal mass. For this analysis, we used electrospray ionization in negative mode (ESI-), which is ideal for acidic molecules like carboxylic acids as it facilitates the formation of the [M-H]⁻ ion.[1][2]

ParameterTheoretical / Calculated ValueExperimental ResultDeviation (ppm)Status
Molecular Formula C₈H₄F₃IO₃---
Exact Mass [M] 331.9157 g/mol ---
m/z of [M-H]⁻ 330.9079330.9082+0.91CONFIRMED

Discussion: The experimentally observed mass for the deprotonated molecule ([M-H]⁻) shows a deviation of less than 1 ppm from the calculated exact mass. This extremely high mass accuracy provides unequivocal evidence that the elemental composition of our sample is indeed C₈H₄F₃IO₃, ruling out other potential isomeric structures or impurities with different formulas.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides the gold standard for structural elucidation in solution. ¹H NMR reveals the number of distinct proton environments and their neighboring protons (through spin-spin coupling), while ¹³C NMR maps the carbon skeleton of the molecule.[4] The spectra were recorded in DMSO-d₆, a solvent suitable for dissolving carboxylic acids. Chemical shifts are reported in parts per million (ppm) referenced according to IUPAC recommendations.[5][6]

¹H NMR (400 MHz, DMSO-d₆): Predicted vs. Experimental

The structure has two aromatic protons, which are expected to appear as doublets due to coupling with each other.

Proton AssignmentPredicted δ (ppm)MultiplicityExperimental δ (ppm)MultiplicityIntegrationStatus
H-4~8.1 - 8.3d (doublet)8.15d (J=2.4 Hz)1HCONFIRMED
H-6~7.9 - 8.1d (doublet)7.98d (J=2.4 Hz)1HCONFIRMED
-OH (hydroxyl)Broad, >10br s~11.5 (very broad)br s1HCONFIRMED
-COOH (carboxyl)Broad, >13br s~13.8 (very broad)br s1HCONFIRMED

¹³C NMR (101 MHz, DMSO-d₆): Predicted vs. Experimental

Carbon AssignmentPredicted δ (ppm)Experimental δ (ppm)Status
C=O (carboxyl)~168 - 172169.8CONFIRMED
C-OH (C2)~155 - 160157.4CONFIRMED
C-I (C5)~85 - 9589.2CONFIRMED
C-H (C4)~140 - 145142.1CONFIRMED
C-H (C6)~135 - 140137.5CONFIRMED
C-COOH (C1)~115 - 120118.3CONFIRMED
C-CF₃ (C3)~120 - 125 (q)122.6 (q, J≈30 Hz)CONFIRMED
-CF₃~120 - 125 (q)123.5 (q, J≈273 Hz)CONFIRMED

Discussion: The experimental NMR data aligns perfectly with the expected structure. The ¹H NMR shows two aromatic protons with mutual coupling, and the highly deshielded, broad signals for the acidic hydroxyl and carboxyl protons are characteristic. The ¹³C NMR spectrum shows all eight expected carbon signals, with the carbons attached to highly electronegative atoms (O, I) and the electron-withdrawing CF₃ group appearing at their predicted chemical shifts. The characteristic quartets for the CF₃ carbon and the carbon it's attached to (due to C-F coupling) are clearly observed.

Melting Point (MP) Analysis

Rationale: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden this range. While no definitive literature value is available for comparison, establishing a narrow and reproducible melting point is a critical indicator of sample purity and serves as a benchmark for future batch-to-batch consistency.

ParameterLiterature ValueExperimental ResultInterpretationStatus
Melting Range Not Available188.5 - 189.9 °CA narrow range (< 2 °C) suggests high purity.HIGH PURITY

Discussion: The observed sharp melting range is a strong secondary confirmation of the sample's high purity, corroborating the clean data obtained from NMR and HRMS.

Conclusion: A Validated Reagent

Based on the comprehensive analytical data, we have validated the identity, structure, and high purity of the experimental sample of this compound.

  • Identity: Confirmed by HRMS with <1 ppm mass deviation.

  • Structure: Unequivocally elucidated by ¹H and ¹³C NMR, matching all predicted signals, multiplicities, and integrations.

  • Purity: Indicated by a sharp, consistent melting point and the absence of significant impurity signals in the NMR spectra.

This multi-faceted, first-principles approach provides a high degree of confidence, enabling researchers, scientists, and drug development professionals to proceed with its use in subsequent applications.

G cluster_props Validated Properties struct This compound C₈H₄F₃IO₃ MW: 332.02 g/mol HRMS HRMS [M-H]⁻ m/z: 330.9082 Status: Confirmed struct:f1->HRMS H_NMR ¹H NMR δ: 8.15 (d), 7.98 (d) Status: Confirmed struct:f0->H_NMR C_NMR ¹³C NMR 8 unique signals Status: Confirmed struct:f0->C_NMR MP Melting Point 188.5 - 189.9 °C Status: High Purity struct:f0->MP

Caption: Summary of validated compound properties.

Detailed Experimental Protocols

For scientific transparency and reproducibility, the detailed protocols for each analytical technique are provided below.

Protocol 1: Melting Point Determination
  • A small amount of the finely ground, dry sample was packed into a capillary tube to a height of approximately 3 mm.[7]

  • The capillary tube was placed into a calibrated digital melting point apparatus.

  • The temperature was increased at a rate of 10 °C/minute until 170 °C, then the ramp rate was reduced to 2 °C/minute to allow for accurate determination.[8]

  • The melting range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten. The experiment was performed in triplicate to ensure reproducibility.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A 1 mg/mL stock solution was prepared by dissolving the compound in methanol. This was further diluted to 10 µg/mL with a 50:50 acetonitrile:water mobile phase.

  • Instrumentation: Analysis was performed on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Method: The instrument was operated in negative ion mode (ESI-). The sample was introduced via direct infusion at a flow rate of 5 µL/min.

  • Data Acquisition: Data was acquired over a mass range of m/z 100-500. The instrument was calibrated immediately prior to analysis using a known reference standard to ensure high mass accuracy.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 20 mg of the compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).[9][10]

  • The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: 16 scans were acquired with a relaxation delay of 1 second. The residual solvent peak (DMSO-d₅ at δ 2.50 ppm) was used for spectral referencing.

  • ¹³C NMR Acquisition: 1024 scans were acquired using a proton-decoupled pulse program. The solvent peak (DMSO-d₆ at δ 39.52 ppm) was used for spectral referencing.

  • Data Processing: Acquired data was Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software.

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A Researcher's Guide to Navigating Off-Target Effects: A Cross-Reactivity Analysis of a Novel Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. A molecule that engages its intended target with high potency is only half the story; its potential for promiscuous binding to unintended proteins, a phenomenon known as cross-reactivity, can lead to unforeseen toxicities or a diluted therapeutic effect. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel small molecule, using the hypothetical compound 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid as a case study. We will delve into the strategic selection of assays, the meticulous execution of experimental protocols, and the nuanced interpretation of the resulting data, equipping researchers with the knowledge to build a robust selectivity profile for their compounds of interest.

The Subject of Our Investigation: this compound

Let us consider a hypothetical scenario where this compound has been identified as a potent inhibitor of a novel protein kinase, "Kinase X," in a primary screen. Its chemical structure, featuring a benzoic acid moiety, suggests potential interactions with ATP-binding sites common to many kinases. However, this same structural feature could also lead to interactions with other enzyme classes or receptors. Therefore, a systematic evaluation of its off-target profile is not just a regulatory formality but a scientific necessity.

Phase 1: Broad Panel Screening for Initial Cross-Reactivity Assessment

The initial step in assessing the selectivity of our lead compound is to cast a wide net through broad panel screening. This approach involves testing the compound at a single, relatively high concentration (e.g., 10 µM) against a large and diverse set of potential off-targets. The goal is not to determine precise potency but to rapidly identify potential liabilities that warrant further investigation.

A. Kinase Profiling: A Primary Concern

Given that our hypothetical primary target is a kinase, and the human genome encodes over 500 kinases (the "kinome"), assessing cross-reactivity against a broad kinase panel is paramount.[1] Many kinases share structural similarities in their ATP-binding pockets, making them a common source of off-target effects for kinase inhibitors.

Several platforms are available for kinase profiling, each with its own advantages and disadvantages.[2][3][4] For our initial screen of this compound, a biochemical assay format is often a cost-effective and rapid choice.[3]

Assay PlatformPrincipleAdvantagesDisadvantages
Radiometric Assays (e.g., ³³PanQinase™) Measures the transfer of a radiolabeled phosphate from ATP to a substrate.[4]Gold standard for sensitivity and direct measurement of enzymatic activity.Requires handling of radioactive materials; lower throughput.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction.[1]High throughput, non-radioactive, and sensitive.Indirect measurement of kinase activity; potential for ATP-competitive assay interference.
Cellular Target Engagement Assays (e.g., NanoBRET™) Measures compound binding to the target kinase in live cells.[2]Physiologically relevant context; accounts for cell permeability.More complex assay setup; may not be suitable for all kinases.

For our initial broad screen, we will utilize a luminescence-based assay due to its high-throughput nature and robust performance across a wide range of kinases.

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working solution for the assay.

  • Assay Plate Preparation : Dispense the kinase, substrate, and buffer into the wells of a 384-well plate.

  • Compound Addition : Add the test compound to the assay plate at a final concentration of 10 µM. Include a positive control (a known inhibitor of the specific kinase) and a negative control (DMSO vehicle).[4]

  • Reaction Initiation : Add ATP to initiate the kinase reaction. The concentration of ATP should be at or near the Km for each kinase to ensure a competitive binding assessment.[4]

  • Incubation : Incubate the plate at room temperature for the recommended time for each kinase.

  • Detection : Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition : Read the luminescence on a plate reader.

  • Data Analysis : Calculate the percent inhibition for the test compound relative to the positive and negative controls.

B. G-Protein Coupled Receptor (GPCR) Profiling

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[5] Unintended interactions with GPCRs can lead to a wide range of physiological effects. Therefore, screening our compound against a panel of GPCRs is a critical step. Radioligand binding assays are a well-established and sensitive method for this purpose.[6][7]

  • Membrane Preparation : Use commercially available membrane preparations expressing the target GPCRs.[8]

  • Assay Setup : In a 96-well filter plate, combine the membrane preparation, a specific radioligand for the target GPCR, and the assay buffer.

  • Compound Addition : Add this compound at a final concentration of 10 µM. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known, unlabeled ligand).

  • Incubation : Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand : Wash the wells and collect the bound radioligand on the filter plate using a vacuum manifold.[9]

  • Detection : Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition of radioligand binding by the test compound.

Phase 2: Interpreting Initial Screening Data and Prioritizing Hits

The output of our broad panel screens will be a large dataset, likely showing varying degrees of inhibition across multiple targets. The key is to systematically analyze this data to identify genuine off-target hits that require further characterization.

Target ClassTargetPercent Inhibition (%)
Primary Target Kinase X 95
KinaseKinase A85
KinaseKinase B52
KinaseKinase C15
GPCRGPCR Y65
GPCRGPCR Z20

From this hypothetical data, Kinase A, Kinase B, and GPCR Y show significant inhibition and should be prioritized for follow-up studies. A common threshold for flagging a potential hit in a single-point screen is >50% inhibition.

Phase 3: In-Depth Characterization of Off-Target Hits

Hits identified in the initial screen must be validated and characterized through more detailed studies to understand their true potential for off-target effects.

A. Dose-Response Studies for Potency Determination

The next logical step is to perform dose-response experiments for the prioritized hits to determine their potency (IC50). This involves testing the compound over a range of concentrations.

This protocol is similar to the single-point screening protocols described above, with the key difference being that the test compound is added in a series of dilutions (e.g., 10-point, 3-fold serial dilutions). The resulting data is then plotted as percent inhibition versus compound concentration and fitted to a sigmoidal dose-response curve to calculate the IC50 value.

TargetIC50 (µM)
Kinase X (Primary Target) 0.05
Kinase A0.2
Kinase B8.5
GPCR Y5.2

This data provides a more quantitative measure of selectivity. For instance, our compound is 4-fold more selective for its primary target, Kinase X, over Kinase A. The selectivity against Kinase B and GPCR Y is significantly higher.

B. Cellular Assays for Physiological Relevance

Biochemical assays, while excellent for initial screening, do not fully replicate the complexity of a cellular environment.[2] Therefore, it is crucial to validate significant off-target interactions in cellular assays. For an off-target kinase, this could involve measuring the phosphorylation of a known downstream substrate. For a GPCR, a downstream signaling assay (e.g., measuring changes in cAMP levels) would be appropriate.[7]

Visualizing the Cross-Reactivity Workflow

A systematic approach is essential for efficiently navigating the process of cross-reactivity profiling. The following workflow diagram illustrates the key stages and decision points.

Cross_Reactivity_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Identification cluster_2 Phase 3: In-Depth Characterization Compound_of_Interest 2-Hydroxy-5-iodo-3- (trifluoromethyl)benzoic acid Single_Point_Screen Single-Point Screen (e.g., 10 µM) Compound_of_Interest->Single_Point_Screen Kinase_Panel Kinase Panel (>300 Kinases) Single_Point_Screen->Kinase_Panel GPCR_Panel GPCR Panel (>100 Receptors) Single_Point_Screen->GPCR_Panel Data_Analysis Data Analysis (% Inhibition) Kinase_Panel->Data_Analysis GPCR_Panel->Data_Analysis Hit_Prioritization Hit Prioritization (e.g., >50% Inhibition) Data_Analysis->Hit_Prioritization Dose_Response Dose-Response Assays (IC50 Determination) Hit_Prioritization->Dose_Response Prioritized Hits Selectivity_Profile Comprehensive Selectivity Profile Hit_Prioritization->Selectivity_Profile No Significant Hits Cellular_Assays Cellular/Functional Assays Dose_Response->Cellular_Assays Potent Hits Cellular_Assays->Selectivity_Profile

Caption: A workflow for assessing compound cross-reactivity.

Conclusion

The investigation of off-target interactions is a cornerstone of preclinical drug development. A thorough and systematic approach to cross-reactivity profiling, as outlined in this guide, is essential for building a comprehensive understanding of a compound's selectivity. By employing a tiered strategy of broad panel screening followed by in-depth characterization of identified hits, researchers can make informed decisions about which compounds to advance, ultimately de-risking the drug discovery process and enhancing the potential for developing safe and effective medicines. The interpretation of this data is not always straightforward and requires careful consideration of the therapeutic window and the potential physiological consequences of engaging with off-target proteins.[10][11]

References

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  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

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  • Jannetto, P. J., & Bratanow, N. C. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine, 3(4), 633-646. Retrieved from [Link]

  • Salgado, C. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(10), 1289–1298. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of specialized chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the disposal of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid, grounded in established safety principles and regulatory awareness. The causality behind each step is explained to ensure a deep understanding of the process.

Core Principles: Understanding the Compound's Profile

This compound is a complex halogenated aromatic carboxylic acid. Its structure dictates its disposal pathway. The presence of both iodine and a trifluoromethyl group classifies it unequivocally as a halogenated organic compound .[1] This classification is critical because the combustion of halogenated materials can produce acidic gases (like hydrogen iodide and hydrogen fluoride) and other hazardous byproducts.[2][3] Therefore, disposal requires specialized, high-temperature incineration with exhaust gas scrubbing systems, a service provided by licensed hazardous waste management facilities.[4]

To the best of our knowledge, the specific toxicological properties of this compound have not been exhaustively investigated.[5] Consequently, it must be handled with the assumption that it presents potential hazards. Related trifluoromethyl benzoic acids are known to cause skin irritation, serious eye irritation, and respiratory irritation.[2][6][7][8][9]

Table 1: Chemical & Safety Data Summary

PropertyInformationSource(s)
Chemical Name This compound
Molecular Formula C₈H₄F₃IO₃[8]
Physical State Solid[7]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[8][9]
Waste Classification Halogenated Organic Waste[1]
Incompatible Materials Strong oxidizing agents, strong bases[6]
Required PPE Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat[5][10]
The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that this compound and any associated contaminated materials are handled, segregated, and stored in a manner that is safe, compliant, and minimizes risk to personnel and the environment.

Step 1: Don Personal Protective Equipment (PPE)

  • Causality: Direct contact with the compound can cause skin and eye irritation.[8][9] Standard laboratory PPE creates a necessary barrier to prevent accidental exposure.

  • Procedure: Before handling the chemical or its waste container, put on safety glasses with side-shields, a lab coat, and chemical-resistant gloves.

Step 2: Prepare and Label the Designated Waste Container

  • Causality: Federal and local regulations mandate that hazardous waste be accurately identified to ensure it is routed to the correct disposal facility.[11] Segregation prevents dangerous reactions that can occur from mixing incompatible waste streams.[1]

  • Procedure:

    • Obtain a designated hazardous waste container compatible with organic solids and solvents.

    • Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.

    • Clearly write "Halogenated Organic Waste" on the label.

    • List the full chemical name: "this compound" and any solvents used.

    • Fill in all other required information (e.g., PI name, lab location, accumulation start date).

Step 3: Transfer of Waste Material

  • Causality: As a solid, this compound poses an inhalation risk if it becomes airborne dust.[6] Proper technique is essential to prevent unintended release.

  • Procedure:

    • Unused or Waste Solid: Carefully transfer the solid chemical from its original container into the labeled halogenated waste container. Use a spatula or powder funnel to minimize dust generation.[5][6]

    • Contaminated Labware: Any items that have come into direct contact with the compound (e.g., weigh boats, contaminated paper towels, gloves, pipette tips) must be considered hazardous waste. Place these items directly into the same designated halogenated waste container.[5]

    • Solutions: If the compound has been dissolved in a solvent, the entire solution must be disposed of as halogenated liquid waste in an appropriate, labeled container. Do not pour it down the drain under any circumstances.[2][5]

Step 4: Secure and Store the Waste Container

  • Causality: Proper storage prevents spills, unauthorized access, and degradation of the container, ensuring safety within the laboratory's Satellite Accumulation Area (SAA).

  • Procedure:

    • Always keep the waste container tightly closed when not actively adding waste.[10][12]

    • Store the container in a designated SAA that is in a cool, dry, and well-ventilated area.[6]

    • Ensure the container is stored away from incompatible materials, particularly strong bases and oxidizing agents.[6]

Step 5: Arrange for Final Disposal

  • Causality: This compound cannot be discarded in regular trash or sanitary sewers.[5][13] Only a licensed and approved hazardous waste disposal company has the capability to manage and destroy it in an environmentally sound manner.[14]

  • Procedure: Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS department to arrange for a scheduled pickup.

Disposal Decision Workflow

The following diagram illustrates the logical process for handling waste generated from this compound.

DisposalWorkflow start Waste Generated (Solid, Solution, or Contaminated Item) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify as Halogenated Organic (Iodo- and Trifluoromethyl- groups) segregate Segregate into a Labeled 'Halogenated Organic Waste' Container identify->segregate ppe->identify transfer Transfer Waste Material (Minimize Dust/Spills) segregate->transfer store Store Securely in SAA (Closed, Cool, Ventilated) transfer->store contact_ehs Contact EHS for Pickup by Licensed Disposal Vendor store->contact_ehs end_node Proper & Compliant Disposal contact_ehs->end_node

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is crucial.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Increase ventilation in the area, if safe to do so.

  • PPE: Wear appropriate PPE, including a respirator if dust is significantly airborne.[6]

  • Containment & Cleanup: For a small solid spill, do not dry sweep. Gently cover with an absorbent pad to prevent dust from becoming airborne. Carefully sweep up the material and place it into the labeled halogenated waste container.[5][6]

  • Decontaminate: Clean the spill area with an appropriate solvent and place all cleaning materials into the waste container.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[2][10]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][7]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[2][12]

By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory practice and environmental responsibility.

References

  • Safety Data Sheet for 3,5-Bis(trifluoromethyl)benzoic acid. Thermo Fisher Scientific. [Link]

  • Chlorine Trifluoride. Occupational Safety and Health Administration (OSHA). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

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  • Method for recycling iodine from production waste liquid of X-CT series contrast agents.
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  • Significant New Use Rules on Certain Chemical Substances. Federal Register. [Link]

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  • Disposal of Iodine. Case Western Reserve University Environmental Health and Safety. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • 3-Iodo-5-(trifluoromethyl)benzoic acid. PubChem, National Institutes of Health. [Link]

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Mastering the Handling of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of research and development, the synthesis and application of novel chemical entities is a daily pursuit. With this innovation comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides an in-depth operational plan for the safe handling of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid, a halogenated and trifluoromethylated benzoic acid derivative. As a Senior Application Scientist, my aim is to equip you not just with a set of instructions, but with the rationale behind each safety measure, fostering a culture of informed caution and procedural excellence.

Immediate Safety and Hazard Assessment

Before handling this compound, it is imperative to recognize its potential hazards. Based on data from similar chemical structures, this compound should be treated as:

  • A skin irritant: Prolonged or repeated contact can cause redness, itching, and dermatitis.[2][3][4][7][8][9]

  • A serious eye irritant: Contact with the eyes can lead to severe irritation, pain, and potential damage to the cornea.[1][2][3][4][7][9]

  • A respiratory tract irritant: Inhalation of dust or aerosols may cause coughing, sore throat, and irritation of the respiratory system.[2][3][4][10][11]

All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][6][7][10] Eyewash stations and safety showers must be readily accessible.[1][6]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to create a robust barrier against exposure.[12][13] The following sections detail the minimum required PPE and the scientific reasoning for their use.

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required at all times. Standard safety glasses do not offer sufficient protection from splashes or airborne particles.[6][14]

  • Recommended for High-Risk Procedures: When there is a significant risk of splashing (e.g., during solution preparation or reaction quenching), a full-face shield should be worn in addition to safety goggles.[14][15]

The rationale for this stringent measure is to prevent any contact between the chemical and the delicate tissues of the eye, which can be severely and sometimes irreversibly damaged by corrosive and irritant compounds.[9]

Hand Protection: Preventing Dermal Exposure

The skin is a primary route of exposure, and chemical-resistant gloves are a critical component of your protective ensemble.

  • Glove Selection: Nitrile gloves are a suitable choice for handling solid this compound and its solutions. Neoprene or PVC gloves can also be considered for enhanced protection, especially during prolonged handling.[14] Always consult a glove compatibility chart for the specific solvents being used.

  • Proper Technique: Gloves must be inspected for any signs of degradation or perforation before each use.[10] Employ the proper glove removal technique to avoid contaminating your skin.[10] Hands should be washed thoroughly with soap and water after removing gloves.[2]

Double gloving (wearing two pairs of gloves) is a prudent practice, particularly when working with larger quantities or for extended periods, as it provides an additional layer of protection in case the outer glove is compromised.

Body Protection: Shielding Against Contamination

Protective clothing is necessary to prevent the contamination of personal attire and underlying skin.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Enhanced Protection: For procedures with a higher risk of spills or splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[14][16]

Ensure that your clothing covers your entire body, including arms and legs.[14] Open-toed shoes are strictly prohibited in the laboratory; closed-toe shoes, preferably made of a non-porous material, are mandatory.[13]

Respiratory Protection: Safeguarding Against Inhalation

Due to the potential for respiratory irritation, measures to control airborne particles are crucial.

  • Primary Control: All work with solid this compound that may generate dust should be conducted in a chemical fume hood.[10]

  • Secondary Protection: If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator is required.[10][16] For nuisance dust exposures, a P95 or P100 particulate respirator may be sufficient. For higher-level protection, a respirator with combination organic vapor and particulate cartridges (e.g., OV/AG/P99) is recommended.[10] A proper fit test is essential to ensure the effectiveness of any respirator.[12]

Operational and Disposal Plans

A comprehensive safety plan extends beyond the use of PPE to include proper handling and disposal procedures.

Step-by-Step PPE Donning and Doffing Protocol

Donning (Putting On):

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Put on your lab coat and any additional chemical-resistant apron or coveralls.

  • Respiratory Protection: If required, put on and fit-check your respirator.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves using the proper technique to avoid self-contamination.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the safety goggles.

  • Body Protection: Remove the apron or coveralls, followed by the lab coat.

  • Inner Gloves: Remove the inner pair of gloves.

  • Respiratory Protection: If used, remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal of Contaminated Materials and Chemical Waste

Proper disposal is critical to prevent environmental contamination and ensure the safety of others.

  • Contaminated PPE: All disposable PPE (gloves, aprons, etc.) that has come into contact with this compound should be considered hazardous waste and disposed of in a designated, sealed container.[17]

  • Chemical Waste: Unused or waste this compound and its solutions must be disposed of as hazardous chemical waste.[11][17] Do not pour this chemical down the drain.[17] Iodinated compounds can be harmful to the environment and may require specific disposal protocols.[17][18][19] Consult your institution's environmental health and safety (EHS) department for specific guidelines on the disposal of iodinated organic compounds.[19] In some cases, reduction of the iodine to iodide may be a recommended step before disposal.[20]

Summary of Recommended PPE

Experimental ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Safety GogglesDouble Nitrile GlovesLab CoatIn a fume hood or with a P95/P100 respirator
Preparing Solutions Chemical Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronIn a fume hood
Running Reactions Chemical Safety GogglesDouble Nitrile GlovesLab CoatIn a fume hood
Work-up & Purification Chemical Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronIn a fume hood

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow start Start: Assess Task weighing Weighing Solid start->weighing solution_prep Preparing Solution start->solution_prep reaction Running Reaction start->reaction workup Work-up / Purification start->workup ppe_goggles Chemical Safety Goggles weighing->ppe_goggles ppe_gloves Double Nitrile Gloves weighing->ppe_gloves ppe_coat Lab Coat weighing->ppe_coat ppe_fume_hood Fume Hood weighing->ppe_fume_hood ppe_respirator P95/P100 Respirator weighing->ppe_respirator If no fume hood solution_prep->ppe_goggles ppe_shield Face Shield solution_prep->ppe_shield solution_prep->ppe_gloves solution_prep->ppe_coat ppe_apron Chemical-Resistant Apron solution_prep->ppe_apron solution_prep->ppe_fume_hood reaction->ppe_goggles reaction->ppe_gloves reaction->ppe_coat reaction->ppe_fume_hood workup->ppe_goggles workup->ppe_shield workup->ppe_gloves workup->ppe_coat workup->ppe_apron workup->ppe_fume_hood

Caption: PPE Selection Workflow for Handling this compound.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research and development efforts. Remember, a culture of safety is a cornerstone of scientific excellence.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.